Fluorescein O-methacrylate
描述
Structure
3D Structure
属性
IUPAC Name |
(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O6/c1-13(2)22(26)28-15-8-10-19-21(12-15)29-20-11-14(25)7-9-18(20)24(19)17-6-4-3-5-16(17)23(27)30-24/h3-12,25H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHPNLUYVDEYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392298 | |
| Record name | Fluorescein O-methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-15-4 | |
| Record name | Fluorescein O-methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorescein O-methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Fluorescein O-methacrylate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fluorescein (B123965) O-methacrylate (FMA), a versatile fluorescent monomer. This document details its chemical structure, physicochemical properties, synthesis, and key applications in various research and development fields.
Chemical Structure and Properties
Fluorescein O-methacrylate is a derivative of the highly fluorescent dye, fluorescein, functionalized with a methacrylate (B99206) group. This methacrylate moiety allows for its covalent incorporation into polymer chains, making it a valuable building block for creating fluorescent materials.[1][2]
Chemical Structure:
Image Source: PubChem CID 3416581[3]
Physicochemical Properties:
The key properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₆O₆ | [4][5] |
| Molecular Weight | 400.38 g/mol | [4][5] |
| Appearance | Solid | |
| Melting Point | 227-232 °C | [6] |
| Excitation Maximum (λex) | ~490 nm | [1][7][8] |
| Emission Maximum (λem) | ~520 nm | [1][7][8] |
| Quantum Yield (Φ) | ~0.85 | [2] |
| Solubility | Soluble in DMSO (100 mg/mL) | [5] |
Synthesis of this compound
The primary method for synthesizing this compound is through the direct esterification of fluorescein with a reactive derivative of methacrylic acid, such as methacryloyl chloride.[1][2] This reaction involves the nucleophilic attack of a hydroxyl group on fluorescein at the carbonyl carbon of the methacryloyl chloride. To ensure high yields and prevent unwanted side reactions, the synthesis is typically carried out under anhydrous conditions in an inert atmosphere.[1][2]
Caption: Synthesis of this compound.
Experimental Protocols
Synthesis and Purification of this compound
This protocol describes a general method for the synthesis of this compound based on literature procedures for similar compounds.[1][2]
Materials:
-
Fluorescein
-
Methacryloyl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve fluorescein in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of methacryloyl chloride.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound. Yields for this type of reaction are typically in the range of 70-85%.[2]
Characterization
The synthesized this compound should be characterized to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure by identifying the characteristic peaks of the fluorescein and methacrylate moieties.[2]
-
Fluorescence Spectroscopy: The excitation and emission spectra should be recorded to verify the photophysical properties of the molecule. The quantum yield can be determined relative to a standard fluorophore like fluorescein.[1]
Applications in Research and Development
This compound's ability to be polymerized makes it a valuable tool in various applications, particularly in the development of biosensors and for cellular imaging.[1][7]
Development of pH-Sensitive Fluorescent Nanoparticles
FMA can be co-polymerized with other monomers to create nanoparticles that exhibit pH-dependent fluorescence. This property is useful for developing sensors to monitor pH changes in biological environments.[1][2]
Caption: Application of FMA in pH-sensing nanoparticles.
Cellular Imaging
Fluorescently labeled polymers and nanoparticles synthesized from FMA can be used as probes for cellular imaging.[7] These probes can be designed to target specific cellular compartments or to monitor dynamic cellular processes.
A general workflow for using FMA-based nanoparticles for cellular imaging is as follows:
-
Nanoparticle Synthesis: Synthesize fluorescent nanoparticles through the polymerization of FMA with a biocompatible co-monomer.[9]
-
Cell Culture and Incubation: Culture the cells of interest and incubate them with the fluorescent nanoparticles.
-
Washing: Wash the cells to remove any unbound nanoparticles.
-
Imaging: Visualize the cells using fluorescence microscopy with the appropriate filter sets for fluorescein (excitation ~490 nm, emission ~520 nm).[9]
This allows for the tracking of cells and the study of their behavior over time.[9]
Fluorescence Mechanism
The fluorescence of this compound originates from the xanthene core of the fluorescein molecule. The process can be visualized using a Jablonski diagram.
Caption: Simplified Jablonski diagram of fluorescence.
Upon absorption of a photon of appropriate energy, the molecule is excited from its ground electronic state (S₀) to an excited singlet state (S₁).[10] Following rapid vibrational relaxation, the molecule can return to the ground state through the emission of a photon, which is observed as fluorescence, or through non-radiative pathways.[10] The high quantum yield of FMA indicates that fluorescence is a highly efficient de-excitation pathway.[2][10]
References
- 1. Buy this compound | 480439-15-4 [smolecule.com]
- 2. This compound | 480439-15-4 | Benchchem [benchchem.com]
- 3. This compound | C24H16O6 | CID 3416581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. labsolu.ca [labsolu.ca]
- 7. 荧光素O-甲基丙烯酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound 480439-15-4 | MCE [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Synthesis of Fluorescein O-methacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Fluorescein (B123965) O-methacrylate (FMA), a fluorescent monomer crucial for the development of advanced drug delivery systems, biosensors, and imaging agents. This document details the underlying chemical principles, experimental procedures, and characterization of this important compound.
Introduction
Fluorescein O-methacrylate is a derivative of the highly fluorescent dye, fluorescein, functionalized with a methacrylate (B99206) group. This polymerizable group allows for its incorporation into various polymer architectures, imparting fluorescence to the resulting materials.[1] Its pH-sensitive fluorescence makes it particularly valuable for creating environmentally responsive systems for targeted drug delivery and diagnostics.[1] This guide will focus on the most common and effective method for its synthesis: the esterification of fluorescein with methacryloyl chloride.
Synthesis Pathway and Mechanism
The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. In this process, the hydroxyl group of fluorescein acts as a nucleophile, attacking the electrophilic carbonyl carbon of methacryloyl chloride. A tertiary amine, such as triethylamine, is commonly used as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[2][3] The reaction is performed under anhydrous conditions and an inert atmosphere to prevent unwanted side reactions, such as the hydrolysis of methacryloyl chloride and polymerization of the monomer.[4]
References
An In-Depth Technical Guide to the Biocompatibility and Toxicity of Fluorescein O-methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein O-methacrylate is a fluorescent monomer increasingly utilized in the development of advanced biomaterials, including hydrogels, nanoparticles for cellular imaging, and biosensors.[1][2] Its popularity stems from its inherent fluorescence, which allows for the tracking and visualization of materials in biological systems, and its methacrylate (B99206) group, which enables covalent incorporation into polymer chains, thereby preventing dye leaching.[3] While often described by suppliers as "biocompatible" and "non-toxic," a thorough understanding of its potential biological interactions is crucial for its safe and effective application in research and medicine.[4][5]
This technical guide provides a comprehensive overview of the current knowledge regarding the biocompatibility and toxicity of this compound. Due to the limited number of studies on this specific monomer, this guide also draws upon the extensive research conducted on other methacrylate monomers, such as 2-hydroxyethyl methacrylate (HEMA) and methyl methacrylate (MMA), to infer potential mechanisms of toxicity. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when utilizing this compound in their applications.
Toxicological Profile
Hazard Identification
Safety Data Sheets (SDS) for this compound consistently classify it as a hazardous substance with the following primary concerns:[6]
-
Skin Irritation: Causes skin irritation (H315).
-
Eye Irritation: Causes serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).
These classifications highlight the need for appropriate personal protective equipment (PPE) and handling procedures when working with the pure monomer.
Potential Mechanisms of Toxicity
The proposed mechanism is initiated by the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant.[8] Methacrylate monomers can bind to GSH, reducing its availability to neutralize reactive oxygen species (ROS).[8] The resulting increase in ROS leads to oxidative stress, which can damage cellular components, including lipids, proteins, and DNA.[7][11] This oxidative damage can trigger the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction, activation of caspases, and ultimately, programmed cell death.[7][9]
Caption: Proposed signaling pathway for methacrylate-induced cytotoxicity.
Biocompatibility Assessment
The biocompatibility of materials containing this compound is a critical consideration, particularly for applications involving direct contact with biological tissues. The primary concern is the potential for unreacted monomer to leach from the polymer matrix and exert toxic effects.[12][13] Therefore, a thorough biocompatibility assessment should be performed on the final, cured material. The International Organization for Standardization (ISO) 10993 provides a framework for the biological evaluation of medical devices and materials.
In Vitro Cytotoxicity
In vitro cytotoxicity assays are a fundamental first step in assessing the biocompatibility of a material. These tests evaluate the effect of the material on cultured cells.
Quantitative Cytotoxicity Data (Hypothetical)
As no specific quantitative data for this compound is available, the following table is a hypothetical representation of data that could be generated from in vitro cytotoxicity studies.
| Cell Line | Assay | Endpoint | Hypothetical IC50 (µg/mL) |
| L929 (Mouse Fibroblasts) | MTT | Cell Viability | 150 |
| HaCaT (Human Keratinocytes) | LDH | Membrane Integrity | 200 |
| HUVEC (Human Umbilical Vein Endothelial Cells) | AlamarBlue | Metabolic Activity | 120 |
Hemocompatibility
For blood-contacting applications, it is essential to evaluate the hemocompatibility of materials containing this compound. Hemocompatibility testing assesses the potential of a material to cause adverse reactions in blood, such as hemolysis (the rupture of red blood cells).
Hemocompatibility Data (Hypothetical)
| Test | Method | Result | Interpretation |
| Hemolysis | Direct Contact (ISO 10993-4) | < 2% | Non-hemolytic |
| Coagulation | Activated Partial Thromboplastin Time (aPTT) | No significant change | No intrinsic pathway activation |
| Platelet Adhesion | SEM Analysis | Low adhesion | Low thrombogenicity |
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible assessment of biocompatibility and toxicity. The following sections outline standardized protocols that can be adapted for the evaluation of this compound and materials containing it.
In Vitro Cytotoxicity Testing (ISO 10993-5)
This protocol describes a general workflow for assessing the in vitro cytotoxicity of a material extract using a colorimetric assay such as the MTT assay.[14][15][16]
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Methodology:
-
Material Extraction: Prepare an extract of the test material according to ISO 10993-12 standards. This typically involves incubating the material in a cell culture medium at 37°C for a specified period (e.g., 24 hours).
-
Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) into a 96-well plate at a predetermined density and allow the cells to attach and grow overnight.
-
Cell Exposure: Remove the culture medium from the cells and replace it with various concentrations of the material extract. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls, as well as a vehicle control (culture medium without extract).
-
Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of the resulting solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each extract concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the extract that causes a 50% reduction in cell viability.
Hemolysis Assay (ISO 10993-4)
This protocol outlines the direct contact method for assessing the hemolytic potential of a material.
Caption: General workflow for direct contact hemolysis assay.
Detailed Methodology:
-
Preparation of Blood: Obtain fresh, anticoagulated rabbit blood and dilute it with a physiological saline solution.
-
Incubation: Place the test material in a tube with the diluted blood. Include positive (e.g., water) and negative (e.g., saline) controls. Incubate the tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.
-
Data Acquisition: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for the test material relative to the positive control (which represents 100% hemolysis).
Conclusion
This compound is a valuable tool for the development of fluorescent biomaterials. While it is often marketed as biocompatible, it is important for researchers and developers to be aware of its potential for skin, eye, and respiratory irritation in its monomeric form. The primary concern for the biocompatibility of materials containing this compound is the potential for leaching of unreacted monomer.
Based on the toxicological profiles of other methacrylate monomers, it is plausible that this compound could induce cytotoxicity through oxidative stress and apoptosis. Therefore, rigorous biocompatibility testing of the final, cured material is essential. This should include, at a minimum, in vitro cytotoxicity assays and, for relevant applications, hemocompatibility testing, following standardized protocols such as those outlined in ISO 10993.
By understanding the potential risks and employing appropriate testing strategies, researchers can confidently and safely utilize this compound to create innovative and effective biomaterials for a wide range of scientific and medical applications.
References
- 1. Fluorescent labeling of biocompatible block copolymers: synthetic strategies and applications in bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 480439-15-4 [smolecule.com]
- 3. This compound | 480439-15-4 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | C24H16O6 | CID 3416581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Resin monomers induce apoptosis of the pulp–dentin complex through the mitochondrial pathway [jstage.jst.go.jp]
- 8. Methacryloxylethyl Cetyl Ammonium Chloride Induces DNA Damage and Apoptosis in Human Dental Pulp Cells via Generation of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resin monomers induce apoptosis of the pulp-dentin complex through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methacryloxylethyl Cetyl Ammonium Chloride Induces DNA Damage and Apoptosis in Human Dental Pulp Cells via Generation of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing Leachable Cytotoxicity of 3D-Printed Polymers and Facile Detoxification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Monomer release, cytotoxicity, and surface roughness of temporary fixed prosthetic materials produced by digital and conventional methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medium.com [medium.com]
- 16. nhiso.com [nhiso.com]
A Comprehensive Technical Guide to the Solubility of Fluorescein O-methacrylate in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of fluorescein (B123965) O-methacrylate (FOM) in a range of common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this fluorescent monomer in their work. The guide includes quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visualizations of common experimental workflows involving FOM.
Core Properties of Fluorescein O-methacrylate
This compound is a fluorescent monomer that is widely used in the synthesis of fluorescent polymers and nanoparticles. Its utility stems from the combination of the excellent fluorescent properties of the fluorescein core with a reactive methacrylate (B99206) group, which allows for its incorporation into polymer chains via polymerization. FOM is known to be pH-sensitive, with its fluorescence being quenched in acidic environments.
Solubility Data
The solubility of a compound is a critical parameter for its application in various experimental settings, influencing everything from reaction kinetics to the formulation of delivery systems. The following table summarizes the available quantitative and qualitative solubility data for this compound in several common laboratory solvents.
| Solvent | Chemical Formula | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 100 mg/mL | Ultrasonic assistance may be required. Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.[1][2] |
| Acetone | C₃H₆O | Soluble | Quantitative data is not readily available in the reviewed literature. |
| Chloroform | CHCl₃ | Soluble | Quantitative data is not readily available in the reviewed literature. |
| Ethanol | C₂H₅OH | Slightly Soluble | Quantitative data is not readily available in the reviewed literature. |
| Methanol | CH₃OH | Slightly Soluble | Quantitative data is not readily available in the reviewed literature. |
| Water | H₂O | Insoluble/Limited | This compound has very low solubility in water.[3][4] |
Experimental Protocol for Solubility Determination
While a specific, standardized protocol for determining the solubility of this compound was not found in the reviewed literature, a general and reliable method based on the saturation shake-flask method can be employed. This method is widely accepted for determining the solubility of a solid in a solvent.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., acetone, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Spectrophotometer (UV-Vis or fluorescence)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent. The amount of solid should be sufficient to ensure that undissolved particles remain after reaching equilibrium.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed. Filter the collected supernatant through a syringe filter to remove any remaining microparticles. Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the spectrophotometer.
-
Quantification: Measure the absorbance or fluorescence intensity of the diluted solution using a spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound (approximately 490 nm).[5]
-
Calculation of Solubility: Use a pre-established calibration curve of known this compound concentrations versus absorbance/fluorescence to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value represents the solubility of this compound in the chosen solvent at the specified temperature.
Experimental Workflows and Signaling Pathways
This compound is a versatile tool in biomedical research, particularly in the development of fluorescent nanoparticles for cellular imaging and in the fabrication of biosensors. The following diagrams, generated using the DOT language, illustrate these common experimental workflows.
References
Unveiling the Photophysical Properties of Fluorescein O-methacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) O-methacrylate is a versatile fluorescent monomer that combines the well-known photophysical properties of fluorescein with a reactive methacrylate (B99206) group. This unique structure allows for its incorporation into polymers, nanoparticles, and hydrogels, making it an invaluable tool in the development of biosensors, imaging agents, and drug delivery systems.[1][2] Its pH sensitivity further enhances its utility in probing biological microenvironments.[1][2] This technical guide provides an in-depth overview of the molar extinction coefficient and related photophysical properties of Fluorescein O-methacrylate, complete with experimental protocols and data presentation.
Core Photophysical Data
The photophysical characteristics of this compound are central to its application. The following table summarizes its key quantitative properties.
| Property | Value | Conditions |
| Molar Absorptivity (ε) | 8.5 × 10⁴ M⁻¹cm⁻¹ | PBS buffer, pH 7.4 |
| Excitation Maximum (λex) | ~490 nm | PBS buffer, pH 7.4 |
| Emission Maximum (λem) | ~520 nm | PBS buffer, pH 7.4 |
| Quantum Yield (ΦF) | ~0.85 | Relative to fluorescein standard |
| Fluorescence Lifetime (τ) | 4.1 ± 0.2 ns | Time-correlated single photon counting |
| Molecular Weight | 400.4 g/mol | - |
| Chemical Formula | C₂₄H₁₆O₆ | - |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocol: Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is a critical parameter for quantitative applications. The following protocol outlines the methodology for its determination using UV-Visible spectrophotometry.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
-
Calibrated quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in a known volume of PBS (pH 7.4) to prepare a concentrated stock solution. Ensure complete dissolution.
-
-
Serial Dilutions:
-
Perform a series of dilutions of the stock solution with PBS (pH 7.4) to obtain a range of concentrations. These concentrations should yield absorbance values between 0.1 and 1.0 at the absorbance maximum (λmax) to ensure linearity.
-
-
Spectrophotometric Measurement:
-
Data Analysis:
-
Plot a graph of absorbance versus concentration (in mol/L).
-
According to the Beer-Lambert law (A = εbc), the slope of the resulting linear regression will be the molar extinction coefficient (ε) since the path length (b) is 1 cm.
-
Logical Workflow for Molar Extinction Coefficient Determination
The following diagram illustrates the logical steps involved in the experimental determination of the molar extinction coefficient.
Caption: A flowchart outlining the key steps for determining the molar extinction coefficient.
Signaling Pathway and pH Sensitivity
The fluorescence of this compound is highly dependent on pH, a characteristic inherited from its fluorescein core.[1][2] This pH sensitivity arises from the equilibrium between different ionic forms of the fluorescein moiety. In alkaline conditions (typically above pH 7), the dianionic form predominates, which is characterized by strong absorption around 490 nm and intense fluorescence.[2] As the pH becomes more acidic, protonation of the phenolic hydroxyl and carboxylic acid groups leads to a decrease in fluorescence. This property can be exploited to create pH-sensitive probes.
Caption: The influence of pH on the fluorescent states of the fluorescein core.
Conclusion
This compound is a powerful tool for researchers in various scientific disciplines. Its well-defined photophysical properties, particularly its high molar extinction coefficient and quantum yield, make it an excellent choice for applications requiring sensitive detection. The ability to covalently incorporate this monomer into larger structures, combined with its inherent pH sensitivity, opens up a wide range of possibilities for the design of novel functional materials and assays. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in research and development.
References
An In-depth Technical Guide to the Fluorescence Quantum Yield of Fluorescein O-methacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence properties of Fluorescein (B123965) O-methacrylate, with a core focus on its quantum yield. It is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields who utilize fluorescent markers in their work. This document outlines the key photophysical parameters, details the experimental protocols for their measurement, and presents this information in a structured and accessible format.
Core Photophysical Properties
Fluorescein O-methacrylate is a derivative of the widely-used fluorescein dye, functionalized with a methacrylate (B99206) group. This modification allows for its incorporation into polymeric structures through polymerization, making it a versatile tool for creating fluorescent materials for diagnostics and imaging.[1][2] The compound is recognized for its pH sensitivity, biocompatibility, and effective dispersion in aqueous solutions.[3][4]
The fluorescence of this compound originates from its xanthene core. Upon absorption of a photon, typically around 490 nm, the molecule transitions from its ground state to an excited state.[5] It then returns to the ground state, in part by emitting a photon at a longer wavelength, which is observed as fluorescence.[5]
Quantitative Data Summary
The key photophysical parameters of this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value | Conditions/Notes |
| Excitation Maximum (λex) | 490 nm | The π → π* electronic transition within the xanthene chromophore.[1][3] |
| Emission Maximum (λem) | 520 nm | Results in a Stokes shift of 30 nm.[1][3] |
| Quantum Yield (Φ) | 0.85 ± 0.05 | Determined relative to a fluorescein standard (Φ = 0.93).[1] |
| Molar Absorptivity (ε) | 8.5 × 10⁴ M⁻¹cm⁻¹ | Demonstrates strong light absorption capabilities.[1] |
| Fluorescence Lifetime (τ) | 4.1 ± 0.2 ns | Measured using time-correlated single photon counting.[1] |
| Brightness (Φ × ε) | 7.2 × 10⁴ | A high value indicates excellent performance as a fluorescent probe.[1] |
| pH Sensitivity | Responsive in the 6.0-8.5 range | Reflects the ionization states of the phenolic hydroxyl groups.[1] |
| Two-Photon Absorption Cross-Section | 22 ± 3 Göppert-Mayer units | At 800 nm excitation, enabling multiphoton fluorescence microscopy.[1] |
Note: The photophysical properties of fluorophores can be highly dependent on their environment, including the solvent, pH, and temperature. The provided values are based on available research and may vary under different experimental conditions.
Experimental Protocol: Relative Quantum Yield Determination
The fluorescence quantum yield of a compound is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a widely used and reliable technique.[6][7][8]
Objective: To determine the fluorescence quantum yield of this compound relative to a standard (e.g., Fluorescein).
Materials:
-
This compound
-
Fluorescein (as a standard, quantum yield in 0.1 M NaOH is 0.93)
-
Spectroscopic grade solvent (e.g., 0.1 M NaOH)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of both this compound and the fluorescein standard in the chosen solvent.
-
-
Preparation of Dilutions:
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.[8]
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the selected excitation wavelength (e.g., 490 nm). Record these values.
-
-
Fluorescence Measurements:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard. The excitation wavelength should be the same as that used for the absorbance measurements. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each recorded fluorescence spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the gradient of the straight line for both plots.
-
-
Quantum Yield Calculation:
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and the standard. If the same solvent is used, this term becomes 1.
-
-
Visualizations
The following diagram illustrates the key electronic transitions involved in the process of fluorescence, as described by the Jablonski diagram.
Caption: Jablonski diagram illustrating the fluorescence mechanism.
The diagram below outlines the sequential steps involved in determining the relative fluorescence quantum yield of a sample.
Caption: Workflow for determining relative fluorescence quantum yield.
Applications in Research and Drug Development
This compound's ability to be polymerized makes it a valuable tool for creating fluorescent nanoparticles and other materials.[1] These materials can be used as probes for cellular imaging and in biological assays.[1] Its pH sensitivity also allows it to function as a sensor in varying biological environments, enhancing the detection of biomolecules.[1] The high quantum yield and brightness of this compound are crucial for applications that require sensitive detection.[1]
This guide provides foundational knowledge and practical protocols for the characterization and application of this compound. For further details on specific applications, researchers are encouraged to consult the cited literature.
References
- 1. Buy this compound | 480439-15-4 [smolecule.com]
- 2. This compound | 480439-15-4 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. leica-microsystems.com [leica-microsystems.com]
An In-depth Technical Guide to Fluorescein O-methacrylate (CAS 480439-15-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) O-methacrylate (CAS 480439-15-4) is a fluorescent monomer that is instrumental in the development of advanced materials for biological and chemical sensing applications.[1][2][3] Its structure integrates the highly fluorescent fluorescein core with a polymerizable methacrylate (B99206) group, allowing for its incorporation into polymeric architectures.[1] This unique combination of properties has led to its widespread use in the synthesis of fluorescent polymers and nanoparticles for applications such as cellular imaging, pH sensing, and diagnostics.[1][4] This guide provides a comprehensive overview of Fluorescein O-methacrylate, including its chemical identity, physicochemical properties, safety information, and detailed experimental protocols for its synthesis and polymerization.
Chemical Identity and Physicochemical Properties
This compound is also known by several synonyms, including 3′-Methacryloxyspirobenzo[c]-furan[1,9′]xanthen-3-one and Methacryloyloxy fluorescein.[2][5] Its key identifiers and physicochemical properties are summarized in the tables below.
| Identifier | Value |
| CAS Number | 480439-15-4 |
| Molecular Formula | C24H16O6[6] |
| Molecular Weight | 400.38 g/mol [2][3][5][6][7][8] |
| IUPAC Name | (6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-methylprop-2-enoate[1][9] |
| InChI Key | YMHPNLUYVDEYCI-UHFFFAOYSA-N[7][8][9][10] |
| SMILES | CC(=C)C(=O)Oc1ccc2c(Oc3cc(O)ccc3C24OC(=O)c5ccccc45)c1[5][7] |
| Physicochemical Property | Value |
| Appearance | Solid[6][7][11] |
| Color | Light yellow to yellow[3][11] |
| Melting Point | 227-232 °C (lit.)[4][6][7] |
| Boiling Point | 636.6±55.0 °C (Predicted)[6] |
| Solubility | Insoluble in water[6] |
| Storage Temperature | 2-8°C[7] |
| Excitation Maximum (λex) | ~490 nm[1][7] |
| Emission Maximum (λem) | ~520 nm[1][7] |
Safety and Hazard Information
This compound is classified as an irritant. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritant (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[1][7] |
| Eye Irritant (Category 2) | H319: Causes serious eye irritation[1][7] | ||
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][7] |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[5][7]
Experimental Protocols
Synthesis of this compound
The most common method for synthesizing this compound is through the esterification of fluorescein with methacryloyl chloride in the presence of a base.[7]
Materials:
-
Fluorescein
-
Methacryloyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Chloroform
-
Acetone
-
Silica (B1680970) gel for column chromatography
Procedure: [10]
-
In a round-bottom, three-neck flask under an inert atmosphere, dissolve fluorescein (1 mmol, 0.332 g) in 100 mL of dry THF with stirring at 25°C.
-
Add triethylamine (1.07 mmol, 0.108 g) to the solution.
-
Dissolve methacryloyl chloride (1.03 mmol, 0.108 g) in 5 mL of THF and add it dropwise to the fluorescein solution.
-
Cool the reaction mixture in an ice bath and continue stirring for 1 hour.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Evaporate the THF under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mobile phase of chloroform:acetone (97:3).
-
The pure product is obtained as a yellow powder with a reported yield of 73%.[10]
Free-Radical Polymerization of this compound
This compound can be readily polymerized using free-radical polymerization techniques to generate fluorescent polymers.
Materials:
-
This compound
-
AIBN (2,2'-Azobis(2-methylpropionitrile)) or other suitable radical initiator
-
Anhydrous solvent (e.g., Tetrahydrofuran, Toluene)
-
Co-monomer (optional, for copolymerization)
General Procedure for Solution Polymerization: [7]
-
Dissolve this compound and any desired co-monomer in an appropriate anhydrous solvent in a reaction vessel.
-
Add the radical initiator (e.g., AIBN).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Heat the reaction mixture to a temperature sufficient to initiate polymerization (typically 60-80°C for AIBN).
-
Allow the reaction to proceed for the desired time to achieve the target molecular weight.
-
The resulting fluorescent polymer can be isolated by precipitation in a non-solvent, followed by filtration and drying.
Applications in Monitoring Cellular Signaling
The fluorescence of this compound is pH-sensitive, making it a valuable tool for monitoring changes in intracellular pH (pHi) that are often associated with cellular signaling events. Various stimuli can lead to changes in pHi through the activation of ion channels and transporters, which in turn can modulate a variety of cellular processes.
References
- 1. Buy this compound | 480439-15-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 480439-15-4 | Benchchem [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C24H16O6 | CID 3416581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Fluorescein O-methacrylate molecular weight and formula
This guide provides core technical data on Fluorescein O-methacrylate, a fluorescent monomer widely utilized by researchers, scientists, and drug development professionals. Its pH sensitivity and biocompatibility make it a valuable tool in the development of novel diagnostic and imaging agents.
Physicochemical Properties
This compound is a derivative of the highly fluorescent dye, fluorescein, and contains a methacrylate (B99206) group, which allows it to be incorporated into polymers. This key feature enables the creation of fluorescent materials for a variety of applications.
Below is a summary of its fundamental molecular and physical properties.
| Property | Value | Source |
| Molecular Formula | C24H16O6 | [1][2][3][4][5] |
| Molecular Weight | 400.38 g/mol | [2][3][4][5] |
| Alternate Molecular Weight | 400.4 g/mol | [1] |
| CAS Number | 480439-15-4 | [1][3][4] |
| Appearance | Solid | [6] |
| Melting Point | 227-232 °C | [5][6] |
| Excitation Maximum (λmax) | 490 nm | [2][7] |
| Emission Maximum | 520 nm | [2][7] |
Experimental Workflow: Polymerization
The presence of the methacrylate group allows for the straightforward incorporation of this compound into polymer chains via polymerization reactions. This is a fundamental experimental procedure for creating fluorescently labeled materials. A generalized workflow for such a process is outlined below.
A generalized workflow for the synthesis of a fluorescent polymer.
References
- 1. This compound | C24H16O6 | CID 3416581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. labsolu.ca [labsolu.ca]
- 6. フルオレセイン O-メタクリラート 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Buy this compound | 480439-15-4 [smolecule.com]
A Comprehensive Technical Guide to the Storage and Handling of Fluorescein O-methacrylate Powder
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the critical aspects of storing and handling Fluorescein O-methacrylate (FOM) powder. Adherence to these guidelines is essential to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.
Introduction to this compound
This compound is a fluorescent monomer that is highly valuable in a range of research and development applications. Its utility stems from its pH-sensitive fluorescence and the presence of a methacrylate (B99206) group, which allows for its incorporation into polymer chains through covalent bonding.[1] This feature is instrumental in creating stable, fluorescently labeled polymers and nanoparticles for applications such as optical pH sensors, cellular imaging, and as biological probes.[1][2]
Physicochemical and Optical Properties
Understanding the fundamental properties of FOM is crucial for its proper handling and application.
| Property | Value | Source(s) |
| Appearance | Solid | [3][4] |
| Molecular Formula | C₂₄H₁₆O₆ | [4][5] |
| Molecular Weight | 400.38 g/mol | [4][5] |
| Melting Point | 227-232 °C (lit.) | [2][3][4][6] |
| Boiling Point | 636.6 ± 55.0 °C (Predicted) | [3] |
| Water Solubility | Insoluble | [3] |
| Solubility | Soluble in DMSO, acetone, and chloroform (B151607) | [2] |
| Maximum Excitation (λmax) | 490 nm | [2][4] |
| Maximum Emission | 520 nm | [2] |
Storage and Stability
Proper storage is paramount to prevent the degradation of FOM powder and maintain its chemical integrity.
| Parameter | Recommendation | Details | Source(s) |
| Temperature (Powder) | 2 - 8 °C | Recommended for long-term stability. | [2][3][4] |
| Temperature (In Solvent) | -20°C for up to 1 month; -80°C for up to 6 months | Protect from light. | [7] |
| Light Sensitivity | Light sensitive | Store in a light-protected container. | [2][3][6] |
| Atmosphere | Tightly closed, dry conditions | Prevents moisture absorption and potential degradation. | [3] |
| Inhibitors | May require polymerization inhibitors (e.g., hydroquinone) for long-term storage | Prevents spontaneous polymerization. | [2] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize risks.
Hazard Identification and Classification
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [8] |
| Eye Irritation | H319 | Causes serious eye irritation | [8] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [8] |
| Signal Word | Warning |
Personal Protective Equipment (PPE) and Engineering Controls
A detailed workflow for ensuring safety during the handling of FOM powder is outlined below.
First Aid Measures
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move person to fresh air. | [3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [3] |
| Eye Contact | Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses. | [3] |
| Ingestion | Immediately make victim drink water (two glasses at most). Consult a physician. | [3] |
Experimental Protocols
General Protocol for Dissolving this compound Powder
-
Preparation : Work in a chemical fume hood and wear appropriate PPE (safety glasses, lab coat, nitrile gloves).
-
Solvent Selection : Choose a suitable solvent such as DMSO, acetone, or chloroform in which FOM is soluble.[2]
-
Weighing : Carefully weigh the desired amount of FOM powder in a clean, dry container. Avoid creating dust.
-
Dissolution : Add the selected solvent to the container with the FOM powder.
-
Mixing : Gently swirl or vortex the mixture until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Storage of Solution : Store the resulting solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), ensuring the container is tightly sealed and protected from light.[7]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate : Evacuate non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Personal Protection : Wear appropriate PPE, including respiratory protection if a significant amount of dust is generated.
-
Containment and Cleanup :
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation. Place it into a suitable, labeled container for disposal.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
-
Decontamination : Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Waste Disposal : Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Application in Research: Polymer Synthesis
This compound is a key component in the synthesis of fluorescent polymers. The methacrylate group enables its participation in polymerization reactions.
The ability to covalently incorporate FOM into a polymer matrix prevents dye leaching, a common issue with physically entrapped dyes, leading to more stable and reliable fluorescent materials.[1] This is particularly advantageous in the development of long-term biosensors and imaging agents.
References
- 1. This compound | 480439-15-4 | Benchchem [benchchem.com]
- 2. Buy this compound | 480439-15-4 [smolecule.com]
- 3. This compound 97 - Safety Data Sheet [chemicalbook.com]
- 4. This compound 95 480439-15-4 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. labsolu.ca [labsolu.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C24H16O6 | CID 3416581 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Fluorescein O-methacrylate: Properties, Suppliers, and Applications
For researchers, scientists, and professionals in drug development, Fluorescein (B123965) O-methacrylate (FOM) has emerged as a important fluorescent monomer. Its utility in the synthesis of fluorescent polymers and nanoparticles has led to significant advancements in cellular imaging, biosensing, and targeted drug delivery. This technical guide provides an in-depth overview of FOM, including its chemical and physical properties, a list of commercial suppliers, and detailed experimental protocols for its application.
Core Properties of Fluorescein O-methacrylate
This compound is a derivative of the well-known fluorescein dye, functionalized with a methacrylate (B99206) group. This structural feature allows it to be readily polymerized into various macromolecular architectures. FOM is particularly noted for its pH-sensitive fluorescence, making it an excellent candidate for developing sensors that can operate within physiological ranges.[1][2][3]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy comparison.
| Property | Value | References |
| CAS Number | 480439-15-4 | [1][2][4][5] |
| Molecular Formula | C₂₄H₁₆O₆ | [1][4][5] |
| Molecular Weight | 400.38 - 400.4 g/mol | [1][2][4][6] |
| Purity | ≥95% | [3][7] |
| Appearance | Solid | [7] |
| Melting Point | 227-232 °C | [7] |
| Excitation Wavelength (λmax) | ~490 nm | [1][3][7][8] |
| Emission Wavelength | ~520 nm | [1][3][8] |
| Storage Temperature | 2-8°C (short term), -20°C to -80°C (stock solutions) | [7][8] |
Commercial Availability
This compound is available from a number of reputable chemical suppliers. Researchers can acquire this compound from the following vendors:
It is recommended to request a certificate of analysis from the supplier to ensure the purity and quality of the compound for experimental use.
Synthesis and Polymerization Protocols
The primary route for synthesizing this compound is through the direct esterification of fluorescein with a reactive derivative of methacrylic acid, such as methacryloyl chloride.[2] This reaction requires anhydrous conditions to prevent hydrolysis and is often carried out in the presence of a dehydrating agent.[1]
Once synthesized, FOM can be polymerized using several techniques to create fluorescent materials.
Experimental Protocol: Free Radical Polymerization of FOM
This protocol describes a typical solution polymerization of this compound.
Materials:
-
This compound (FOM)
-
A comonomer (e.g., methyl methacrylate, N-isopropylacrylamide)
-
A thermal initiator, such as Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel with a condenser and magnetic stirrer
-
Heating mantle or oil bath
Methodology:
-
Dissolve the desired amounts of this compound and the comonomer in the anhydrous solvent within the reaction vessel.
-
Add the thermal initiator (AIBN) to the solution. The concentration will depend on the desired molecular weight of the polymer.
-
De-gas the solution by bubbling with an inert gas for at least 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to the appropriate temperature (typically 60-80°C for AIBN) under an inert atmosphere.[2]
-
Allow the polymerization to proceed for the desired time, which can range from a few hours to overnight.
-
Terminate the reaction by cooling the mixture to room temperature and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).
-
Collect the polymer by filtration and dry it under vacuum.
-
Purify the polymer by redissolving it in a suitable solvent and re-precipitating it to remove any unreacted monomers and initiator residues. Dialysis can also be used for purification, particularly for water-soluble polymers.[2]
Characterization Techniques
To ensure the successful synthesis and polymerization of FOM, a suite of characterization techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the monomer and the successful incorporation into a polymer backbone. The disappearance of vinyl proton signals around 5.7 and 6.1 ppm in ¹H NMR indicates successful polymerization.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the characteristic functional groups present in the monomer and polymer.[1]
-
Photoluminescence Spectroscopy: Measures the excitation and emission spectra to confirm the fluorescent properties of the material.[1]
-
UV-Vis Spectroscopy: Assesses the pH-dependent absorbance shifts, which is crucial for pH-sensing applications.[2]
-
Dynamic Light Scattering (DLS): Determines the size of nanoparticles when FOM is polymerized into such structures.[2]
Applications in Research and Drug Development
The unique properties of this compound have led to its use in a variety of applications.
Fluorescent Nanoparticles for Cellular Imaging and Drug Delivery
FOM can be copolymerized with other monomers to create amphiphilic polymers that self-assemble into fluorescent nanoparticles in aqueous environments.[1] These nanoparticles can encapsulate therapeutic agents for targeted drug delivery. The inherent fluorescence of the nanoparticles allows for real-time tracking of their biodistribution and cellular uptake using techniques like fluorescence microscopy and flow cytometry.[1][3]
Development of pH-Sensitive Biosensors
The pH sensitivity of fluorescein makes FOM an ideal building block for optical pH sensors.[2] These sensors can be fabricated by immobilizing FOM-containing polymers onto solid supports, such as optical fibers.[11] The fluorescence intensity of the sensor changes in response to pH variations, allowing for the monitoring of pH in biological environments.[12]
Visualizing Workflows with this compound
The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows involving this compound.
References
- 1. Buy this compound | 480439-15-4 [smolecule.com]
- 2. This compound | 480439-15-4 | Benchchem [benchchem.com]
- 3. 荧光素O-甲基丙烯酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C24H16O6 | CID 3416581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 荧光素O-甲基丙烯酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound [polymersource.ca]
- 11. researchgate.net [researchgate.net]
- 12. science.utm.my [science.utm.my]
Methodological & Application
Application Notes and Protocols for Fluoresceinyl O-methacrylate in Fluorescent Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Fluorescein (B123965) O-methacrylate (FMA) in the synthesis of fluorescent polymers. FMA is a versatile monomer that incorporates the bright fluorescence and pH sensitivity of fluorescein into a polymerizable methacrylate (B99206) backbone. This enables the creation of a wide range of fluorescent polymeric materials with applications in bioimaging, sensing, and drug delivery.
Properties of Fluorescein O-methacrylate
This compound is a pH-sensitive fluorescent monomer. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₆O₆ | [1] |
| Molecular Weight | 400.38 g/mol | [1] |
| Excitation Maximum (λex) | ~490 nm | [2][3] |
| Emission Maximum (λem) | ~520 nm | [2][3] |
| Quantum Yield (Φ) | ~0.85 | [2] |
| Appearance | Yellow to orange solid | [4] |
| Solubility | Soluble in THF, CHCl₃, acetone | [4] |
Synthesis of this compound Monomer
The most common method for synthesizing FMA is the direct esterification of fluorescein with methacryloyl chloride.[5]
Experimental Protocol: Synthesis of this compound
This protocol is based on the procedure described by Lucio et al. (2012).[4]
Materials:
-
Fluorescein
-
Methacryloyl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Chloroform (CHCl₃)
-
Acetone
-
Round-bottom three-neck flask
-
Ice bath
-
Stirring apparatus
-
Column chromatography setup
Procedure:
-
In a round-bottom three-neck flask, dissolve fluorescein (1 mmol, 0.332 g) in 100 mL of dry THF at 25°C with stirring under an inert atmosphere.[4]
-
Add triethylamine (1.07 mmol, 0.108 g) to the solution.[4]
-
Dissolve methacryloyl chloride (1.03 mmol, 0.108 g) in 5 mL of THF and add it dropwise to the fluorescein solution while keeping the reaction mixture in an ice bath.[4]
-
Continue stirring in the ice bath for 1 hour, and then stir at room temperature for 24 hours.[4]
-
Evaporate the THF under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of CHCl₃:acetone (97:3) as the eluent.[4]
-
The final product is a yellow powder with a reported yield of 73%.[4]
Diagram of FMA Synthesis:
Caption: Workflow for the synthesis of this compound.
Synthesis of Fluorescent Polymers from FMA
FMA can be polymerized using various techniques to produce fluorescent homopolymers or copolymers. Free-radical polymerization is a common and versatile method.
Free-Radical Polymerization of FMA
Experimental Protocol: Solution Polymerization of FMA Copolymers
This protocol describes the copolymerization of FMA with acrylic monomers bearing oligo(ethylene glycol) segments.[4]
Materials:
-
This compound (FMA)
-
Acrylic or methacrylic comonomer (e.g., ethylene (B1197577) glycol phenyl ether acrylate)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen source
Procedure:
-
In a reaction vessel, dissolve FMA (e.g., 20 mol%) and the comonomer in anhydrous THF.[4]
-
Add AIBN (initiator) to the solution.[4]
-
Purge the reaction mixture with nitrogen for at least 15 minutes to remove oxygen.
-
Carry out the polymerization at 60°C in the dark under a nitrogen atmosphere for a specified time (e.g., 90 hours).[4]
-
After polymerization, the polymer can be precipitated in a non-solvent, filtered, and dried.
Diagram of Free-Radical Polymerization Workflow:
Caption: General workflow for free-radical polymerization.
Copolymerization for Stimuli-Responsive Polymers
FMA can be copolymerized with functional monomers like N-isopropylacrylamide (NIPAM) to create polymers that respond to environmental stimuli such as temperature and pH.
Experimental Protocol: Synthesis of Thermo- and pH-Responsive Copolymers
This protocol is a general representation based on the principles of copolymerizing FMA with NIPAM.
Materials:
-
This compound (FMA)
-
N-isopropylacrylamide (NIPAM)
-
Initiator (e.g., AIBN)
-
Solvent (e.g., dioxane)
-
Nitrogen source
Procedure:
-
Dissolve FMA, NIPAM, and the initiator in the chosen solvent in a reaction vessel.
-
Deoxygenate the solution by bubbling with nitrogen.
-
Heat the reaction mixture to the desired temperature (e.g., 70-80°C) to initiate polymerization and maintain for several hours.
-
Cool the reaction and precipitate the copolymer in a suitable non-solvent.
-
Purify the polymer by dialysis to remove unreacted monomers and initiator.
-
Lyophilize the purified polymer to obtain a dry powder.
Diagram of Stimuli-Responsive Polymer Synthesis:
Caption: Logical relationship in creating stimuli-responsive polymers.
Characterization of Fluorescent Polymers
The synthesized fluorescent polymers should be thoroughly characterized to determine their molecular properties and fluorescent behavior.
| Characterization Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the incorporation of the FMA monomer into the polymer backbone and determines the copolymer composition.[4][5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the polymer, confirming the structure.[4] |
| UV-Vis Spectroscopy | Measures the absorbance spectrum and can be used to study the pH-dependent changes in the fluorescein moiety.[6] |
| Fluorescence Spectroscopy | Determines the excitation and emission spectra, and quantum yield of the fluorescent polymer.[6] |
| Dynamic Light Scattering (DLS) | Measures the size of polymer nanoparticles in solution.[5] |
Applications
Polymers synthesized from FMA have a wide range of applications in research and drug development.
-
Bioimaging: The inherent fluorescence of these polymers allows for their use as probes for cellular and in vivo imaging.[2]
-
Biosensors: The pH sensitivity of the fluorescein unit can be exploited to create sensors for monitoring pH changes in biological environments.[2]
-
Drug Delivery: Stimuli-responsive copolymers can be designed to release encapsulated drugs in response to specific triggers like a change in pH or temperature.
By following these protocols and characterization methods, researchers can successfully synthesize and utilize fluorescent polymers based on this compound for a variety of advanced applications.
References
- 1. This compound | C24H16O6 | CID 3416581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 480439-15-4 [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | 480439-15-4 | Benchchem [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Free Radical Polymerization of Fluorescein O-methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the free radical polymerization of Fluorescein (B123965) O-methacrylate (FMA), a versatile fluorescent monomer. The protocols detailed below are intended for researchers in academia and industry, particularly those in drug development, materials science, and bioengineering, who are interested in synthesizing fluorescent polymers for a range of applications, including biosensing, bioimaging, and drug delivery.
Introduction to Free Radical Polymerization of Fluorescein O-methacrylate
Free radical polymerization is a robust and widely used method for synthesizing a variety of polymers. In the context of this compound, this technique allows for the incorporation of the highly fluorescent and pH-sensitive fluorescein moiety into a polymer backbone. This process typically involves three main stages: initiation, propagation, and termination. An initiator, often activated by heat or light, generates free radicals that react with the FMA monomer, initiating the polymerization chain reaction. The versatility of this method allows for several polymerization techniques, each offering unique advantages in controlling the final polymer's properties.[1]
The resulting poly(this compound) (p(FMA)) and its copolymers are valuable materials for developing advanced biomedical tools. Their inherent fluorescence provides a built-in mechanism for tracking and detection, while the potential for pH sensitivity opens up applications in smart drug delivery systems and environmental sensing.[1]
Key Applications
The unique properties of FMA-based polymers make them suitable for a variety of cutting-edge applications:
-
Biosensing: The pH-sensitive fluorescence of the fluorescein group can be harnessed to create optical pH sensors.[1] Covalently incorporating FMA into a polymer matrix prevents dye leaching, enhancing the stability and longevity of the sensor, which is critical for long-term monitoring in biological environments.[1]
-
Bioimaging: Fluorescent polymer nanoparticles (FPNPs) synthesized from FMA are excellent candidates for cellular and in vivo imaging. These nanoparticles can be engineered to be bright, photostable, and biocompatible, offering advantages over traditional organic dyes and quantum dots.[2][3][4][5]
-
Drug Delivery: FMA can be copolymerized with functional monomers to create amphiphilic polymers that self-assemble into micelles or nanoparticles. These nanocarriers can encapsulate therapeutic agents, and their fluorescent nature allows for real-time tracking of their biodistribution and drug release.
-
Multifunctional Nanomaterials: FMA can be incorporated into more complex nanostructures, such as core-shell nanoparticles with magnetic cores, to create dual-modality imaging agents (e.g., for both MRI and fluorescence imaging).
Experimental Protocols
The following are detailed protocols for the synthesis of FMA-based polymers using various free radical polymerization techniques.
Solution Polymerization for p(FMA) Homopolymer
This protocol describes the synthesis of a simple p(FMA) homopolymer in a solvent.
Workflow for Solution Polymerization of FMA
References
- 1. science.utm.my [science.utm.my]
- 2. Novel fluorescein polymer-based nanoparticles: facile and controllable one-pot synthesis, assembly, and immobilization of biomolecules for application ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09106H [pubs.rsc.org]
- 3. This compound | 480439-15-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. openaccess.city.ac.uk [openaccess.city.ac.uk]
Application Notes and Protocols for ATRP Synthesis of Polymers with Fluorescein O-methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of fluorescently-labeled polymers utilizing Fluorescein (B123965) O-methacrylate (FMA) via Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions, making it an ideal method for creating advanced materials for biomedical applications such as drug delivery, bioimaging, and diagnostics.[1][2]
Introduction
Fluorescently labeled polymers are invaluable tools in biomedical research and drug development. They serve as probes for imaging and tracking, components of diagnostic assays, and markers for monitoring drug delivery and release. Fluorescein, with its high quantum yield and biocompatibility, is a widely used fluorophore.[3] Incorporating fluorescein into polymers via a polymerizable derivative like Fluorescein O-methacrylate (FMA) allows for the covalent attachment of the dye, preventing leaching and ensuring long-term signal stability.[4][5]
Atom Transfer Radical Polymerization (ATRP) offers precise control over the polymerization process, enabling the synthesis of polymers with specific characteristics.[6] This control is crucial for applications where polymer properties such as chain length and functionality directly impact performance. While the direct homopolymerization of FMA via ATRP can be challenging, it is readily copolymerized with other monomers to introduce fluorescent labeling into various polymer backbones.[7] An alternative and effective strategy is the use of a fluorescein-based initiator to create polymers with a fluorescent tag at one end.[4][8]
Key Applications
-
Fluorescent Probes and Cellular Imaging: Covalently incorporating FMA into biocompatible polymers creates stable fluorescent probes for cell labeling and tracking.[3]
-
Drug Delivery Vehicles: Fluorescently tagged polymers can be used to construct micelles or nanoparticles for drug delivery, allowing for the visualization of their biodistribution and cellular uptake.[9]
-
Diagnostic Assays: Polymers with fluorescent labels are employed in various bioassays, including immunoassays and nucleic acid detection, where the fluorescence signal is used for quantification.
-
pH Sensors: The fluorescence of fluorescein is pH-sensitive, making FMA-containing polymers suitable for developing pH sensors for biological environments.[3]
Data Presentation
The following table summarizes representative quantitative data for polymers synthesized using fluorescein-based ATRP initiators.
| Polymer System | Monomer(s) | Initiator | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Flu-PNIPAM | N-isopropylacrylamide | Fluorescein 2-bromoisobutyrate | - | 1.15 - 1.28 | [4] |
| Flu-PGMA | Glycidyl (B131873) methacrylate (B99206) | Fluorescein-based initiator | 26,400 | 1.5 | [8] |
| PMMA-b-PBA-b-PMMA (Triblock) | Methyl methacrylate, Butyl acrylate | Difunctional bromo-initiator | - | < 1.5 | [5] |
| Poly(GMA-co-photochromic monomer) | Glycidyl methacrylate, Photochromic methacrylate | Ethyl 2-methyl-2-bromo-propionate | - | < 1.2 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Fluorescein-based ATRP Initiator (Fluorescein 2-bromoisobutyrate)
This protocol describes the synthesis of a fluorescein-functionalized initiator for ATRP.
Materials:
-
Fluorescein
-
2-bromoisobutyryl bromide
-
Triethylamine (B128534) (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve fluorescein (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 eq) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2-bromoisobutyryl bromide (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF by rotary evaporation.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure fluorescein 2-bromoisobutyrate initiator.
-
Characterize the final product by ¹H NMR and mass spectrometry.
Protocol 2: ATRP of a Methacrylate Monomer using a Fluorescein-based Initiator
This protocol outlines a general procedure for the ATRP of a methacrylate monomer (e.g., methyl methacrylate, MMA, or glycidyl methacrylate, GMA) to synthesize a polymer with a terminal fluorescein label.
Materials:
-
Fluorescein 2-bromoisobutyrate initiator (from Protocol 1)
-
Methacrylate monomer (e.g., MMA, GMA), purified by passing through a column of basic alumina (B75360) to remove inhibitor
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), distilled
-
Anisole (B1667542) (or other suitable solvent)
-
Hexane
Procedure:
-
To a dry Schlenk flask, add CuBr (1.0 eq relative to initiator) and a magnetic stir bar.
-
Seal the flask with a rubber septum, and cycle between vacuum and inert gas (e.g., argon) three times to remove oxygen.
-
In a separate vial, prepare a solution of the methacrylate monomer (e.g., 100 eq), Fluorescein 2-bromoisobutyrate initiator (1.0 eq), and anisole (50% v/v with respect to monomer).
-
Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.
-
Using a deoxygenated syringe, add the PMDETA (1.0 eq) to the Schlenk flask containing CuBr.
-
Transfer the deoxygenated monomer/initiator/solvent solution to the Schlenk flask via a cannula or syringe.
-
Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.
-
Monitor the polymerization by taking samples periodically to analyze for monomer conversion (by ¹H NMR or GC) and molecular weight (by Gel Permeation Chromatography, GPC).
-
Once the desired conversion is reached, stop the polymerization by cooling the flask to room temperature and exposing the catalyst to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the final polymer by GPC (for Mn and PDI) and ¹H NMR.
Protocol 3: Copolymerization of this compound (FMA) with a Comonomer via ATRP
This protocol describes the copolymerization of FMA with another methacrylate monomer to incorporate the fluorescent unit along the polymer chain.
Materials:
-
This compound (FMA)
-
Comonomer (e.g., Methyl Methacrylate, MMA)
-
Ethyl α-bromoisobutyrate (EBiB) or other suitable ATRP initiator
-
Copper(I) chloride (CuCl), purified
-
2,2'-Bipyridine (bpy) or other suitable ligand
-
Toluene (or other suitable solvent)
-
Methanol
Procedure:
-
In a dry Schlenk flask, add CuCl (1.0 eq relative to initiator) and bpy (2.0 eq).
-
Seal the flask and deoxygenate as described in Protocol 2.
-
In a separate vial, dissolve FMA (e.g., 1-5 mol%), the comonomer (e.g., MMA, 95-99 mol%), and the initiator (EBiB, 1.0 eq) in toluene.
-
Deoxygenate the solution by bubbling with an inert gas.
-
Transfer the deoxygenated solution to the Schlenk flask containing the catalyst system.
-
Place the flask in a preheated oil bath (e.g., 90 °C) and stir.
-
Follow the reaction and work-up procedure as described in Protocol 2.
-
Characterize the resulting copolymer by GPC, ¹H NMR (to confirm the incorporation of both monomers), and fluorescence spectroscopy.
Visualizations
Caption: General workflow for Atom Transfer Radical Polymerization (ATRP).
Caption: Core mechanism of Atom Transfer Radical Polymerization (ATRP).
References
- 1. Facile synthesis of well-controlled poly(glycidyl methacrylate) and its block copolymers via SARA ATRP at room temperature - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Synthesis and Applications of ATRP Macromolecular Initiator [manu56.magtech.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. In Situ Crosslinking of Nanoparticles in Polymerization-Induced Self-Assembly via ARGET ATRP of Glycidyl Methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols for Photo-polymerization of Fluorescein O-methacrylate Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) O-methacrylate (FMA) is a fluorescent monomer that can be readily polymerized to form hydrogels with intrinsic pH-sensing capabilities. The covalent incorporation of the fluorescein moiety into the polymer backbone prevents leaching, ensuring long-term signal stability.[1] These hydrogels are valuable tools in various biomedical applications, including the development of optical pH sensors, platforms for fluorescence microscopy imaging, and stimuli-responsive drug delivery systems.[1] Photo-polymerization offers excellent spatial and temporal control over the hydrogel fabrication process, making it suitable for creating micro- and nanostructures. This document provides detailed application notes and protocols for the synthesis, characterization, and application of FMA-based hydrogels.
Properties of Fluorescein O-methacrylate
This compound is a pH-sensitive dye with a fluorescent monomer. It is characterized by an excitation spectrum peaking at approximately 490 nm and an emission spectrum around 520 nm.[2][3] Its key properties include biocompatibility, non-toxicity, and good dispersion in aqueous solutions.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₆O₆ | --INVALID-LINK-- |
| Molecular Weight | 400.38 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 227-232 °C | --INVALID-LINK-- |
| Excitation Maximum (λ_max) | ~490 nm | [2][3] |
| Emission Maximum | ~520 nm | [2][3] |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of FMA-co-PEGDA Hydrogels via Photo-polymerization
This protocol describes the fabrication of a pH-sensitive hydrogel by copolymerizing this compound (FMA) with Poly(ethylene glycol) diacrylate (PEGDA) as a crosslinker.
Materials:
-
This compound (FMA)
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 700
-
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) as a photoinitiator
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
UV curing system (365 nm)
Procedure:
-
Prepare the Pre-polymer Solution:
-
In a light-protected vial, dissolve FMA in PBS to a final concentration of 0.1 mg/mL.
-
Add PEGDA to the solution. The ratio of FMA to PEGDA can be varied to modulate the hydrogel's properties. A starting point is a 1:10 molar ratio.
-
Add the photoinitiator TPO to the mixture at a concentration of 0.5% (w/v).
-
Vortex the solution until all components are fully dissolved.
-
-
Photo-polymerization:
-
Pipette the pre-polymer solution into a mold of the desired shape and dimensions.
-
Expose the solution to UV light (365 nm) with an intensity of approximately 3-5 W/cm² for 60-120 seconds. Polymerization time may need to be optimized based on the specific UV source and desired hydrogel thickness.
-
The hydrogel is formed upon successful polymerization.
-
-
Washing and Swelling:
-
Carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with deionized water for 24 hours to remove any unreacted monomers and photoinitiator.
-
Allow the hydrogel to swell to equilibrium in the desired buffer solution (e.g., PBS at various pH values) before characterization.
-
Protocol 2: Characterization of pH-Dependent Fluorescence
This protocol outlines the procedure for measuring the fluorescence intensity of FMA-co-PEGDA hydrogels in response to changes in pH.
Materials:
-
FMA-co-PEGDA hydrogels
-
Buffer solutions of varying pH (e.g., pH 4, 5, 6, 7, 7.4, 8)
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Equilibration:
-
Place individual hydrogel samples in separate wells of a microplate or in cuvettes.
-
Add buffer solutions of different pH values to each sample.
-
Allow the hydrogels to equilibrate in the respective buffers for at least 12 hours to ensure uniform pH throughout the hydrogel matrix.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorescence spectrophotometer to 490 nm.
-
Measure the emission spectrum from 500 nm to 600 nm. The peak emission should be around 520 nm.
-
Record the fluorescence intensity at the emission maximum for each hydrogel at the different pH values.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH.
-
Normalize the fluorescence intensity values to the maximum intensity observed to visualize the relative change.
-
Quantitative Data
Table 1: pH-Dependent Fluorescence of FMA-co-PEGDA Hydrogels
The fluorescence of FMA hydrogels is highly dependent on the pH of the surrounding environment. In acidic conditions, the fluorescein moiety is protonated, leading to quenched fluorescence. As the pH increases, deprotonation occurs, resulting in a significant increase in fluorescence intensity.[4]
| pH | Normalized Fluorescence Intensity (a.u.) |
| 4.0 | 0.15 |
| 5.0 | 0.35 |
| 6.0 | 0.65 |
| 7.0 | 0.90 |
| 7.4 | 1.00 |
| 8.0 | 1.00 |
Note: The data presented are representative and may vary depending on the specific hydrogel composition and measurement conditions.
Table 2: Swelling Behavior of Methacrylate-Based Hydrogels at Different pH
The swelling of hydrogels containing methacrylic acid is influenced by the pH of the medium.[5] At low pH, the carboxylic acid groups are protonated, leading to a more compact hydrogel structure and lower swelling.[5] At higher pH, these groups become ionized, causing electrostatic repulsion between the polymer chains and a subsequent increase in swelling.[5][6]
| pH | Equilibrium Swelling Ratio (%) |
| 2.0 | 150 |
| 4.0 | 250 |
| 6.0 | 400 |
| 7.4 | 550 |
| 8.0 | 600 |
Note: Data are representative for hydrogels containing methacrylic acid and are intended to illustrate the pH-dependent swelling trend.
Application in Drug Delivery
FMA-based hydrogels can be utilized as carriers for the controlled release of therapeutic agents. The pH-sensitive swelling behavior can be exploited to trigger drug release in specific physiological environments, such as the slightly acidic tumor microenvironment.
Protocol 3: Doxorubicin (B1662922) Loading and In Vitro Release Study
This protocol provides a general method for loading a model anticancer drug, doxorubicin (DOX), into FMA-co-PEGDA hydrogels and evaluating its release profile.
Materials:
-
FMA-co-PEGDA hydrogels
-
Doxorubicin hydrochloride (DOX) solution (1 mg/mL in deionized water)
-
PBS solutions at pH 7.4 and pH 5.5
-
UV-Vis spectrophotometer
Procedure:
-
Drug Loading:
-
Immerse pre-weighed, dried hydrogels in the DOX solution.
-
Allow the hydrogels to swell in the drug solution for 48 hours in the dark to reach equilibrium loading.
-
After loading, gently blot the hydrogels to remove excess surface drug solution and weigh them to determine the amount of drug solution absorbed.
-
-
In Vitro Release:
-
Place the DOX-loaded hydrogels in separate vials containing 10 mL of release medium (PBS at pH 7.4 or pH 5.5).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Measure the absorbance of the collected aliquots at 480 nm using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the concentration of DOX released at each time point using a standard calibration curve.
-
Determine the cumulative percentage of drug released over time.
-
Plot the cumulative release percentage against time for each pH condition.
-
Table 3: Representative Doxorubicin Release from a pH-Sensitive Hydrogel
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 15 | 25 |
| 4 | 30 | 50 |
| 8 | 45 | 70 |
| 12 | 55 | 85 |
| 24 | 65 | 95 |
| 48 | 70 | 98 |
Note: This data is illustrative of the expected trend for a pH-sensitive hydrogel, where drug release is accelerated at a lower pH. The release from dextran-methacrylate hydrogels has been shown to be pH-dependent.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug-Peptide Fiber Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of the effects of pH and polymer concentration on the swelling pressure and elastic modulus of a pH-responsive hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-responsive fluorescent hydrogels to probe plant medium [morressier.com]
- 5. pH-dependent swelling and solute diffusion characteristics of poly(hydroxyethyl methacrylate-co-methacrylic acid) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. In vitro release behavior of dextran-methacrylate hydrogels using doxorubicin and other model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copolymerization of Fluorescein O-methacrylate with Acrylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis, characterization, and application of fluorescent copolymers derived from Fluorescein (B123965) O-methacrylate (FMA) and various acrylate (B77674) comonomers. The inherent pH sensitivity and biocompatibility of these copolymers make them ideal candidates for a range of applications in drug delivery, bioimaging, and sensing.
Introduction
Fluorescein O-methacrylate (FMA) is a versatile fluorescent monomer that can be readily copolymerized with a variety of acrylic and methacrylic monomers. This allows for the straightforward incorporation of the highly fluorescent and pH-sensitive fluorescein moiety into polymer backbones. By carefully selecting the comonomer, the physicochemical properties of the resulting copolymer, such as its hydrophilicity, biocompatibility, and stimuli-responsive behavior, can be tailored for specific applications. This document outlines key experimental procedures and presents quantitative data to guide researchers in the utilization of FMA-based copolymers.
Synthesis of this compound (FMA) Monomer
The synthesis of FMA is typically achieved through the esterification of fluorescein with methacryloyl chloride in the presence of a base.
Experimental Protocol: Synthesis of FMA
Materials:
-
Fluorescein
-
Methacryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Chloroform (B151607) (CHCl₃)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve fluorescein (1.0 eq) and triethylamine (1.05 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of methacryloyl chloride (1.0 eq) in anhydrous THF dropwise to the cooled fluorescein solution with constant stirring.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 24 hours.
-
Remove the THF under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of chloroform and acetone (e.g., 97:3 v/v) as the eluent.
-
Collect the fractions containing the product and evaporate the solvent to obtain FMA as a yellow powder.
-
Confirm the structure and purity using ¹H NMR and FTIR spectroscopy. A reported yield for a similar synthesis is approximately 73%.[1]
Copolymerization of FMA with Acrylates
The copolymerization of FMA with various acrylate monomers can be achieved through standard free-radical polymerization techniques. Solution polymerization is a common method that allows for good control over the reaction.
General Experimental Protocol: Free-Radical Copolymerization
Materials:
-
This compound (FMA)
-
Acrylate comonomer (e.g., methyl methacrylate (B99206) (MMA), poly(ethylene glycol) methyl ether methacrylate (PEGMA), n-butyl acrylate (n-BuA))
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as a thermal initiator
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Chloroform (CHCl₃))
-
Methanol (for precipitation)
Procedure:
-
In a reaction vessel, dissolve the desired molar ratio of FMA and the acrylate comonomer in the chosen anhydrous solvent.
-
Add the initiator, AIBN (typically 1-2 mol% with respect to the total monomer concentration).
-
De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to a specific temperature (e.g., 60-70 °C) and maintain it for a set duration (e.g., 12-24 hours) with constant stirring under an inert atmosphere.[1]
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the copolymer by slowly adding the reaction solution to a non-solvent, such as cold methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh non-solvent to remove unreacted monomers and initiator.
-
Dry the purified copolymer under vacuum to a constant weight.
Workflow for FMA-Acrylate Copolymer Synthesis
Caption: Workflow for the synthesis and purification of FMA-acrylate copolymers.
Characterization of FMA-Acrylate Copolymers
The synthesized copolymers should be thoroughly characterized to determine their composition, molecular weight, and thermal properties.
| Characterization Technique | Information Obtained |
| ¹H NMR Spectroscopy | Confirms the incorporation of both FMA and acrylate monomer units into the copolymer chain and allows for the determination of the copolymer composition. |
| FTIR Spectroscopy | Verifies the presence of characteristic functional groups from both monomers in the copolymer. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the copolymer. |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) of the copolymer. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the copolymer. |
Quantitative Data for FMA-Based Copolymers
The following table summarizes representative data for copolymers of FMA with different acrylates.
| Comonomer | FMA (mol%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | λ_abs (nm) | λ_em (nm) | Reference |
| Methyl Methacrylate (MMA) | 20 | 6,500 | 1.21 | 66 | ~490 | ~520 | [2] |
| Poly(ethylene glycol) methyl ether methacrylate (PEGMA) | - | 34,700 | 1.3 | - | ~490 | ~520 | [3] |
| Glycidyl Methacrylate (GMA) | - | 26,400 | 1.5 | 79.8 | ~490 | 550 | [4] |
Note: The data presented are from different sources and experimental conditions may vary.
Applications of FMA-Acrylate Copolymers
The unique properties of FMA-acrylate copolymers make them suitable for a variety of applications in biomedical research and drug development.
Application 1: pH-Responsive Fluorescent Nanosensors
The fluorescence of the fluorescein moiety is highly dependent on the pH of the surrounding environment. This property can be exploited to create nanosensors for monitoring pH changes in biological systems.
-
Nanoparticle Formation:
-
Synthesize an amphiphilic block copolymer of FMA with a hydrophilic acrylate like PEGMA and a hydrophobic acrylate like methyl methacrylate (MMA).
-
Dissolve the copolymer in a water-miscible organic solvent (e.g., THF or acetone).
-
Slowly add this solution to a vigorously stirring aqueous buffer. The amphiphilic nature of the copolymer will drive self-assembly into core-shell nanoparticles with the hydrophobic block forming the core and the hydrophilic block forming the corona.
-
Remove the organic solvent by dialysis against the aqueous buffer.
-
-
pH Titration and Fluorescence Measurement:
-
Prepare a series of buffers with a range of pH values (e.g., pH 4 to 9).
-
Disperse the fluorescent nanoparticles in each buffer at a constant concentration.
-
Measure the fluorescence emission spectrum of each sample using a fluorometer with an excitation wavelength of approximately 490 nm.
-
Plot the fluorescence intensity at the emission maximum (around 520 nm) against the pH to generate a calibration curve.
-
-
Application in Cellular Environments:
-
Incubate the fluorescent nanoparticles with cells in culture.
-
Utilize fluorescence microscopy to visualize the uptake of the nanoparticles by the cells.
-
By comparing the fluorescence intensity within cellular compartments to the calibration curve, the intracellular pH can be estimated.
-
Caption: Workflow for the development and application of FMA-copolymer based pH nanosensors.
Application 2: Fluorescently Labeled Nanocarriers for Drug Delivery
FMA-containing copolymers can be formulated into nanoparticles for the encapsulation and delivery of therapeutic agents. The fluorescent tag allows for the tracking of the nanocarriers in vitro and in vivo.
-
Copolymer Synthesis: Synthesize a biocompatible FMA-acrylate copolymer, for example, with PEGMA to enhance circulation time and reduce non-specific protein binding.
-
Drug Loading:
-
Dissolve the FMA-copolymer and the hydrophobic drug in a common organic solvent.
-
Employ a nanoprecipitation method by adding the organic solution dropwise to a vigorously stirring aqueous phase.
-
Alternatively, use an oil-in-water emulsion-evaporation technique.
-
-
Purification: Remove the unencapsulated drug and organic solvent by dialysis or centrifugation.
-
Characterization:
-
Determine the particle size and size distribution using Dynamic Light Scattering (DLS).
-
Assess the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or HPLC after dissolving the nanoparticles in a suitable solvent.
-
-
In Vitro Tracking:
-
Treat cells with the drug-loaded fluorescent nanoparticles.
-
Monitor their cellular uptake and intracellular trafficking using confocal laser scanning microscopy.
-
Caption: Signaling pathway for pH-responsive drug release from FMA-copolymer nanocarriers.
Conclusion
The copolymerization of this compound with a wide range of acrylates offers a versatile platform for the development of advanced fluorescent materials. The protocols and data presented in these application notes provide a foundation for researchers to design and synthesize novel copolymers with tailored properties for applications in drug delivery, bioimaging, and as chemical sensors. The ability to fine-tune the copolymer characteristics through the choice of comonomer and polymerization conditions opens up numerous possibilities for innovation in these fields.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and characterization of the photoswitchable poly(methyl methacrylate- random-methacrylate spirooxazine) [redalyc.org]
- 3. pH-Responsive Polymeric Nanoparticles as Drug Delivery Systems [jscimedcentral.com]
- 4. Synthesis and Photoluminescence Properties of Fluorescein-Based Poly(glycidyl methacrylate) [gngfzxb.ecust.edu.cn]
Application Notes and Protocols: Synthesis and Application of Fluorescent Nanoparticles using Fluorescein O-methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) O-methacrylate (FMA) is a versatile fluorescent monomer that serves as a fundamental building block for the synthesis of fluorescent nanoparticles (FNPs). These nanoparticles are gaining significant attention in biomedical research due to their inherent fluorescence, biocompatibility, and tunable properties. The methacrylate (B99206) group enables polymerization, leading to the formation of a stable polymeric matrix that covalently incorporates the fluorescein dye, minimizing leakage and ensuring stable fluorescence.[1][2][3] FNPs synthesized from FMA are particularly valuable for a range of applications including sensitive biosensors, high-contrast cellular imaging, and as trackable vehicles for drug delivery.[1][4] The fluorescence of these nanoparticles is pH-sensitive, a characteristic inherited from the fluorescein moiety, which can be exploited for developing sensors that respond to changes in the biological microenvironment.[1]
This document provides detailed protocols for the synthesis, characterization, and application of fluorescent nanoparticles using Fluorescein O-methacrylate.
Data Presentation
Physicochemical and Spectroscopic Properties
| Property | Value | References |
| This compound (FMA) | ||
| Molecular Weight | 400.38 g/mol | [5] |
| Excitation Maximum (λex) | ~490 nm | [5][6] |
| Emission Maximum (λem) | ~520 nm | [5][6] |
| FMA-based Nanoparticles | ||
| Quantum Yield (Φ) | ~0.78 (for a structurally analogous FMA polymer on nanoparticles) | [7] |
| Hydrodynamic Diameter | 184 - 550 nm (example from one study) |
Drug Loading and Release Characteristics (Illustrative)
| Parameter | Value Range | Notes |
| Encapsulation Efficiency (%) | 30 - 70% | Highly dependent on the drug's hydrophobicity and the drug-to-polymer ratio.[8][9] |
| Drug Loading Content (%) | 5 - 20% | Influenced by the nanoparticle composition and the initial drug concentration.[9] |
| In Vitro Release Profile | Sustained release over 24-72 hours | Release kinetics are typically diffusion-controlled and can be modulated by nanoparticle crosslinking and environmental pH. |
Experimental Protocols
Protocol 1: Synthesis of FMA-based Nanoparticles via Radical Polymerization and Self-Assembly
This protocol describes a two-step process involving the synthesis of an amphiphilic copolymer containing FMA, followed by its self-assembly into fluorescent nanoparticles in an aqueous environment. This method allows for good control over nanoparticle size and stability.
Materials:
-
This compound (FMA)
-
N-acryloxysuccinimide (NAS)
-
Methacrylic acid (MA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized (DI) water
-
Syringe pump
-
Round-bottom flask
-
Magnetic stirrer
-
Vacuum drying oven
Procedure:
-
Copolymer Synthesis (Radical Polymerization):
-
In a round-bottom flask, dissolve FMA, NAS, and MA monomers in anhydrous THF. The molar ratios of the monomers can be varied to tune the amphiphilicity and functionality of the resulting polymer.
-
Add AIBN as the radical initiator (typically 1-2 mol% with respect to the total monomer concentration).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen, which can inhibit polymerization.
-
Seal the flask and place it in a preheated oil bath at 60-70°C.
-
Allow the polymerization to proceed for 12-24 hours with continuous stirring.
-
After the reaction, cool the flask to room temperature. Precipitate the polymer by adding the THF solution dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum.
-
-
Nanoparticle Formation (Self-Assembly by Nanoprecipitation):
-
Dissolve the synthesized amphiphilic fluorescein polymer in THF to a concentration of 5 mg/mL.
-
Using a syringe pump, add the polymer solution dropwise into vigorously stirring DI water (typically a 1:5 THF to water volume ratio) at a rate of 0.075 mL/s.
-
The rapid solvent change will cause the hydrophobic FMA segments to aggregate, forming the core of the nanoparticles, while the hydrophilic segments form the shell, stabilizing the particles in the aqueous solution.
-
After the addition is complete, continue stirring for 30 minutes to allow for the stabilization of the nanoparticles.
-
Remove the THF from the nanoparticle suspension using a rotary evaporator or by vacuum drying for 30 minutes.
-
The final concentration of the fluorescent polymeric nanoparticles (FPNPs) in DI water will be approximately 1.0 mg/mL.
-
Protocol 2: Characterization of Fluorescent Nanoparticles
1. Size and Morphology Analysis:
-
Dynamic Light Scattering (DLS):
-
Dilute the nanoparticle suspension in DI water to an appropriate concentration.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument. A narrow size distribution is indicated by a low PDI value.
-
-
Transmission Electron Microscopy (TEM):
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry completely.
-
Image the nanoparticles using a TEM to visualize their morphology (e.g., spherical shape) and to confirm the size measurements obtained by DLS.
-
2. Spectroscopic Analysis:
-
Fluorescence Spectroscopy:
Protocol 3: Drug Loading into FMA-based Nanoparticles
This protocol outlines a general method for encapsulating a hydrophobic drug into the pre-formed fluorescent nanoparticles.
Materials:
-
FMA-based nanoparticle suspension (from Protocol 1)
-
Hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Organic solvent for the drug (e.g., DMSO, acetone)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Magnetic stirrer
Procedure:
-
Dissolve the hydrophobic drug in a minimal amount of a water-miscible organic solvent.
-
Add the drug solution dropwise to the aqueous suspension of FMA-based nanoparticles while stirring.
-
Continue stirring the mixture for 12-24 hours in the dark to allow for the diffusion and encapsulation of the drug into the hydrophobic cores of the nanoparticles.
-
To remove the unloaded drug and the organic solvent, dialyze the nanoparticle suspension against a large volume of DI water or PBS for 24-48 hours, with frequent changes of the dialysis buffer.
-
Collect the purified drug-loaded nanoparticle suspension.
-
To determine the encapsulation efficiency, disrupt a known amount of the drug-loaded nanoparticles using a suitable solvent (e.g., THF) and quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). The encapsulation efficiency is calculated as:
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol describes a dialysis-based method to evaluate the in vitro release profile of a drug from the fluorescent nanoparticles.
Materials:
-
Drug-loaded FMA-based nanoparticle suspension (from Protocol 3)
-
Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Dialysis bag/cassette (with an appropriate molecular weight cut-off that allows the free drug to pass through but retains the nanoparticles)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of the release buffer.
-
Maintain the setup at 37°C in a shaking incubator to ensure constant mixing.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.
-
Plot the cumulative percentage of drug released as a function of time to obtain the in vitro drug release profile.
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and drug delivery application of FMA-based fluorescent nanoparticles.
Caption: Conceptual diagram of the intracellular trafficking and bioimaging of drug-loaded FMA nanoparticles.
References
- 1. Fluorescent Multifunctional Organic Nanoparticles for Drug Delivery and Bioimaging: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Nanosystems for Drug Tracking and Theranostics: Recent Applications in the Ocular Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 480439-15-4 | Benchchem [benchchem.com]
- 6. Buy this compound | 480439-15-4 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Fluorescein O-methacrylate: A Versatile Fluorescent Probe for Cellular Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) O-methacrylate (FMA) is a fluorescent monomer that has garnered significant attention in the field of cellular imaging.[1] Its inherent pH sensitivity, biocompatibility, and ability to be incorporated into polymers make it a valuable tool for a variety of biological applications.[1][2][3] FMA's structure consists of a fluorescein core, responsible for its fluorescent properties, and a methacrylate (B99206) group, which allows for polymerization and covalent conjugation.[1] This unique combination enables the development of environmentally responsive materials and nanoparticles for advanced cellular analysis.[4] These notes provide detailed protocols for the application of FMA in cellular imaging, focusing on its use in nanoparticle-based cell tracking, intracellular pH monitoring, and thiol detection.
Physicochemical and Fluorescent Properties
Fluorescein O-methacrylate is characterized by its distinct optical properties, which are crucial for its application in fluorescence microscopy. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₆O₆ | |
| Molecular Weight | 400.38 g/mol | |
| Excitation Maximum (λex) | ~490 nm | [1][5] |
| Emission Maximum (λem) | ~520 nm | [1][5] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C, protect from light | |
| Solubility | Soluble in DMSO |
Table 1: Physicochemical and Fluorescent Properties of this compound.
Application 1: Nanoparticle-Based Long-Term Cell Tracking
FMA can be copolymerized with other monomers to create fluorescent nanoparticles (NPs). These NPs can be readily taken up by cells, allowing for long-term cell tracking without significant cytotoxicity.
Experimental Workflow: Nanoparticle Synthesis and Cellular Uptake
Caption: Workflow for nanoparticle synthesis and cellular imaging.
Protocol: Live-Cell Tracking with FMA-based Nanoparticles
Materials:
-
This compound (FMA)
-
Biocompatible monomer (e.g., methyl methacrylate)
-
Initiator (e.g., AIBN)
-
Appropriate solvent (e.g., THF)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest
Procedure:
-
Nanoparticle Synthesis (Radical Polymerization):
-
Dissolve FMA, a biocompatible monomer, and an initiator in an appropriate solvent.
-
Heat the mixture under an inert atmosphere to initiate polymerization.[3]
-
Purify the resulting fluorescent nanoparticles by dialysis or centrifugation.
-
Characterize the size and fluorescence of the nanoparticles.
-
-
Cell Culture and Staining:
-
Culture cells to the desired confluency in a suitable vessel (e.g., chambered cover glass).
-
Prepare a working solution of the fluorescent nanoparticles in complete cell culture medium. The optimal concentration should be determined empirically, starting in the range of 10-100 µg/mL.[4]
-
Remove the culture medium and replace it with the nanoparticle-containing medium.
-
Incubate the cells for 4-24 hours to allow for nanoparticle uptake.[4]
-
-
Imaging:
-
Gently wash the cells three times with warm PBS to remove unbound nanoparticles.[4]
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the labeled cells using a fluorescence microscope with a filter set appropriate for fluorescein (Excitation: ~490 nm, Emission: ~520 nm).[4]
-
For long-term tracking, use a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO₂).[4]
-
Application 2: Monitoring Intracellular pH
The fluorescence intensity of fluorescein is pH-dependent, making FMA an excellent probe for measuring intracellular pH (pHi).[1][3] When incorporated into a polymer, the fluorescein moiety can report on the pH of its local environment within the cell.[3]
Logical Relationship: pH-Dependent Fluorescence
Caption: Relationship between pH and FMA fluorescence intensity.
Protocol: Intracellular pH Measurement
Materials:
-
FMA-based pH-sensitive nanoparticles or polymer
-
Cell culture medium (phenol red-free recommended)
-
PBS
-
Calibration buffers of known pH containing a K⁺/H⁺ ionophore (e.g., nigericin)
-
Cells of interest
Procedure:
-
Cell Loading:
-
Load cells with the FMA-based probe as described in the cell tracking protocol.
-
-
Fluorescence Measurement:
-
Acquire fluorescence images of the loaded cells at the fluorescein emission wavelength (~520 nm) using an excitation wavelength of ~490 nm.
-
Measure the mean fluorescence intensity of individual cells or regions of interest.
-
-
Calibration:
-
To obtain quantitative pHi measurements, a calibration curve must be generated.
-
Incubate the loaded cells with a series of calibration buffers of known pH (e.g., ranging from pH 5.5 to 8.0) in the presence of an ionophore like nigericin. This will equilibrate the intracellular and extracellular pH.
-
Measure the fluorescence intensity at each pH value.
-
Plot the fluorescence intensity as a function of pH to generate a calibration curve.
-
-
Data Analysis:
-
Use the calibration curve to convert the fluorescence intensity measurements from the experimental cells into pHi values.
-
| pH | Relative Fluorescence Intensity (Arbitrary Units) |
| 6.0 | 250 |
| 6.5 | 450 |
| 7.0 | 700 |
| 7.4 | 850 |
| 8.0 | 950 |
Table 2: Example of quantitative data from a pH calibration experiment.
Application 3: Detection of Intracellular Thiols
While FMA itself is not a direct thiol probe, its methacrylate group can be modified, or it can be copolymerized with monomers that are reactive towards thiols. The general principle involves a reaction with thiols that modulates the fluorescence of the probe. One common strategy for thiol detection is the Michael addition reaction.[6]
Signaling Pathway: Thiol-Probe Interaction
Caption: General mechanism for fluorescent detection of thiols.
Protocol: Intracellular Thiol Detection
Note: This is a generalized protocol. The specific thiol-reactive probe and its mechanism of action will determine the exact experimental conditions.
Materials:
-
A thiol-reactive fluorescent probe (potentially a derivative of FMA or a copolymer)
-
Cell culture medium
-
PBS
-
Cells of interest
-
N-ethylmaleimide (NEM) as a positive control (thiol-quenching agent)
-
Dithiothreitol (DTT) as a negative control (reducing agent)
Procedure:
-
Cell Culture and Probe Loading:
-
Culture cells to the desired confluency.
-
Incubate cells with the thiol-reactive fluorescent probe at an optimized concentration and for a specific duration.
-
-
Controls:
-
Treat a set of cells with NEM before or during probe loading to deplete intracellular thiols.
-
Treat another set of cells with DTT to increase intracellular thiol levels.
-
-
Imaging and Analysis:
-
Wash the cells to remove the excess probe.
-
Acquire fluorescence images using the appropriate filter set for the probe.
-
Quantify the fluorescence intensity in the control and experimental groups to determine the relative levels of intracellular thiols.
-
| Condition | Mean Fluorescence Intensity (Arbitrary Units) |
| Untreated Cells | 800 |
| NEM-treated Cells | 200 |
| DTT-treated Cells | 1200 |
Table 3: Example of quantitative data from an intracellular thiol detection experiment.
Cytotoxicity Assay
It is crucial to assess the potential cytotoxicity of any new fluorescent probe. A common method is the live/dead cell viability assay.
Protocol: Live/Dead Cell Viability Assay
Materials:
-
FMA-based nanoparticles or polymer
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)
-
Cell culture medium
-
PBS
-
Positive control for cell death (e.g., saponin (B1150181) or ethanol)
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the FMA-based probe for a defined period (e.g., 24 hours).
-
Include untreated cells as a negative control and cells treated with a cytotoxic agent as a positive control.
-
-
Staining:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with a solution containing both the live-cell stain (e.g., Calcein AM, green fluorescence) and the dead-cell stain (e.g., Ethidium Homodimer-1, red fluorescence) according to the manufacturer's instructions.
-
-
Imaging and Quantification:
-
Image the cells using a fluorescence microscope with appropriate filter sets for both stains.
-
Count the number of live (green) and dead (red) cells in multiple fields of view for each condition.
-
Calculate the percentage of viable cells for each treatment concentration.
-
| FMA Nanoparticle Concentration (µg/mL) | Cell Viability (%) |
| 0 (Control) | 98 ± 2 |
| 10 | 97 ± 3 |
| 50 | 95 ± 4 |
| 100 | 92 ± 5 |
| 200 | 85 ± 6 |
Table 4: Example of quantitative data from a cytotoxicity assay.
Conclusion
This compound is a highly adaptable fluorescent probe with significant potential in cellular imaging. Its ability to be incorporated into nanoparticles and polymers allows for the development of sophisticated tools for long-term cell tracking, dynamic monitoring of intracellular pH, and the detection of important cellular analytes like thiols. The protocols provided here offer a framework for researchers to utilize FMA in their cellular imaging experiments, contributing to a deeper understanding of cellular processes in both health and disease. As with any experimental technique, optimization of these protocols for specific cell types and experimental conditions is recommended.
References
Application Notes and Protocols for Developing Optical pH Sensors with Fluorescein O-methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing optical pH sensors using Fluorescein (B123965) O-methacrylate (FMA). This document covers the synthesis of the pH-sensitive monomer, its incorporation into a hydrogel matrix via photopolymerization, and the characterization of the resulting sensor. Detailed experimental protocols, data presentation, and visualizations are included to facilitate reproducible research and development.
Introduction
Fluorescein-based fluorescent probes are widely utilized for pH measurements due to their high quantum yield, photostability, and pH sensitivity in the physiological range.[1][2] Covalently incorporating a fluorescein derivative, such as Fluorescein O-methacrylate, into a polymer matrix offers a significant advantage over physically entrapped dyes by preventing leaching and thereby enhancing the long-term stability and reliability of the sensor.[3] This makes FMA an excellent candidate for the development of robust optical pH sensors for various applications, including biomedical research, environmental monitoring, and process control in drug development.[3][4]
The methacrylate (B99206) group on FMA allows for its easy integration into a hydrogel network through polymerization.[3] The resulting sensor exhibits a pH-dependent fluorescence intensity, which can be optically measured to determine the pH of the surrounding environment.[3][5] Typically, the fluorescence intensity of the fluorescein moiety increases with increasing pH.[5]
Synthesis of this compound (FMA)
The most common and effective method for synthesizing FMA is the direct esterification of fluorescein with methacryloyl chloride in the presence of a base, such as triethylamine (B128534).[3][6]
Experimental Protocol: FMA Synthesis
Materials:
-
Fluorescein (1 equivalent)
-
Methacryloyl chloride (1.03-1.09 equivalents)
-
Triethylamine (1.07-3.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Chloroform (CHCl3) and Acetone (B3395972) (for chromatography)
-
Hexanes
Procedure:
-
In a round-bottom, three-neck flask under an inert atmosphere (e.g., nitrogen), dissolve fluorescein (e.g., 0.332 g, 1 mmol) in anhydrous THF (e.g., 100 mL) with stirring at room temperature.[6]
-
Add triethylamine (e.g., 0.108 g, 1.07 mmol) to the solution.[6]
-
Cool the reaction mixture to 0°C in an ice bath.[6]
-
Slowly add a solution of methacryloyl chloride (e.g., 0.108 g, 1.03 mmol) dissolved in a small amount of anhydrous THF (e.g., 5 mL) dropwise to the fluorescein solution.[6]
-
Stir the reaction mixture in the ice bath for 1 hour, and then allow it to warm to room temperature and stir for an additional 24 hours.[6]
-
After the reaction is complete, evaporate the THF under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography using a mixture of CHCl3 and acetone (e.g., 97:3 v/v) as the eluent to obtain FMA as a yellow powder.[6] An alternative purification method involves dissolving the crude product in DCM and precipitating it in excess hexanes.
Quantitative Data: FMA Synthesis
| Parameter | Value | Reference(s) |
| Typical Yield | 73% | [6] |
| Optimized Yield | 70-85% | [3] |
| Excitation Maximum (λex) | ~490 nm | [3] |
| Emission Maximum (λem) | ~520 nm | [3] |
Fabrication of FMA-Based Hydrogel pH Sensor
The FMA monomer can be copolymerized with a cross-linking agent to form a pH-sensitive hydrogel. Photo-initiated polymerization is a common method for fabricating these hydrogels, often directly on a substrate such as an optical fiber.[7]
Experimental Protocol: Hydrogel Photopolymerization
Materials:
-
This compound (FMA)
-
Poly(ethylene glycol) diacrylate (PEGDA) (cross-linker)
-
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) (photoinitiator)
-
Phosphate buffer solutions (for pH calibration)
Procedure:
-
Prepare a polymerization solution by dissolving FMA, PEGDA, and TPO in a suitable solvent. A typical composition could be:
-
This compound: 0.07 M
-
PEG-diacrylate: 0.60 M
-
TPO: 0.01 M
-
-
Deposit a small volume of the polymerization solution onto the desired substrate (e.g., the tip of an optical fiber, a glass slide, or the bottom of a microplate well).
-
Expose the solution to UV light (e.g., 365 nm) to initiate polymerization. The exposure time will depend on the light intensity and the desired polymer thickness.
-
After polymerization, thoroughly wash the hydrogel with distilled water to remove any unreacted monomers and photoinitiator.[8]
Characterization of the Hydrogel pH Sensor
The performance of the FMA-based hydrogel sensor should be characterized to determine its key operational parameters.
Quantitative Data: Sensor Performance
| Parameter | Typical Value/Range | Reference(s) |
| pH Sensing Range | pH 5.0 - 8.5 | [3] |
| Response Time (t90) | < 5 seconds | [3] |
| pKa (immobilized) | 8.22 ± 0.07 | [3] |
| Stability (drift) | < 0.05 pH/h over 12 hours | [3] |
| Leaching | Minimal after initial washes | [5] |
| Photostability | Little evidence of photobleaching after 180s continuous illumination | [7] |
Visualizations
Signaling Pathway
The pH sensing mechanism of fluorescein is based on the equilibrium between its different ionic forms, which exhibit distinct absorption and emission properties.[1][9] At low pH, the lactone form predominates and is non-fluorescent. As the pH increases, the molecule undergoes structural changes to the fluorescent monoanionic and dianionic forms.[9] The dianion is the most fluorescent species.[9]
Caption: pH-dependent equilibrium of fluorescein forms.
Experimental Workflow
The overall process for developing the FMA-based pH sensor involves the synthesis of the monomer, fabrication of the hydrogel, and subsequent characterization.
Caption: Workflow for FMA-based pH sensor development.
References
- 1. researchgate.net [researchgate.net]
- 2. Autofluorescence lifetime of gelatin-methacrylate hydrogels is sensitive to changes in cross-linking and pH (2022) | Marcos R Rodriguez | 1 Citations [scispace.com]
- 3. openaccess.city.ac.uk [openaccess.city.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. science.utm.my [science.utm.my]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Proteins with Fluorescein O-methacrylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a critical technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in various assays. Fluorescein (B123965) O-methacrylate (FMA) is a fluorescent monomer that offers a versatile platform for creating fluorescently labeled proteins. Due to the relative inertness of the methacrylate (B99206) group towards direct reaction with amino acid residues, a "grafting to" approach is recommended. This method involves the synthesis of a copolymer containing FMA and a protein-reactive monomer, which is then conjugated to the target protein. This document provides detailed protocols for this advanced labeling strategy.
The core of this methodology is the synthesis of a random copolymer of Fluorescein O-methacrylate and N-Hydroxysuccinimidyl methacrylate (NHSMA). The FMA provides the fluorescent signal, while the NHSMA offers a reactive group that readily forms stable amide bonds with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the protein surface.
Diagram of the Labeling Strategy
Caption: Workflow for labeling proteins using a reactive fluorescent polymer synthesized from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Reactive Fluorescent Copolymer of FMA and NHSMA
This protocol describes the synthesis of a random copolymer of this compound (FMA) and N-Hydroxysuccinimidyl methacrylate (NHSMA) via free-radical polymerization.[1]
Materials:
-
This compound (FMA)
-
N-Hydroxysuccinimidyl methacrylate (NHSMA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (cold)
-
Nitrogen gas
-
Schlenk flask and magnetic stirrer
Procedure:
-
In a Schlenk flask, dissolve FMA and NHSMA in anhydrous DMF. A suggested starting molar ratio is 1:5 (FMA:NHSMA) to ensure sufficient reactive groups for protein conjugation. The total monomer concentration should be around 10-20% (w/v).
-
Add AIBN as the initiator. A typical concentration is 1 mol% with respect to the total monomer concentration.
-
De-gas the solution by bubbling with nitrogen gas for 20-30 minutes to remove oxygen, which can inhibit polymerization.
-
Seal the flask and place it in a preheated oil bath at 60-70°C.
-
Allow the polymerization to proceed for 12-24 hours with continuous stirring.
-
After the reaction, cool the flask to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the polymer with cold diethyl ether multiple times to remove unreacted monomers and initiator.
-
Dry the resulting fluorescent, reactive polymer under vacuum.
-
Store the polymer desiccated at -20°C until use.
Protocol 2: Conjugation of the Reactive Fluorescent Polymer to a Target Protein
This protocol details the conjugation of the synthesized p(FMA-co-NHSMA) polymer to the primary amines of a target protein.[2][3]
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
p(FMA-co-NHSMA) reactive fluorescent polymer
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS at pH 7.2-8.0. Buffers containing Tris or glycine (B1666218) must be avoided as they will compete for reaction with the NHS esters.
-
Immediately before use, dissolve the p(FMA-co-NHSMA) polymer in anhydrous DMSO to a concentration of 10 mg/mL.
-
Add a 10- to 20-fold molar excess of the reactive polymer solution to the protein solution while gently stirring. The optimal ratio may need to be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for another 30 minutes to quench any unreacted NHS esters.
Protocol 3: Purification of the Labeled Protein
Purification is essential to remove unreacted polymer and quenched NHS groups.[4][5]
Materials:
-
Conjugation reaction mixture
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25 or similar)
-
Elution buffer (e.g., PBS, pH 7.4)
Procedure:
-
Equilibrate the SEC column with the desired elution buffer.
-
Apply the quenched reaction mixture to the top of the column.
-
Elute the protein-polymer conjugate with the elution buffer. The labeled protein, having a higher molecular weight, will elute first, followed by the smaller, unreacted polymer chains and other small molecules.
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and 490 nm (for fluorescein) to identify the fractions containing the labeled protein.
-
Pool the fractions containing the purified protein-polymer conjugate.
-
Concentrate the purified, labeled protein using an appropriate method (e.g., centrifugal concentrators).
Characterization of the Labeled Protein
Determination of the Degree of Labeling (DOL)
The DOL is the average number of fluorophore molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.[5][6]
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum of fluorescein (~490 nm, Amax).
-
Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
A280: Absorbance of the conjugate at 280 nm.
-
Amax: Absorbance of the conjugate at ~490 nm.
-
CF: Correction factor (A280 of the free dye / Amax of the free dye). For fluorescein, this is typically around 0.3.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Calculate the concentration of the dye using the Beer-Lambert law:
Dye Concentration (M) = Amax / ε_dye
-
ε_dye: Molar extinction coefficient of the fluorescein dye at its Amax (~70,000 M⁻¹cm⁻¹ for fluorescein at pH > 8).
-
-
Calculate the Degree of Labeling (DOL):
DOL = Dye Concentration (M) / Protein Concentration (M)
Quantitative Data Summary
The following table provides typical values and ranges for the materials and parameters involved in the labeling process.
| Parameter | Value/Range | Reference |
| This compound Properties | ||
| Excitation Maximum | ~490 nm | [2][7] |
| Emission Maximum | ~520 nm | [2][7] |
| Polymerization Reaction | ||
| FMA:NHSMA Molar Ratio | 1:3 to 1:10 (starting point) | Conceptual |
| Initiator (AIBN) Concentration | 1 mol% of total monomers | [1] |
| Reaction Temperature | 60-70 °C | [1] |
| Reaction Time | 12-24 hours | General Practice |
| Protein Conjugation Reaction | ||
| Protein Concentration | 1-10 mg/mL | [3] |
| Polymer:Protein Molar Excess | 10-20 fold | [3] |
| Reaction pH | 7.2 - 8.0 | [3] |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | [3] |
| Characterization | ||
| Fluorescein Extinction Coefficient (ε_dye) | ~70,000 M⁻¹cm⁻¹ | General Knowledge |
| Fluorescein Correction Factor (CF) | ~0.3 | General Knowledge |
| Optimal DOL for Antibodies | 2 - 10 | [5] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low DOL | Insufficient molar excess of the reactive polymer. | Increase the molar ratio of polymer to protein. |
| Inactive NHS esters due to hydrolysis. | Prepare fresh polymer solution in anhydrous DMSO immediately before use. Ensure protein buffer is at the correct pH. | |
| Protein has few accessible primary amines. | This method may not be suitable for this protein. Consider alternative labeling chemistries. | |
| Protein Precipitation | High concentration of organic solvent (DMSO). | Ensure the volume of DMSO added does not exceed 10% of the final reaction volume. |
| Protein instability under labeling conditions. | Perform the reaction at a lower temperature (4°C). Optimize buffer conditions. | |
| High Background Fluorescence | Incomplete removal of unreacted polymer. | Improve purification by using a longer SEC column or performing dialysis with multiple buffer changes. |
Conclusion
Labeling proteins with this compound derivatives via a "grafting to" approach using a reactive copolymer is a powerful and versatile strategy. It allows for the stable incorporation of a bright fluorophore onto a protein of interest. By carefully controlling the synthesis of the reactive polymer and the subsequent conjugation and purification steps, researchers can generate high-quality fluorescently labeled proteins for a wide range of applications in research and drug development.
References
- 1. This compound | 480439-15-4 | Benchchem [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. biotium.com [biotium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
- 7. connectsci.au [connectsci.au]
Application Notes and Protocols: Fluorescein O-methacrylate in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) O-methacrylate (FMA) is a versatile fluorescent monomer that has garnered significant attention in the development of advanced biosensing technologies.[1] Its unique properties, including pH sensitivity, biocompatibility, and the ability to be incorporated into polymer structures, make it an ideal candidate for a wide range of biosensor applications.[2][3] The methacrylate (B99206) group allows for its covalent attachment within a polymer matrix, which prevents dye leaching and enhances the long-term stability and reliability of the fluorescent signal.[1] FMA typically exhibits an excitation maximum around 490 nm and an emission maximum at approximately 520 nm.[4][5]
These application notes provide detailed protocols for the synthesis and utilization of FMA-based materials in various biosensor platforms, including fluorescent polymer nanoparticles for protein detection, optical pH sensors, and molecularly imprinted polymers for small molecule recognition.
I. Amphiphilic Fluorescein Polymer Nanoparticles (FPNPs) for Protein Detection
This section details the synthesis of amphiphilic fluorescein polymers and their self-assembly into nanoparticles for the sensitive detection of proteins, such as bovine serum albumin (BSA).[1][2]
Signaling Pathway and Experimental Workflow
The overall process involves the synthesis of a random copolymer, followed by its self-assembly into fluorescent nanoparticles. These nanoparticles can then be functionalized with antibodies for specific protein detection, leading to a fluorescence-based signal.
Caption: Workflow for FPNP-based protein detection.
Experimental Protocols
1. Synthesis of Amphiphilic Fluorescein Polymer (poly(FMA-r-NAS-r-MA)) [1][2]
This protocol describes the synthesis of three variations of the polymer with different molar ratios of the monomers.
-
Materials:
-
Fluorescein O-methacrylate (FMA)
-
N-acryloxysuccinimide (NAS)
-
Methacrylic acid (MA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Tetrahydrofuran (THF) (solvent)
-
-
Procedure:
-
Dissolve FMA, NAS, and MA monomers in THF in a reaction vessel. Refer to Table 1 for specific molar ratios.
-
Add AIBN to the solution.
-
Purge the solution with nitrogen gas and seal the vessel.
-
Carry out the radical polymerization by heating the solution under gentle stirring.
-
After the reaction is complete, precipitate the polymer by adding the reaction mixture to a non-solvent like diethyl ether.
-
Collect the precipitate and dry under vacuum.
-
Table 1: Molar Ratios for Amphiphilic Fluorescein Polymer Synthesis [3]
| Polymer ID | FMA (mol%) | NAS (mol%) | MA (mol%) |
| Poly F1 | 10 | 10 | 80 |
| Poly F2 | 10 | 20 | 70 |
| Poly F3 | 10 | 30 | 60 |
2. Preparation of Fluorescein Polymer Nanoparticles (FPNPs) [1]
-
Materials:
-
poly(FMA-r-NAS-r-MA) polymer
-
Tetrahydrofuran (THF)
-
Deionized (DI) water
-
-
Procedure:
-
Dissolve 5 mg of the synthesized polymer in 1 mL of THF.
-
Add the polymer solution dropwise into 5 mL of DI water at a rate of 0.075 mL/s using a syringe pump under gentle stirring.
-
Remove the THF from the resulting solution by vacuum drying for 30 minutes.
-
The final concentration of the FPNPs in DI water will be 1.0 mg/mL.
-
3. FPNP-based BSA Detection [1]
-
Materials:
-
FPNPs
-
Anti-BSA antibody
-
Bovine Serum Albumin (BSA) standards
-
Phosphate-buffered saline (PBS)
-
1% Gelatin solution
-
96-well plate
-
-
Procedure:
-
Immobilize anti-BSA by adding 50 µL of 0.01 ng/mL anti-BSA solution to each well of a 96-well plate and incubate overnight at 4°C.
-
Wash the wells with PBS buffer.
-
Block the wells with 200 µL of 1% gelatin solution for 2 hours at 25°C.
-
Wash the wells again with PBS buffer.
-
Add different concentrations of BSA standards to the wells and incubate.
-
Add the FPNP solution to the wells.
-
Measure the fluorescence intensity using a plate reader.
-
Quantitative Data
Table 2: Properties of FPNPs [2]
| Polymer ID | Average Particle Size (nm) | Polydispersity Index (PDI) |
| Poly F1 | 150 | 0.15 |
| Poly F2 | 180 | 0.18 |
| Poly F3 | 210 | 0.21 |
Table 3: Performance of FPNP-based BSA Biosensor [1]
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
II. Optical Fiber-Based pH Sensor
This section outlines the fabrication of a pH sensor by photo-polymerization of FMA at the tip of an optical fiber.[6]
Experimental Workflow
The fabrication involves creating a polymer matrix containing FMA on the distal end of an optical fiber, which exhibits pH-dependent fluorescence.
Caption: Fabrication and operation of an optical pH sensor.
Experimental Protocol
1. Preparation of Polymerization Solution [7]
-
Materials:
-
This compound (FMA)
-
Poly(ethylene glycol) diacrylate (PEGDA) (cross-linker)
-
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) (photo-initiator)
-
-
Procedure:
-
Prepare a solution containing FMA, PEGDA, and TPO. The ratios can be varied to optimize sensor performance. A starting point could be a 1:1 ratio of monomer to cross-linker.[7]
-
Mix the components thoroughly to ensure a homogeneous solution.
-
2. Fabrication of the Sensor Tip [6]
-
Materials:
-
Polymerization solution
-
Optical fiber
-
UV light source
-
-
Procedure:
-
Dip the distal end of the optical fiber into the polymerization solution.
-
Expose the tip of the optical fiber to a UV light source to initiate photo-polymerization.
-
The duration of UV exposure will determine the size and stability of the polymer on the fiber tip.
-
Wash the sensor tip to remove any unreacted monomers.
-
-
Materials:
-
Fabricated pH sensor
-
Buffer solutions of known pH
-
Fluorescence spectrophotometer or a dedicated optical setup with an excitation source and detector.
-
-
Procedure:
-
Immerse the sensor tip in buffer solutions of different pH values.
-
Excite the sensor with light at approximately 485 nm.[6]
-
Measure the integrated fluorescence intensity of the emission.
-
Plot the fluorescence intensity against pH to generate a calibration curve. The sensor is expected to show a linear response in the pH range of 7.0 to 8.0.[8]
-
Quantitative Data
Table 4: Performance of the Optical Fiber pH Sensor [6][8]
| Parameter | Value |
| Working pH Range | 6.5 - 9.0 |
| Linear pH Range | 7.0 - 8.0 |
| Excitation Wavelength | 485 nm |
| pKa of Sensing Element | 7.9 |
III. Molecularly Imprinted Polymers (MIPs) for Caffeine (B1668208) Detection
This protocol describes the synthesis of a fluorescent molecularly imprinted polymer (FMIP) for the selective recognition of caffeine.[9][10]
Logical Relationship
The principle involves creating polymer cavities that are complementary in shape and chemical functionality to the caffeine template molecule. The fluorescence of the FMA monomer is modulated by the binding of caffeine to these cavities.
Caption: Synthesis and caffeine detection mechanism of a fluorescent MIP.
Experimental Protocol
1. Synthesis of Caffeine-Imprinted Fluorescent Polymer (Caf-FMIP) [10]
-
Materials:
-
This compound (FMA) (functional monomer)
-
Caffeine (template)
-
Ethylene glycol dimethacrylate (EGDMA) (cross-linker)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Acetonitrile (porogenic solvent)
-
Methanol (B129727) and acetic acid (for template removal)
-
-
Procedure:
-
In a test tube, dissolve caffeine (0.1 mmol), FMA, and EGDMA in acetonitrile.
-
Add AIBN as the initiator.
-
Purge the mixture with nitrogen gas for 15 minutes at ambient temperature.
-
Seal the tube and carry out bulk polymerization by heating.
-
After polymerization, crush the resulting monolith polymer.
-
Remove the caffeine template by hydrolyzing the crushed polymer with a mixture of methanol and acetic acid (9:1, v/v) for 6 hours.
-
Wash the polymer with methanol until no caffeine is detected in the washings.
-
Dry the final Caf-FMIP in an oven at 30°C for 24 hours.
-
A non-imprinted polymer (NIP) should be synthesized using the same procedure but without the caffeine template to serve as a control.
-
2. Caffeine Detection [9]
-
Materials:
-
Caf-FMIP and NIP
-
Caffeine solutions of known concentrations
-
Fluorescence spectrophotometer
-
-
Procedure:
-
Incubate a known amount of Caf-FMIP or NIP with caffeine solutions of different concentrations.
-
After incubation, separate the polymer from the solution.
-
Measure the fluorescence emission of the polymer. The fluorescence intensity is expected to be enhanced in the presence of caffeine for the Caf-FMIP.[10]
-
Compare the fluorescence response of the Caf-FMIP to the NIP to evaluate the imprinting effect and selectivity.
-
Quantitative Data
Table 5: Components for Caf-FMIP Synthesis [10]
| Component | Role | Example Quantity |
| Caffeine | Template | 0.1 mmol |
| This compound (FMA) | Functional Monomer | - |
| Ethylene glycol dimethacrylate (EGDMA) | Cross-linker | - |
| Azobisisobutyronitrile (AIBN) | Initiator | - |
| Acetonitrile | Porogenic Solvent | - |
Note: Specific quantities of FMA, EGDMA, and AIBN should be optimized based on the desired polymer characteristics.
Conclusion
This compound is a highly valuable fluorescent monomer for the development of a variety of biosensors. Its ability to be covalently integrated into polymer structures provides stability and prevents dye leaching, leading to robust and reliable sensors. The protocols outlined in these application notes provide a foundation for researchers to develop FMA-based biosensors for protein detection, pH sensing, and small molecule recognition. Further optimization of the described methods can lead to even more sensitive and selective biosensing platforms for a wide range of applications in research, diagnostics, and drug development.
References
- 1. Novel fluorescein polymer-based nanoparticles: facile and controllable one-pot synthesis, assembly, and immobilization of biomolecules for application ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09106H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound 95 480439-15-4 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. science.utm.my [science.utm.my]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluoresce in O-methacrylate in Environmentally Responsive Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Fluorescein (B123965) O-methacrylate (FMA) in the development of environmentally responsive materials. FMA is a versatile fluorescent monomer that can be readily polymerized into hydrogels, nanoparticles, and other architectures.[1] Its inherent pH-sensitivity and fluorescent properties make it an invaluable tool for creating "smart" materials for a range of applications, including drug delivery, cellular imaging, and biosensing.[1][2]
Overview of Fluorescein O-methacrylate
This compound is a derivative of the well-known fluorescent dye, fluorescein. It possesses a methacrylate (B99206) group that allows for its covalent incorporation into polymer chains via polymerization.[2] This covalent linkage prevents dye leaching, a common issue with physically entrapped dyes, leading to more stable and reliable fluorescent materials.
Key Properties:
-
Fluorescence: Exhibits an excitation maximum around 490 nm and an emission maximum around 520 nm.[3]
-
pH-Sensitivity: The fluorescence intensity of the fluorescein moiety is dependent on the surrounding pH, generally increasing with higher pH. This is due to the protonation and deprotonation of the hydroxyl groups on the fluorescein core.[1]
-
Biocompatibility: Fluorescein and its derivatives are generally considered biocompatible, making them suitable for biological applications.[3]
Application: pH-Responsive Hydrogels for Controlled Drug Delivery
FMA can be copolymerized with other monomers to create hydrogels that exhibit pH-dependent swelling and drug release profiles. This is particularly useful for targeted drug delivery to specific tissues with altered pH, such as tumor microenvironments or the gastrointestinal tract.
Quantitative Data: pH-Dependent Fluorescence and Drug Release
The following tables provide representative data on the pH-responsive properties of FMA-based hydrogels.
Table 1: pH-Dependent Fluorescence of FMA-Poly(ethylene glycol) Methacrylate Hydrogel
| pH | Relative Fluorescence Intensity (%) |
| 4.0 | 10 |
| 5.0 | 35 |
| 6.0 | 70 |
| 7.0 | 95 |
| 7.4 | 100 |
| 8.0 | 105 |
Note: Data is illustrative and may vary based on the specific hydrogel composition and FMA concentration. One study found that fluorescein entrapped in poly(ethylene glycol) methacrylate started to fluoresce at a pH of 6 and the intensity increased up to pH 11.[4]
Table 2: pH-Triggered Release of Doxorubicin from an FMA-co-Acrylic Acid Hydrogel
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 5 | 15 |
| 4 | 12 | 40 |
| 8 | 20 | 65 |
| 12 | 28 | 85 |
| 24 | 35 | 95 |
Note: This data is representative of the expected release profile for a pH-sensitive hydrogel.
Experimental Protocol: Synthesis of a pH-Responsive FMA Hydrogel
This protocol describes the synthesis of a pH-responsive hydrogel using FMA and acrylic acid (AAc) via free-radical polymerization.
Materials:
-
This compound (FMA)
-
Acrylic acid (AAc)
-
N,N'-methylenebisacrylamide (MBA) as a cross-linker
-
Ammonium persulfate (APS) as an initiator
-
Deionized water
-
Phosphate-buffered saline (PBS) at pH 7.4 and 5.5
Procedure:
-
In a round-bottom flask, dissolve FMA (e.g., 0.01 g) and AAc (e.g., 0.5 g) in deionized water (e.g., 5 mL).
-
Add the cross-linker MBA (e.g., 0.02 g) to the solution and stir until fully dissolved.
-
Purge the solution with nitrogen gas for 20 minutes to remove dissolved oxygen.
-
Add the initiator APS (e.g., 0.01 g) to the solution and continue to stir under a nitrogen atmosphere.
-
Heat the reaction mixture to 60°C and allow the polymerization to proceed for 4 hours.
-
After polymerization, allow the resulting hydrogel to cool to room temperature.
-
Cut the hydrogel into discs of desired dimensions.
-
Wash the hydrogel discs extensively with deionized water for 48 hours to remove any unreacted monomers and initiator.
-
Dry the hydrogel discs in a vacuum oven at 40°C until a constant weight is achieved.
Experimental Workflow for Hydrogel Synthesis
Caption: Workflow for the synthesis of a pH-responsive FMA hydrogel.
Protocol: Drug Loading and In Vitro Release Study
Drug Loading:
-
Swell the dried hydrogel discs in a solution of the desired drug (e.g., Doxorubicin in PBS at pH 7.4) for 24 hours at room temperature.
-
After loading, remove the hydrogel discs and gently blot the surface to remove excess drug solution.
-
The amount of loaded drug can be determined by measuring the decrease in the drug concentration in the loading solution using UV-Vis spectroscopy.
In Vitro Drug Release:
-
Place a drug-loaded hydrogel disc in a known volume of release medium (e.g., PBS at pH 7.4 and pH 5.5).
-
Maintain the temperature at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or fluorescence spectroscopy).
Application: Dual-Responsive (pH and Temperature) Nanoparticles
By copolymerizing FMA with a thermo-responsive monomer such as N-isopropylacrylamide (NIPAAm), it is possible to create "smart" nanoparticles that respond to both pH and temperature changes.[5] These dual-responsive systems are highly promising for advanced drug delivery applications, as they can be designed to release their payload in response to the specific combination of physiological cues found in diseased tissues (e.g., the acidic and slightly elevated temperature of a tumor microenvironment).
Quantitative Data: Properties of FMA-NIPAAm Copolymers
Table 3: Characterization of Poly(NIPAAm-co-FMA) Copolymers
| FMA in Feed (mol%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Lower Critical Solution Temperature (LCST, °C) |
| 1 | 25,000 | 1.3 | 34.5 |
| 2 | 28,000 | 1.4 | 34.1 |
| 5 | 32,000 | 1.5 | 33.6 |
Note: This table illustrates the expected trend of decreasing LCST with increasing content of the more hydrophobic FMA monomer.
Experimental Protocol: Synthesis of Dual-Responsive FMA-NIPAAm Nanoparticles
This protocol outlines the synthesis of dual-responsive nanoparticles via free-radical polymerization in solution.
Materials:
-
This compound (FMA)
-
N-isopropylacrylamide (NIPAAm)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as an initiator
-
1,4-Dioxane (B91453) as a solvent
Procedure:
-
Dissolve FMA, NIPAAm, and AIBN in 1,4-dioxane in a Schlenk flask. The molar ratio of monomers to initiator will influence the final molecular weight.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen and place it in an oil bath preheated to 70°C.
-
Allow the polymerization to proceed for 24 hours.
-
After polymerization, cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the solution dropwise into a large excess of cold diethyl ether.
-
Collect the precipitated polymer by filtration and dry it under vacuum.
-
The dried polymer can then be self-assembled into nanoparticles by dissolving it in a suitable solvent and then adding it to water under stirring.
Signaling Pathway for Dual-Responsive Drug Release
Caption: Dual stimuli-response mechanism for drug release from FMA-NIPAAm nanoparticles.
Characterization of FMA-Based Materials
A variety of analytical techniques can be used to characterize the synthesized materials:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of FMA and other monomers into the polymer structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the copolymer composition.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymers.
-
Dynamic Light Scattering (DLS): To measure the size and size distribution of nanoparticles.
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of hydrogels and nanoparticles.
-
Fluorescence Spectroscopy: To characterize the pH-dependent fluorescence properties.
-
UV-Vis Spectroscopy: To quantify drug loading and release.
-
Differential Scanning Calorimetry (DSC): To determine the Lower Critical Solution Temperature (LCST) of thermo-responsive polymers.
By following these protocols and employing the appropriate characterization techniques, researchers can successfully synthesize and evaluate FMA-based environmentally responsive materials for a wide array of applications in drug delivery and biomedical research.
References
Application Notes and Protocols for Incorporating Fluorescein O-methacrylate into a Polymer Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) O-methacrylate (FMA) is a versatile fluorescent monomer that allows for the covalent incorporation of the highly fluorescent and pH-sensitive fluorescein dye into a polymer backbone. This covalent linkage prevents dye leaching, a common issue with physically entrapped dyes, ensuring a stable and reliable fluorescent signal.[1] Polymers incorporating FMA are valuable tools in various biomedical and biotechnological applications, including the development of biosensors, cellular imaging agents, and platforms for diagnostic imaging.[1] The methacrylate (B99206) group enables copolymerization with a wide range of other monomers, allowing for the synthesis of polymers with tailored properties such as biocompatibility, stimuli-responsiveness, and specific functionalities for further conjugation.
These application notes provide detailed protocols for the incorporation of Fluorescein O-methacrylate into polymer matrices using various polymerization techniques. The methodologies cover free-radical polymerization, photopolymerization, and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offering different levels of control over the final polymer architecture. Additionally, a protocol for the synthesis of fluorescent magnetic core/shell nanoparticles is included.
Physicochemical Properties of this compound
This compound is a solid at room temperature with a melting point of 227-232 °C. It is characterized by an excitation maximum at approximately 490 nm and an emission maximum at around 520 nm. The fluorescence of the fluorescein moiety is pH-dependent, making FMA-containing polymers suitable for use as pH sensors.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₆O₆ | [2] |
| Molecular Weight | 400.38 g/mol | |
| Excitation Maximum (λex) | ~490 nm | |
| Emission Maximum (λem) | ~520 nm | |
| Appearance | Solid | |
| Storage Temperature | 2-8°C |
Experimental Protocols
Protocol 1: Synthesis of this compound (FMA) Monomer
This protocol describes the synthesis of FMA via the esterification of fluorescein with methacryloyl chloride.
Materials:
-
Fluorescein
-
Methacryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ice bath
-
Round-bottom three-neck flask
-
Stirring apparatus
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom three-neck flask under an inert atmosphere (e.g., nitrogen), dissolve fluorescein (1 mmol) in 100 mL of dry THF with stirring at 25°C.
-
Add triethylamine (1.07 mmol) to the solution.
-
Prepare a solution of methacryloyl chloride (1.03 mmol) in 5 mL of THF.
-
Cool the fluorescein solution in an ice bath and add the methacryloyl chloride solution dropwise with continuous stirring.
-
Maintain the reaction in the ice bath for 1 hour, then allow it to proceed at room temperature for 24 hours.
-
After 24 hours, evaporate the THF under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of chloroform and acetone (e.g., 97:3 v/v) as the eluent.
-
Collect the fractions containing the pure FMA and evaporate the solvent to obtain a yellow powder. A typical yield is around 73%.
Protocol 2: Free-Radical Copolymerization of FMA with an Acrylic Monomer
This protocol details the solution copolymerization of FMA with an acrylic comonomer using AIBN as a thermal initiator.
Materials:
-
This compound (FMA)
-
Acrylic or methacrylic comonomer (e.g., oligo(ethylene glycol) methyl ether methacrylate)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Round-bottom flask
-
Stirring apparatus and heating mantle/oil bath
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask, dissolve FMA (e.g., 20 mol%) and the chosen acrylic/methacrylic comonomer in anhydrous THF.
-
Add AIBN (as initiator) to the solution.
-
De-gas the solution by bubbling with an inert gas (e.g., nitrogen) for 30 minutes.
-
Heat the reaction mixture to 60°C under an inert atmosphere and maintain stirring. The polymerization is typically carried out for an extended period (e.g., 90 hours) in the dark.
-
After the polymerization is complete, cool the solution to room temperature.
-
Precipitate the copolymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with the non-solvent to remove unreacted monomers and initiator.
-
Dry the purified polymer under vacuum.
Protocol 3: Photopolymerization of FMA in a Hydrogel Matrix
This protocol is adapted from a method for encapsulating fluorescein and can be used to incorporate FMA into a poly(ethylene glycol) methacrylate hydrogel.
Materials:
-
This compound (FMA)
-
Poly(ethylene glycol) methacrylate (PEGMA)
-
N,N'-methylenebisacrylamide (MBA) as a crosslinker
-
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) as a photoinitiator
-
UV light source (e.g., 365 nm)
Procedure:
-
Prepare a monomer mixture with the desired ratio of PEGMA to the crosslinker MBA. For example, a 5:3 ratio can be prepared by mixing 0.5 mL of PEGMA and 0.3 mL of MBA.
-
Add the photoinitiator TPO (e.g., 0.2 mL) to the monomer mixture.
-
Dissolve FMA in the mixture (e.g., 0.001 g).
-
Stir the mixture to ensure it is homogeneous.
-
Expose the mixture to UV light to initiate photopolymerization. The curing time will depend on the intensity of the UV source and the thickness of the sample.
-
After curing, wash the resulting fluorescent polymer hydrogel with distilled water to remove any unreacted components.
-
Dry the hydrogel as required for the intended application.
Protocol 4: Surface-Initiated Polymerization of FMA on Fe₃O₄ Nanoparticles
This protocol outlines the synthesis of core/shell nanoparticles with a superparamagnetic iron oxide core and a fluorescent poly(FMA) shell.[3]
Materials:
-
Fe₃O₄ nanoparticles
-
Reagents for surface modification to introduce polymerizable double bonds (e.g., via ligand exchange and condensation reactions)
-
This compound (FMA)
-
Free-radical initiator (e.g., AIBN)
-
Appropriate solvent
Procedure:
-
Surface Functionalization of Fe₃O₄ Nanoparticles: Introduce polymerizable double bonds onto the surface of the Fe₃O₄ nanoparticles. This is a critical step that typically involves ligand exchange followed by a condensation reaction to anchor a molecule containing a vinyl group to the nanoparticle surface.[3]
-
Surface-Initiated Polymerization: a. Disperse the functionalized Fe₃O₄ nanoparticles in a suitable solvent. b. Add the FMA monomer and a free-radical initiator (e.g., AIBN) to the dispersion. c. Heat the reaction mixture under an inert atmosphere to initiate the polymerization from the surface of the nanoparticles. d. Allow the polymerization to proceed for a set time to grow the poly(FMA) shell.
-
Purification: a. Separate the core/shell nanoparticles from the reaction mixture using a magnet. b. Wash the nanoparticles repeatedly with a suitable solvent to remove unreacted monomer and free polymer. c. Dry the purified Fe₃O₄/poly(FMA) core/shell nanoparticles.
Data Presentation
The properties of the resulting fluorescent polymers are highly dependent on the polymerization method and the comonomers used. Controlled polymerization techniques like RAFT generally yield polymers with more defined molecular weights and lower polydispersity.
Table 1: Physicochemical Properties of FMA-Containing Polymers
| Polymerization Method | Comonomer | Mn ( g/mol ) | PDI (Mw/Mn) | Quantum Yield (Φ) | Reference |
| RAFT Polymerization | Poly(ethylene glycol) monomethacrylate | ~39,800 | ~1.30 | Not Reported | |
| Free-Radical Polymerization | Various acrylics | Varies | >1.5 (Typical) | Not Reported | General Expectation |
| Photopolymerization | Poly(ethylene glycol) methacrylate | Not Reported | Not Reported | Not Reported |
Note: Data for Mn, PDI, and quantum yield can vary significantly based on specific reaction conditions such as monomer-to-initiator ratio, reaction time, and temperature.
Visualization of Experimental Workflow and Application
Workflow for Polymer Synthesis and Characterization
The following diagram illustrates the general workflow for synthesizing and characterizing FMA-labeled polymers.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Dye Leaching of Fluorescein O-methacrylate from Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing Fluorescein (B123965) O-methacrylate dye leaching from polymer constructs.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Fluorescein O-methacrylate leaching from my polymer?
A1: The leaching of this compound from a polymer matrix is primarily due to incomplete or unstable covalent bonding. Key contributing factors include:
-
Incomplete Polymerization: If the methacrylate (B99206) group of the dye does not fully participate in the polymerization reaction, the unreacted dye molecules remain physically entrapped rather than covalently bound, making them prone to leaching.
-
Hydrolytic Cleavage: The ester linkage in the methacrylate group can be susceptible to hydrolysis, especially under basic or acidic conditions, breaking the covalent bond between the dye and the polymer backbone.
-
Photodegradation: Fluorescein and its derivatives can be susceptible to photobleaching and degradation upon prolonged exposure to light, which can lead to the cleavage of the dye from the polymer.
-
Solvent-Induced Swelling: Certain solvents can cause the polymer matrix to swell, increasing the pore size and facilitating the diffusion and leaching of even weakly bound or entrapped dye molecules.
Q2: How can I confirm that the this compound is covalently bound to my polymer?
A2: Several analytical techniques can be employed to confirm covalent bonding:
-
Spectroscopy (NMR, FTIR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify the characteristic peaks of both the polymer and the dye, and to confirm the formation of new covalent bonds.
-
Gel Permeation Chromatography (GPC): GPC separates molecules based on their size. If the dye is covalently bound, it will elute with the polymer, and a UV-Vis or fluorescence detector will show a peak at the same retention time as the polymer peak. Unbound dye will elute as a separate, smaller molecule.
-
Dialysis: Dialyzing the polymer-dye conjugate against a suitable solvent will remove any unbound dye. Quantification of the dye in the dialysate can indicate the amount of non-covalently bound dye.
Q3: What are the best practices for storing this compound labeled polymers to minimize leaching?
A3: To minimize leaching during storage, it is recommended to:
-
Store the polymer-dye conjugate in a dry, dark place to prevent hydrolysis and photodegradation.
-
Use a neutral pH buffer or solvent for storage if the polymer is in solution.
-
Store at low temperatures (e.g., 4°C or -20°C) to reduce the rate of any potential degradation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and application of this compound labeled polymers.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in wash steps. | Incomplete removal of unbound dye. | Increase the number and duration of purification steps (e.g., dialysis, precipitation). Use a solvent in which the unbound dye is highly soluble but the polymer is not. |
| Loss of fluorescence signal over time. | Photobleaching or hydrolytic cleavage of the dye. | Minimize exposure to light during experiments and storage. Ensure the experimental conditions (pH, temperature) are within the stable range for the ester linkage. Consider using a photostabilizer if compatible with your system. |
| Dye leaching observed in aqueous environments. | Hydrolysis of the ester bond connecting the dye to the polymer. | Synthesize the polymer-dye conjugate using a more stable linkage, such as an amide bond, if possible. Alternatively, incorporate hydrophobic monomers into the polymer backbone to reduce water penetration. |
| Inconsistent fluorescence intensity between batches. | Variation in the degree of dye labeling. | Carefully control the stoichiometry of the reactants during polymerization. Use a consistent purification method to ensure the removal of all unreacted dye. Quantify the degree of labeling for each batch using UV-Vis spectroscopy. |
Experimental Protocols
Protocol 1: Quantification of Dye Leaching
This protocol outlines a method to quantify the amount of this compound leached from a polymer matrix over time.
-
Sample Preparation: Prepare a known mass of the polymer-dye conjugate and place it in a known volume of a relevant buffer or solvent (e.g., PBS, cell culture media).
-
Incubation: Incubate the sample at a specific temperature (e.g., 37°C) for a defined period (e.g., 24, 48, 72 hours).
-
Sample Collection: At each time point, collect an aliquot of the supernatant.
-
Fluorescence Measurement: Measure the fluorescence intensity of the supernatant using a fluorometer with the appropriate excitation and emission wavelengths for fluorescein (typically ~490 nm excitation and ~520 nm emission).
-
Standard Curve: Prepare a standard curve of known concentrations of free this compound in the same buffer/solvent.
-
Quantification: Use the standard curve to determine the concentration of leached dye in the supernatant at each time point.
Protocol 2: Covalent Immobilization of this compound via Free Radical Polymerization
This protocol provides a general method for covalently incorporating this compound into a polymer backbone.
-
Monomer Mixture: Prepare a solution of the primary monomer(s), this compound (typically 0.1-1 mol%), and a suitable solvent.
-
Initiator Addition: Add a free radical initiator (e.g., AIBN, APS).
-
Polymerization: Heat the reaction mixture to the appropriate temperature to initiate polymerization and allow it to proceed for the desired time.
-
Purification: Precipitate the polymer in a non-solvent to remove unreacted monomers and initiator. Redissolve the polymer and purify by dialysis against a suitable solvent to remove any remaining unbound dye.
-
Characterization: Characterize the polymer-dye conjugate using techniques such as NMR, FTIR, and GPC to confirm covalent attachment and determine the degree of labeling.
Quantitative Data Summary
The following table summarizes hypothetical data on the leaching of this compound from two different polymer matrices under physiological conditions.
| Polymer Matrix | Time (hours) | Leached Dye (%) |
| Poly(methyl methacrylate) (PMMA) | 24 | 1.2 |
| 48 | 2.5 | |
| 72 | 4.1 | |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | 24 | 3.5 |
| 48 | 6.8 | |
| 72 | 9.2 |
Visualizations
Caption: Workflow for the synthesis and characterization of polymer-dye conjugates.
Caption: Troubleshooting logic for addressing dye leaching issues.
Technical Support Center: Synthesis of Fluorescein O-methacrylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Fluorescein (B123965) O-methacrylate, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yield of Fluorescein O-methacrylate is significantly lower than the reported 70-85%. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. Here's a breakdown of common causes and their solutions:
-
Suboptimal Molar Ratios: The stoichiometry of your reactants is crucial. Ensure you are using the correct molar ratios of fluorescein, methacryloyl chloride, and a base (like triethylamine). Fine-tuning these ratios can significantly impact the yield.[1]
-
Presence of Water: This reaction is sensitive to moisture. Water can hydrolyze methacryloyl chloride, rendering it unreactive. Always use anhydrous solvents and ensure your glassware is thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from interfering.[1]
-
Inadequate Temperature Control: The reaction should be initiated at a low temperature (typically 0 °C using an ice bath) to control the initial exothermic reaction.[1] Allowing the reaction to proceed at room temperature thereafter is common, but elevated temperatures can lead to side reactions and decomposition of the product.
-
Insufficient Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to reach completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is advisable.
Q2: I've noticed multiple spots on my TLC plate after the reaction. What are the likely side products, and how can I minimize their formation?
A2: The formation of side products is a common challenge. Here are the most probable impurities and strategies to mitigate them:
-
Unreacted Fluorescein: A spot corresponding to fluorescein on your TLC indicates an incomplete reaction. This can be addressed by optimizing the molar ratio of methacryloyl chloride to fluorescein or by extending the reaction time.
-
Fluorescein Di-methacrylate: The presence of a less polar spot might indicate the formation of the di-substituted product where both hydroxyl groups of fluorescein have reacted. This can be minimized by carefully controlling the stoichiometry of methacryloyl chloride. Using a slight excess of fluorescein can favor the mono-substitution.
-
Polymerization of the Product: this compound contains a polymerizable methacrylate (B99206) group. Premature polymerization can occur, especially at higher temperatures or in the presence of light. It is advisable to store the crude and purified product in a cool, dark place.
Q3: My purified product is an oily or viscous liquid instead of a solid. What could be the issue?
A3: If your final product is not a solid, it likely contains impurities that lower its melting point. Here are the primary culprits and solutions:
-
Residual Solvent: Ensure all traces of the purification solvent (e.g., from column chromatography) are removed. Drying the product under high vacuum for an extended period is essential.
-
Presence of Di-acylated Byproduct: The di-methacrylated fluorescein is often more oil-like than the mono-substituted product. Re-purification using column chromatography with a less polar eluent system can help separate these two compounds.
Q4: I'm having trouble with the column chromatography purification. The separation is poor, and I'm losing a lot of my product.
A4: Effective purification by column chromatography requires careful optimization. Here are some troubleshooting tips:
-
Inappropriate Solvent System: The polarity of the eluent is critical for good separation. For this compound, a common solvent system is a mixture of a non-polar solvent like hexanes or dichloromethane (B109758) (DCM) and a more polar solvent like ethyl acetate (B1210297) or acetone. You may need to test a gradient of solvent polarities to find the optimal conditions for separating your product from impurities. A typical starting point could be a 97:3 mixture of chloroform (B151607) and acetone.
-
Overloading the Column: Applying too much crude product to the column can lead to broad, overlapping bands and poor separation. Use an appropriate amount of silica (B1680970) gel for the quantity of crude material and ensure the initial band of the product is as narrow as possible.
-
Improper Column Packing: A poorly packed column with air bubbles or cracks will result in channeling and inefficient separation. Ensure the silica gel is packed uniformly.
Q5: The fluorescence intensity of my final product is lower than expected. Why is this happening?
A5: Reduced fluorescence can be a sign of impurities acting as quenchers. Even small amounts of certain byproducts can significantly diminish the fluorescence of your this compound. Thorough purification is key to achieving high fluorescence intensity. If you observe low brightness, re-purifying the compound is recommended.
Data Presentation
Table 1: Reaction Parameters and Reported Yields
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Reported Yield |
| Fluorescein | Methacryloyl Chloride | Triethylamine (B128534) | Anhydrous THF | 0 °C to Room Temp. | 24 hours | 73%[2] |
| Fluorescein | Methacrylic Acid | DCC/DMAP | Anhydrous DMF | Room Temp. | 12-24 hours | 70-85% (general range)[1] |
Table 2: Comparison of Purification Methods
| Purification Method | Typical Yield Recovery | Achievable Purity |
| Column Chromatography | 75-85% | 95-98% |
| Recrystallization | 60-75% | >98% (if successful) |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is adapted from a reported synthesis with a 73% yield.[2]
Materials:
-
Fluorescein (1 mmol, 0.332 g)
-
Methacryloyl chloride (1.03 mmol, 0.108 g)
-
Triethylamine (1.07 mmol, 0.108 g)
-
Anhydrous Tetrahydrofuran (THF) (105 mL)
-
Chloroform (analytical grade)
-
Acetone (analytical grade)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom three-neck flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve fluorescein (0.332 g) in 100 mL of dry THF at 25 °C.
-
Add triethylamine (0.108 g) to the solution.
-
In a separate flask, dissolve methacryloyl chloride (0.108 g) in 5 mL of dry THF.
-
Add the methacryloyl chloride solution dropwise to the fluorescein solution while stirring.
-
Cool the reaction mixture in an ice bath and continue stirring for 1 hour.
-
Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 97:3 chloroform:acetone eluent).
-
Once the reaction is complete, evaporate the THF under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a chloroform:acetone (97:3) mixture as the eluent.
-
Collect the fractions containing the desired product (identified by TLC).
-
Evaporate the solvent from the collected fractions to obtain the pure this compound as a yellow powder.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
Photostability and photobleaching of Fluorescein O-methacrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the photostability and photobleaching of Fluorescein (B123965) O-methacrylate (FMA). It is intended for researchers, scientists, and drug development professionals utilizing this fluorescent monomer in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fluorescein O-methacrylate (FMA) and what are its primary applications?
This compound is a fluorescent monomer that combines the pH-sensitive and bright green fluorescence of fluorescein with a polymerizable methacrylate (B99206) group.[1][2] This structure allows for its covalent incorporation into polymer chains, creating fluorescently labeled materials.[1][3] Its primary applications include the development of optical pH sensors, fluorescent nanoparticles for cellular imaging and diagnostics, and environmentally responsive materials.[1][3]
Q2: What are the key optical properties of this compound?
FMA exhibits an excitation maximum at approximately 490 nm and an emission maximum around 520 nm.[1][2][4] It is known for its high fluorescence quantum yield, making it a bright fluorescent probe.[3][5] The fluorescence of FMA is also pH-sensitive, a characteristic inherited from its fluorescein core.[1][3]
Q3: What is photobleaching and why is it a concern for FMA?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence.[6][7] This can significantly compromise experimental results by reducing signal intensity and limiting observation time.[6][8] The fluorescein core of FMA is known to be susceptible to photobleaching.[6]
Q4: What factors can influence the photostability of FMA?
Several factors can affect the photostability of FMA:
-
Excitation Light Intensity: High-intensity light accelerates photobleaching.[6]
-
Exposure Duration: Prolonged exposure to excitation light increases the likelihood of photobleaching.[6]
-
Molecular Oxygen: The presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) that chemically damage the dye.[6]
-
Concentration: At concentrations above 10 μM, aggregation-caused quenching can occur due to π-π stacking interactions.[1]
-
Environment: Encapsulating FMA within nanoparticles or copolymerizing it can enhance its photostability by shielding it from the surrounding environment.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Optical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 490 ± 2 nm | [1] |
| Emission Maximum (λem) | 520 nm | [1][2][4] |
| Quantum Yield (Φ) | ~0.78 - 0.85 | [3][5] |
| Molar Absorptivity (ε) | 8.5 × 10⁴ M⁻¹cm⁻¹ | [1] |
| Brightness (Φ × ε) | 7.2 × 10⁴ | [1] |
Table 2: Photostability Data for this compound
| Parameter | Value | Conditions | Reference |
| Photobleaching Half-life | 35 ± 5 minutes | Continuous 490 nm illumination | [1] |
Troubleshooting Guide
Problem: My fluorescent signal is fading rapidly during imaging.
This is a classic sign of photobleaching.[6][8] Here are steps to troubleshoot and mitigate this issue:
-
Reduce Excitation Intensity: Use the lowest laser power or illumination intensity that provides a detectable signal.[9][10] Neutral density filters can be employed to attenuate the excitation light.[8]
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light.[8][10]
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.[9][10] These reagents often contain scavengers that reduce the effects of reactive oxygen species.
-
Optimize Imaging Conditions:
-
Consider the Experimental System:
Experimental Protocols
Protocol 1: General Photobleaching Assessment using Fluorescence Microscopy
This protocol outlines a basic method for observing and quantifying the photobleaching of this compound in a sample.
-
Sample Preparation:
-
Prepare your sample containing FMA (e.g., stained cells, fluorescent polymer) on a microscope slide.
-
If applicable, use an antifade mounting medium.
-
-
Microscope Setup:
-
Use a fluorescence microscope equipped with a suitable filter set for fluorescein (e.g., excitation ~490 nm, emission ~520 nm).
-
Select an objective lens appropriate for your sample.
-
-
Image Acquisition:
-
Locate a region of interest.
-
Set the imaging parameters (e.g., excitation intensity, exposure time, camera gain).
-
Acquire a time-lapse series of images of the same field of view under continuous illumination.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time. This will generate a photobleaching curve.
-
From this curve, you can determine the photobleaching rate or the half-life of the fluorophore under your specific experimental conditions.
-
Protocol 2: Measuring the Relative Fluorescence Quantum Yield
The quantum yield of a fluorophore is a measure of its emission efficiency. It is often determined relative to a standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ ≈ 0.95).[5]
-
Preparation of Solutions:
-
Prepare a series of dilutions of both the FMA sample and the quantum yield standard in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.
-
Record the absorbance at the excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a fluorometer, measure the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the FMA sample and the standard.
-
The slope of these plots should be linear.
-
The quantum yield of the FMA sample (Φ_X) can be calculated using the following equation:
-
Φ_X = Φ_S * (Slope_X / Slope_S) * (n_X² / n_S²)
-
Where Φ_S is the quantum yield of the standard, Slope_X and Slope_S are the slopes of the plots for the sample and standard, and n_X and n_S are the refractive indices of the sample and standard solutions (if different).
-
-
Visual Diagrams
References
- 1. Buy this compound | 480439-15-4 [smolecule.com]
- 2. 荧光素O-甲基丙烯酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 480439-15-4 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Photobleaching - Wikipedia [en.wikipedia.org]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - CH [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
Technical Support Center: Enhancing Fluorescence of Fluorescein O-methacrylate Polymers
Welcome to the technical support center for Fluorescein (B123965) O-methacrylate (FMA) polymers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the optimization of fluorescence intensity in your experiments.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues leading to low fluorescence intensity in FMA polymers.
Problem: Weak or No Fluorescence Signal Detected
A diminished or absent fluorescence signal can stem from several factors, from the chemical environment to the polymer's physical state. Follow this guide to identify and address the root cause.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low fluorescence signals.
Detailed Steps:
-
Verify Solution pH : The fluorescence of fluorescein is highly pH-dependent.[1][2] The dianionic form, which is most fluorescent, predominates at pH values above 6.5.[3]
-
Recommendation : Ensure your buffer or solution has a pH between 7 and 9 for optimal fluorescence. Fluorescence intensity is near zero in acidic conditions (pH < 4) and plateaus between pH 8 and 10.[4]
-
-
Assess Solvent Polarity : The solvent environment can significantly impact the fluorescence quantum yield.[5][6]
-
Recommendation : Polar aprotic solvents like DMSO and THF are generally good choices.[7] Protic solvents, such as ethanol (B145695), can also enhance the quantum yield by stabilizing the excited state.[7] Avoid non-polar solvents, as they can lead to lower fluorescence intensity.
-
-
Evaluate Polymer Concentration : High concentrations of FMA within the polymer can lead to aggregation-caused quenching (ACQ), where the close proximity of fluorescein moieties results in non-radiative decay pathways.[1][8]
-
Recommendation : If you suspect ACQ, try diluting your polymer solution. For newly synthesized polymers, consider reducing the molar feed ratio of FMA to comonomers. Optimal FMA concentrations are often in the range of 1 to 10 mole percent.[1]
-
-
Review Polymerization Protocol : The synthesis method can influence the final fluorescence properties.
-
Investigate Photobleaching : Fluorescein is susceptible to photodegradation upon prolonged exposure to excitation light.[11][12]
-
Recommendation : Minimize exposure of your sample to the excitation source. Use antifade reagents in your mounting media if applicable.[13] Consider using photostabilizers, such as hindered amine light stabilizers (HALS) or benzotriazole-based UV absorbers, which can be incorporated into the polymer.[14][15]
-
Frequently Asked Questions (FAQs)
Q1: At what wavelengths should I excite and measure the emission of my FMA polymer?
A1: Fluorescein O-methacrylate has an excitation maximum around 490 nm and an emission maximum around 520 nm.[16] It is recommended to determine the optimal excitation and emission wavelengths for your specific polymer and solvent system using a spectrofluorometer.
Q2: How does the choice of comonomer affect the fluorescence intensity?
A2: Copolymerization with hydrophilic monomers, such as those containing oligo(ethylene glycol) segments, can help to reduce aggregation and improve solubility in aqueous environments, thereby enhancing fluorescence.[9][10] The comonomer can create a more favorable microenvironment for the fluorescein moiety, minimizing quenching effects.
Q3: My polymer is intended for use in an acidic environment. How can I maintain fluorescence?
A3: While fluorescein's intrinsic fluorescence is low at acidic pH, you can encapsulate the FMA polymer within a protective matrix, such as polyacrylamide or polyethylene (B3416737) glycol methacrylate, to shield it from the acidic environment and maintain a locally higher pH.[3]
Q4: Can I increase the quantum yield of my FMA polymer?
A4: The quantum yield is an intrinsic property of the fluorophore in its specific environment.[17] To increase the apparent fluorescence, you can focus on minimizing quenching pathways. This includes optimizing the polymer structure to prevent aggregation, choosing an appropriate solvent, and maintaining an optimal pH.[7][18] In some cases, creating polymer nanoparticles can enhance the quantum efficiency in the solid state by reducing intermolecular interactions that lead to quenching.[19]
Q5: My fluorescence signal is initially bright but fades quickly. What is happening?
A5: This is likely due to photobleaching, where the fluorescein molecule is irreversibly damaged by the excitation light.[11]
-
Solutions :
Data Presentation
Table 1: Effect of pH on Relative Fluorescence Intensity of Fluorescein
| pH | Relative Fluorescence Intensity (%) | Predominant Species |
| 3 | ~0 | Cationic/Neutral |
| 5 | ~20 | Neutral/Monoanionic |
| 6 | ~50 | Monoanionic |
| 7 | ~85 | Monoanionic/Dianionic |
| 8 | 100 | Dianionic |
| 9 | 100 | Dianionic |
| 10 | 100 | Dianionic |
Data is illustrative and based on trends reported in the literature.[2][4]
Table 2: Influence of Solvent on Fluorescein Derivative Fluorescence Properties
| Solvent | Dielectric Constant | Stokes Shift (nm) | Relative Quantum Yield |
| THF | 7.6 | ~30 | Low |
| Acetonitrile | 37.5 | ~35 | Low |
| Ethanol | 24.6 | ~40 | High |
| DMSO | 46.7 | ~45 | Low |
| Alkaline Water (pH > 8) | 78.4 | ~25 | Very High |
Data is synthesized from trends observed for fluorescein derivatives.[7] The Stokes shift generally increases with solvent polarity. Protic solvents like ethanol can enhance the quantum yield.
Experimental Protocols
Protocol 1: Synthesis of this compound (FMA)
This protocol is adapted from a standard procedure for the synthesis of FMA.[9][10]
-
Dissolution : In a round-bottom, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve fluorescein (1 mmol) in 100 mL of dry tetrahydrofuran (B95107) (THF) at room temperature with stirring.
-
Base Addition : Add triethylamine (B128534) (1.07 mmol) to the solution.
-
Acylation : Dissolve methacryloyl chloride (1.03 mmol) in 5 mL of dry THF and add it dropwise to the fluorescein solution while cooling the flask in an ice bath.
-
Reaction : Stir the reaction mixture in the ice bath for 1 hour, and then allow it to warm to room temperature and stir for an additional 24 hours.
-
Purification : Evaporate the THF under reduced pressure. Purify the crude product by column chromatography using a silica (B1680970) gel column and an eluent such as a 97:3 mixture of chloroform (B151607) and acetone.
-
Product : The pure product is obtained as a yellow powder.
Protocol 2: Measurement of Polymer Fluorescence Spectrum
-
Sample Preparation : Prepare a dilute solution of the FMA polymer in the desired solvent (e.g., DMSO, THF, or a buffer of known pH). The concentration should be low enough to avoid inner filter effects (typically with an absorbance < 0.1 at the excitation wavelength).
-
Instrument Setup :
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength (e.g., 490 nm).
-
Set the emission scan range (e.g., 500 nm to 650 nm).
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Blank Measurement : Record the emission spectrum of the pure solvent (blank).
-
Sample Measurement : Record the emission spectrum of the FMA polymer solution.
-
Data Analysis : Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence emission spectrum of the polymer. Identify the wavelength of maximum emission intensity.
Visualizations
Caption: Factors influencing the fluorescence intensity of FMA polymers.
References
- 1. Buy this compound | 480439-15-4 [smolecule.com]
- 2. Studies on fluorescein-VII The fluorescence of fluorescein as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. science.utm.my [science.utm.my]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. journalcsij.com [journalcsij.com]
- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of polymer aggregation and quencher size on amplified fluorescence quenching of conjugated polyelectrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. Synthesis of a functionalized and photodegradable fluorene-based polymer for aqueous SWNT dispersion - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Optica Publishing Group [opg.optica.org]
Solving solubility issues with Fluorescein O-methacrylate in polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluorescein O-methacrylate (FMA) in polymerization reactions.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound (FMA)
Symptoms:
-
FMA does not fully dissolve in the chosen solvent.
-
Precipitation or cloudiness is observed in the monomer solution before initiating polymerization.
-
The polymerization reaction mixture is heterogeneous.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent | FMA has limited solubility in many common non-polar and some polar aprotic solvents. Aprotic solvents such as Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Dimethylformamide (DMF), and acetonitrile (B52724) are generally preferred. For challenging cases, DMSO is a good starting point as FMA is soluble in it at high concentrations with the aid of ultrasonication.[1][2] |
| Insufficient Sonication | The dissolution of FMA can be slow. Use an ultrasonic bath to aid dissolution, especially when using solvents like DMSO.[1][2] |
| Low Temperature | Solubility can be temperature-dependent. Gentle warming of the solvent may improve solubility. However, be cautious not to initiate premature polymerization if an initiator is present. |
| Monomer Purity | Impurities in the FMA can affect its solubility. Ensure you are using a high-purity monomer. |
Issue 2: Precipitation During Polymerization
Symptoms:
-
The initially clear reaction mixture becomes cloudy or forms a precipitate after polymerization has started.
-
The resulting polymer is insoluble.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Polymer Solubility | The growing polymer chain may become insoluble in the reaction solvent. This is common when the polymer's polarity differs significantly from the solvent. |
| Solvent Selection: Choose a solvent that is known to dissolve the final polymer. A solvent mixture can sometimes be effective. | |
| Monomer Concentration: A lower initial monomer concentration can sometimes prevent precipitation of the growing polymer chains. | |
| Reaction Temperature | A decrease in temperature during the reaction can reduce the solubility of the monomer or the resulting polymer. Ensure the reaction temperature is maintained consistently. |
| Cross-linking | Unintended cross-linking can lead to insoluble polymer gels. This can be caused by impurities or inappropriate reaction conditions. Ensure all reagents are pure and reaction conditions are optimized. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound (FMA)?
A1: Aprotic polar solvents are generally the best choice for dissolving FMA. Dimethyl Sulfoxide (DMSO) is highly effective, with a reported solubility of up to 100 mg/mL with the use of sonication.[1][2] Other suitable solvents include Tetrahydrofuran (THF), Dimethylformamide (DMF), and acetonitrile. The choice of solvent will also depend on the specific requirements of your polymerization reaction, including the solubility of other monomers and the initiator.
Q2: My FMA is not dissolving completely in THF. What can I do?
A2: If you are experiencing solubility issues with FMA in THF, you can try the following:
-
Increase Sonication Time: Ensure you are sonicating the mixture for a sufficient period.
-
Gentle Warming: Carefully warm the solvent while stirring. Avoid high temperatures that could lead to solvent evaporation or premature polymerization.
-
Use a Co-solvent: Adding a small amount of a stronger solvent like DMSO can significantly improve solubility.
-
Check Monomer Purity: Impurities can affect solubility.
Q3: Can I perform bulk polymerization with FMA?
A3: Yes, bulk polymerization of FMA, where no solvent is used, is a viable method.[3] This technique is advantageous for achieving high reaction rates and producing high-purity polymers.[3] However, controlling the reaction temperature and viscosity can be more challenging compared to solution polymerization.
Q4: What initiators are compatible with FMA polymerization?
A4: Standard free-radical initiators are commonly used for FMA polymerization. Azobisisobutyronitrile (AIBN) is a frequently used thermal initiator.[4] For photopolymerization, a suitable photoinitiator is required.
Q5: How can I purify the FMA monomer before use?
A5: The purity of FMA can be crucial for successful polymerization and for achieving the desired fluorescent properties. If you suspect impurities are affecting your reaction, purification can be beneficial. Techniques such as recrystallization or column chromatography can be employed to purify the monomer.
Experimental Protocols
Representative Protocol for Solution Polymerization of FMA
This protocol provides a general guideline for the free-radical polymerization of FMA in a solution.
Materials:
-
This compound (FMA)
-
Co-monomer (e.g., methyl methacrylate, MMA)
-
Solvent (e.g., anhydrous THF or DMSO)
-
Initiator (e.g., AIBN)
-
Reaction flask with a magnetic stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
Dissolve Monomers: In the reaction flask, dissolve the desired amounts of FMA and the co-monomer in the chosen solvent. Use sonication if necessary to ensure complete dissolution.
-
Add Initiator: Add the appropriate amount of the initiator (e.g., AIBN) to the monomer solution.
-
De-gas the Solution: To remove dissolved oxygen, which can inhibit radical polymerization, bubble an inert gas (nitrogen or argon) through the solution for at least 30 minutes.
-
Set up the Reaction: Equip the flask with a condenser and place it in a heating mantle or oil bath. Maintain a constant flow of inert gas over the reaction mixture.
-
Initiate Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) and maintain this temperature for the specified reaction time.
-
Monitor the Reaction: The progress of the polymerization can be monitored by techniques such as ¹H NMR to track monomer conversion.
-
Terminate and Precipitate: After the desired conversion is reached, cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) or hexane).
-
Isolate and Dry: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and initiator, and dry the polymer under vacuum.
Visualizations
Caption: Troubleshooting workflow for FMA solubility issues.
Caption: General workflow for solution polymerization of FMA.
References
Technical Support Center: Optimizing Fluorescein O-methacrylate Copolymerization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction conditions for Fluorescein (B123965) O-methacrylate (Fluo-MA) copolymerization.
Frequently Asked Questions & Troubleshooting
This section addresses common challenges encountered during the synthesis and purification of fluorescein-labeled copolymers.
Q1: Why is my polymerization not starting, or why is the monomer conversion extremely low?
A1: Low or no monomer conversion is a frequent issue that can stem from several factors related to reaction inhibition or inadequate initiation.
-
Presence of Inhibitors: Monomers like Fluorescein O-methacrylate and co-monomers are often supplied with inhibitors (e.g., hydroquinone, MEHQ) to prevent premature polymerization.[1] These must be removed or overcome.
-
Solution: Pass the monomer through an inhibitor removal column (e.g., activated basic alumina) immediately before use. Alternatively, especially in free-radical polymerizations, increasing the initiator concentration can help overcome the inhibitor's effect, though this may impact molecular weight.[2]
-
-
Oxygen Inhibition: Dissolved oxygen is a potent inhibitor of free-radical polymerization as it scavenges radicals, creating stable peroxy radicals that do not propagate.[3]
-
Solution: It is critical to degas the reaction mixture thoroughly before initiating polymerization. Common methods include sparging with an inert gas (Nitrogen or Argon) for 30-60 minutes or performing several freeze-pump-thaw cycles.[3]
-
-
Insufficient or Degraded Initiator: The initiator concentration is crucial for achieving high conversion.[3] If the concentration is too low, or if the initiator has degraded due to improper storage, initiation will be inefficient.
-
Solution: Ensure the initiator is stored correctly and is not expired. Calculate and use the appropriate concentration for your target molecular weight. If conversion is still low, incrementally increase the initiator concentration.[3]
-
-
Suboptimal Temperature: Polymerization rates are highly temperature-dependent. Each thermal initiator has an optimal temperature range for decomposition to generate radicals.[1]
-
Solution: Verify the recommended temperature range for your chosen initiator (e.g., AIBN is typically used at 60-80 °C).[1] Operating at too low a temperature will result in a slow or stalled reaction.
-
Q2: The resulting copolymer has low or no fluorescence. What went wrong?
A2: Low fluorescence is a frustrating outcome, often related to monomer purity or polymerization conditions.
-
Monomer Impurities: The presence of impurities in the this compound monomer can act as fluorescence quenchers.[4]
-
Solution: If you suspect monomer impurity, purify it before the reaction using column chromatography.[4] A common eluent system is dichloromethane (B109758) (DCM) with a small amount of methanol (B129727).
-
-
High Fluorescein Concentration: At high concentrations in the copolymer, the fluorescein units can aggregate, leading to self-quenching, which reduces the overall fluorescence intensity.[5]
-
Solution: Reduce the molar feed ratio of this compound in your reaction. Often, 1-5 mol% is sufficient to achieve strong fluorescence without significant quenching.[5]
-
-
Photobleaching during Reaction: If the reaction is conducted under bright ambient light, particularly for photopolymerizations, the fluorescein moiety can degrade.
-
Solution: Conduct the polymerization in a flask protected from light, for example, by wrapping it in aluminum foil, especially when using thermal initiators.[6]
-
Q3: My polymer has a very broad molecular weight distribution (high PDI). How can I achieve better control?
A3: A high Polydispersity Index (PDI) indicates poor control over the polymerization, resulting in polymer chains of widely varying lengths.
-
Conventional Free-Radical Polymerization: Standard free-radical polymerization inherently produces polymers with broader molecular weight distributions (PDI > 1.5).
-
Solution: For applications requiring well-defined polymers (PDI < 1.5), employ a controlled/"living" radical polymerization (CLRP) technique such as Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP).[7][8] These methods allow for the synthesis of polymers with predetermined molecular weights and narrow distributions.[9]
-
-
High Initiator Concentration: In free-radical polymerization, a higher initiator concentration leads to more initiation events and the formation of shorter polymer chains, which can also broaden the PDI.[10]
-
Solution: Optimize the initiator-to-monomer ratio. Lowering the initiator concentration generally results in higher molecular weight polymers.[10]
-
Q4: The reaction mixture became a solid gel prematurely. How can I prevent this?
A4: Premature gelation can occur, especially in bulk polymerization or at high monomer concentrations.
-
Trommsdorff-Norrish Effect (Gel Effect): At high conversion rates, the viscosity of the reaction medium increases significantly.[3] This slows the termination reactions between growing polymer chains, leading to a rapid, often uncontrolled, increase in the polymerization rate and molecular weight, which can result in gel formation.
-
Solution: Conduct the polymerization in a suitable solvent (solution polymerization) to maintain a lower viscosity and better dissipate heat. If gelation still occurs, reduce the overall monomer concentration or the initiator concentration to slow the reaction rate.
-
Data Presentation: Reaction Parameter Effects
The following tables summarize how key reaction parameters can influence the properties of methacrylate-based copolymers.
Table 1: Effect of Initiator (AIBN) Concentration on Poly(methyl methacrylate) Properties (Data generalized from typical free-radical polymerization behavior)
| Initiator (AIBN) Conc. (wt% to monomer) | Monomer Conversion | Molecular Weight (Mw) | Viscosity |
| Low (e.g., 0.1%) | Slower Rate | High | High |
| Medium (e.g., 0.5%) | Moderate Rate | Medium | Medium |
| High (e.g., 2.0%) | Faster Rate | Low | Low |
Note: Increasing initiator concentration generally leads to lower molecular weights because more polymer chains are initiated simultaneously.[10]
Table 2: Characterization of Poly(N-isopropylacrylamide-co-Fluorescein O-acrylate) [P(NIPAAm-co-Fluo-A)]
| Fluorescein Feed (mol%) | Mn ( g/mol ) | PDI | LCST (°C) |
| 1 | 15,000 | 1.2 | 35.8 |
| 2 | 16,500 | 1.3 | 35.5 |
| 5 | 18,000 | 1.4 | 35.1 |
This data illustrates that increasing the feed of the fluorescent, hydrophobic co-monomer can slightly increase the molecular weight and PDI while decreasing the Lower Critical Solution Temperature (LCST) of the thermo-responsive polymer.[7]
Experimental Protocols
Protocol 1: Free-Radical Copolymerization of this compound (Fluo-MA) with N-isopropylacrylamide (NIPAAm)
This protocol describes a typical synthesis for a temperature-responsive fluorescent copolymer.
Materials:
-
N-isopropylacrylamide (NIPAAm)
-
This compound (Fluo-MA)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (for precipitation)
-
Schlenk tube or round-bottom flask with a septum
-
Inert gas line (Nitrogen or Argon)
-
Stir plate and magnetic stir bar
Procedure:
-
Reagent Preparation: In a Schlenk tube, dissolve NIPAAm (e.g., 1.0 g, 8.84 mmol), Fluo-MA (e.g., 17.6 mg, 0.044 mmol, 0.5 mol%), and AIBN (e.g., 7.2 mg, 0.044 mmol, 0.5 mol%) in anhydrous DMF (e.g., 10 mL).[7]
-
Degassing: Seal the tube and purge the solution with a gentle stream of inert gas for 30-45 minutes while stirring to remove dissolved oxygen. Alternatively, perform three freeze-pump-thaw cycles.
-
Polymerization: Place the sealed reaction vessel in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).[11] The flask should be protected from light.
-
Termination: Stop the reaction by cooling the vessel in an ice bath and exposing the mixture to air.
-
Purification: Slowly pour the viscous polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the copolymer.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation. Wash the collected solid with fresh cold methanol to remove unreacted monomers and initiator fragments.
-
Drying: Dry the final polymer product in a vacuum oven at room temperature until a constant weight is achieved.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 480439-15-4 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Characterization of Fluorescein O-methacrylate Labeled Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the characterization of polymers labeled with Fluorescein (B123965) O-methacrylate (FOMA). Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols for key analytical techniques, and representative data.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for FOMA-labeled polymers?
A1: FOMA-labeled polymers generally exhibit an excitation maximum around 490-495 nm and an emission maximum in the range of 515-525 nm, resulting in a bright green fluorescence.[1][2][3][4][5][6] These values can be influenced by the polymer backbone, solvent, and pH of the medium.[7][8]
Q2: How is the Degree of Labeling (DOL) determined for a FOMA-labeled polymer?
A2: The Degree of Labeling (DOL), which represents the average number of dye molecules per polymer chain, is typically determined using UV-Vis spectroscopy.[2][9] This involves measuring the absorbance of the polymer at the maximum wavelength for fluorescein (around 495 nm) and a wavelength where the polymer backbone absorbs but the dye does not (often 280 nm, though a different wavelength may be needed if the polymer backbone does not absorb at 280 nm).[2][10] The concentrations of the dye and the polymer are calculated using the Beer-Lambert law, and their molar ratio provides the DOL. It is crucial to remove all unbound dye before this measurement.[10]
Q3: Why is the fluorescence of my FOMA-labeled polymer sensitive to pH?
A3: The fluorescein molecule contains phenolic and carboxylic acid functional groups, causing its ionic form and chemical structure to change with the surrounding pH. Under basic conditions (pH > 8), it exists predominantly in the highly fluorescent dianionic form. As the pH becomes acidic, it transitions to monoanionic, neutral, and cationic forms, which are significantly less fluorescent or non-fluorescent when excited at 490 nm. This property is critical to consider during experiments, and buffers should be used to maintain a consistent pH, typically above 7.4, for stable and bright fluorescence.
Q4: How can I purify the FOMA-labeled polymer to remove unreacted dye?
A4: Removing unreacted FOMA or free fluorescein is essential for accurate characterization.[10] Common purification methods include dialysis against a suitable solvent (e.g., deionized water or buffer), size exclusion chromatography (SEC) or gel filtration, and precipitation of the polymer in a non-solvent followed by repeated washing and re-dissolving.[7][10] The choice of method depends on the polymer's solubility and molecular weight.
Q5: Can FOMA be used for creating fluorescent nanoparticles?
A5: Yes, FOMA is a suitable monomer for synthesizing fluorescent polymer nanoparticles, often through emulsion or nanoprecipitation methods. By copolymerizing FOMA with other monomers, it becomes covalently incorporated into the polymer matrix, which helps prevent dye leaching—a common problem when dyes are physically encapsulated.[7] These nanoparticles are used in bioimaging and as sensors.
Troubleshooting Guides
Problem: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
|---|---|
| Incorrect pH | Fluorescein fluorescence is highly pH-dependent and is quenched in acidic conditions.[7] Ensure your sample is buffered to a pH of 7.4 or higher for optimal emission. |
| Low Degree of Labeling (DOL) | The polymer may be under-labeled.[2] Verify the DOL using UV-Vis spectroscopy. If it is too low, optimize the labeling reaction by increasing the dye-to-polymer ratio or extending the reaction time.[2] |
| Photobleaching | Fluorescein is susceptible to photobleaching upon prolonged exposure to excitation light.[1] Minimize light exposure, use a lower excitation intensity, or incorporate an anti-fade reagent if possible. |
| Aggregation-Caused Quenching (ACQ) | High labeling density or polymer aggregation in solution can lead to self-quenching, where dye molecules interact and diminish the overall fluorescence. Try diluting the sample. If ACQ is suspected due to high DOL, synthesize a new batch with a lower dye-to-polymer ratio. |
| Instrument Settings | Incorrect excitation/emission wavelengths or low gain settings on the fluorometer or microscope will result in a weak signal. Confirm that the instrument is set to the optimal wavelengths for fluorescein (~495 nm excitation, ~520 nm emission). |
Problem: Unexpected Results in GPC/SEC Analysis
| Possible Cause | Troubleshooting Steps |
|---|---|
| Polymer-Column Interaction | The polymer may be interacting with the stationary phase of the GPC column, leading to peak tailing or delayed elution. This can be caused by ionic or hydrophobic interactions.[10] Change the mobile phase by adding salt (e.g., LiBr) to screen ionic interactions or use a different solvent. |
| Presence of Aggregates | Polymer aggregates will elute earlier than individual chains, appearing as a high-molecular-weight shoulder or a separate peak. This can be mistaken for a higher molecular weight species. Analyze the sample with a light scattering detector, which is sensitive to aggregates. Try filtering the sample before injection or changing the solvent to improve solubility. |
| Negative or System Peaks | Refractive Index (RI) detectors often show "system peaks" at the end of a chromatogram due to solvent mismatches between the sample and mobile phase.[1] These are not from the sample and should be excluded from molecular weight calculations. Injecting a blank solvent can help identify them. |
| Inaccurate Calibration | If using conventional calibration, the hydrodynamic volume of your FOMA-labeled polymer may differ significantly from the standards (e.g., polystyrene), leading to inaccurate molecular weight values. Use a multi-detector GPC/SEC system with light scattering and viscometer detectors for absolute molecular weight determination. |
Quantitative Data Summary
Table 1: Typical Photophysical Properties of Fluorescein-Labeled Polymers
| Parameter | Typical Value | Notes |
|---|---|---|
| Excitation Maximum (λex) | ~495 nm | Can be slightly solvent and pH-dependent.[1][3][4] |
| Emission Maximum (λem) | ~519-525 nm | Sensitive to pH; intensity drops sharply in acidic conditions.[1][3][4] |
| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ | At ~495 nm in basic buffer.[4] |
| Quantum Yield (Φ) | ~0.85 - 0.92 | Highly dependent on the local environment and pH.[4][8] |
| A280 Correction Factor | ~0.35 | Used in DOL calculations to account for dye absorbance at 280 nm.[4] |
Table 2: Representative GPC/SEC Analysis Data for Methacrylate-Based Copolymers
| Polymer Sample | Mn (kDa) | Mw (kDa) | Polydispersity Index (PDI = Mw/Mn) | Notes |
|---|---|---|---|---|
| Copolymer via Free Radical Polymerization | 15 - 50 | 30 - 100 | 1.8 - 2.5 | Typical for conventional free-radical methods, resulting in a broad molecular weight distribution.[8] |
| Copolymer via RAFT Polymerization | 20 - 60 | 22 - 70 | 1.1 - 1.3 | Controlled polymerization techniques like RAFT allow for polymers with predetermined molecular weights and narrow distributions. |
| Note: | \multicolumn{4}{l}{Mn (Number-Average Molecular Weight) and Mw (Weight-Average Molecular Weight) are highly dependent on synthesis conditions (initiator/monomer ratio, reaction time, etc.). These values are illustrative.} |
Experimental Protocols
Protocol 1: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
-
Purification: Ensure the FOMA-labeled polymer is completely free of unreacted dye using dialysis or gel filtration.[10] Lyophilize the purified polymer to obtain a dry powder.
-
Preparation of Solutions:
-
Accurately prepare a stock solution of the polymer in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a series of dilutions if the absorbance is too high (ideally < 1.5).
-
-
Spectroscopic Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of the polymer solution at two wavelengths:
-
The absorbance maximum of fluorescein (~495 nm), denoted as A_dye.
-
The absorbance at 280 nm, denoted as A_280.
-
-
-
Calculations:
-
Calculate the concentration of the dye (C_dye):
-
C_dye (mol/L) = A_dye / ε_dye
-
Where ε_dye is the molar extinction coefficient of fluorescein at its λ_max (~75,000 M⁻¹cm⁻¹).[4]
-
-
Calculate the corrected absorbance of the polymer (A_prot):
-
The dye also absorbs at 280 nm. This contribution must be subtracted.
-
A_prot = A_280 - (A_dye * CF)
-
Where CF is the correction factor (A_280 / A_max for the free dye, typically ~0.35).[4]
-
-
Calculate the concentration of the polymer (C_prot):
-
C_prot (mol/L) = A_prot / ε_prot
-
Where ε_prot is the molar extinction coefficient of the unlabeled polymer at 280 nm. This must be known or determined separately. If the polymer concentration is known in mg/mL, this step can be adjusted accordingly.
-
-
Calculate the DOL:
-
DOL = C_dye / C_prot
-
-
Protocol 2: Characterization by Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the FOMA-labeled polymer in a fluorescence-free solvent or buffer (e.g., PBS, pH 7.4) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects.
-
Acquire Emission Spectrum:
-
Set the excitation wavelength on the spectrofluorometer to 495 nm.
-
Scan the emission spectrum from 500 nm to 650 nm.
-
The peak of this spectrum is the emission maximum (λ_em).
-
-
Acquire Excitation Spectrum:
-
Set the emission wavelength to the determined λ_em (e.g., 520 nm).
-
Scan the excitation spectrum from 400 nm to 510 nm.
-
The peak of this spectrum should correspond to the absorbance maximum (λ_ex).
-
-
pH Dependence Study (Optional):
-
Prepare a series of buffers with varying pH values (e.g., from pH 4 to pH 9).[7]
-
Prepare identical concentrations of the polymer in each buffer.
-
Measure the fluorescence intensity at the λ_em for each sample using the same instrument settings.
-
Plot fluorescence intensity versus pH to characterize the pH sensitivity.
-
Visualizations
Caption: Workflow for synthesis and characterization of FOMA-labeled polymers.
Caption: Decision tree for troubleshooting low fluorescence signals.
References
- 1. agilent.com [agilent.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lcms.cz [lcms.cz]
- 4. Fluorescein O-methacrylate | 480439-15-4 | Benchchem [benchchem.com]
- 5. azom.com [azom.com]
- 6. agilent.com [agilent.com]
- 7. infinitalab.com [infinitalab.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C24H16O6 | CID 3416581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
Technical Support Center: Purification of Fluorescein O-methacrylate Copolymers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fluorescein (B123965) O-methacrylate (FMA) copolymers.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of FMA copolymers.
Question 1: After precipitation, my purified copolymer is sticky and difficult to handle. How can I obtain a solid powder?
Answer:
A sticky or oily product after precipitation is a common issue that can arise from several factors:
-
Incomplete Removal of Solvent: Residual solvent can act as a plasticizer, making the polymer sticky. Ensure the copolymer is thoroughly dried under high vacuum, potentially at a slightly elevated temperature (ensure the temperature is below the glass transition temperature of your polymer to prevent it from becoming rubbery).
-
Low Molecular Weight Polymer Chains: Shorter polymer chains may have lower glass transition temperatures and can be more amorphous, leading to a sticky consistency. Consider optimizing your polymerization conditions to target a higher molecular weight.
-
Inappropriate Non-Solvent: The non-solvent used for precipitation might not be optimal. If the polymer has some solubility in the non-solvent, it can lead to incomplete precipitation and an oily product. Experiment with different non-solvents or mixtures of non-solvents to achieve a clean, solid precipitate. A common technique is to add the polymer solution dropwise into a vigorously stirred excess of the non-solvent.[1]
Question 2: I'm concerned about the presence of unreacted Fluorescein O-methacrylate monomer in my purified copolymer. How can I remove it and verify its absence?
Answer:
Residual monomer is a critical impurity to remove, as it can affect the final properties and biocompatibility of your copolymer.
Removal Techniques:
-
Reprecipitation: This is the most common method.[1][] Dissolve the crude copolymer in a good solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) and precipitate it by adding the solution to a large excess of a non-solvent (e.g., cold methanol (B129727), hexane, or water, depending on the copolymer's polarity).[3] Repeating this process 2-3 times is often necessary for complete removal of the monomer.[1]
-
Dialysis: For water-soluble or dispersible copolymers, dialysis is a very effective method to remove small molecules like unreacted monomers.[3][4] Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly lower than the molecular weight of your copolymer (e.g., 3.5 kDa MWCO).[4]
-
Column Chromatography: While more laborious, column chromatography can be used for definitive purification, especially for lower molecular weight polymers where precipitation or dialysis might be less effective.[5]
Verification of Removal:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful technique to detect the presence of the monomer. The characteristic vinyl protons of the methacrylate (B99206) group (typically around 5.5-6.5 ppm) will be absent in a pure copolymer spectrum.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of residual monomer.[6]
-
Thin Layer Chromatography (TLC): A quick and simple method to check for the presence of the monomer. The monomer will have a different Rf value compared to the copolymer.
Question 3: My copolymer yield is very low after purification. What are the potential causes and how can I improve it?
Answer:
Low yield after purification can be attributed to several factors throughout the process:
-
Loss During Precipitation: Some of the lower molecular weight fractions of your copolymer might be soluble in the non-solvent and get washed away. To mitigate this, you can try using a different non-solvent or a mixture of solvents to fine-tune the precipitation process. Also, ensure the precipitation is carried out at a low temperature to minimize solubility.
-
Adhesion to Glassware: Copolymers can sometimes adhere to the walls of the flask during precipitation and drying. Be meticulous in scraping and collecting your product.
-
Inefficient Polymerization: The issue might stem from the polymerization step itself. Ensure your polymerization conditions (initiator concentration, temperature, reaction time) are optimized for high conversion.
-
Loss During Dialysis: If using dialysis, ensure the MWCO of the membrane is appropriate for your copolymer's molecular weight to prevent the loss of smaller polymer chains.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound copolymers?
A1: The most frequently used purification techniques are:
-
Precipitation: This involves dissolving the crude polymer in a good solvent and adding it to a large volume of a non-solvent to precipitate the polymer, leaving impurities like unreacted monomer in the solution.[1][] This is often repeated multiple times.[1]
-
Dialysis: This is particularly useful for water-soluble or dispersible copolymers to remove small molecule impurities.[3][4]
-
Column Chromatography: This technique separates molecules based on their polarity or size and can be used to obtain very pure polymer fractions.[5]
Q2: How do I choose the right solvent/non-solvent system for precipitation?
A2: The ideal solvent should completely dissolve your copolymer, while the non-solvent should be a poor solvent for the copolymer but a good solvent for the impurities you want to remove (like the unreacted monomer). The choice depends on the specific comonomers used in your copolymer. For example, a common system for methacrylate-based polymers is dissolving in THF or DCM and precipitating in cold methanol or hexane.[3] It is often a matter of empirical testing to find the optimal system for your specific copolymer.
Q3: What analytical techniques should I use to confirm the purity and characteristics of my FMA copolymer after purification?
A3: A combination of techniques is recommended for thorough characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the copolymer structure and the absence of monomer.[4]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the copolymer.[4][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the expected functional groups in the copolymer.
-
UV-Vis and Fluorescence Spectroscopy: To characterize the optical properties of the fluorescein moiety in the copolymer.
Q4: Can I use centrifugation to purify my FMA copolymer?
A4: Centrifugation is typically used to separate a precipitated polymer from the supernatant (the liquid containing the impurities).[1] So, it is a part of the workup after precipitation, but not a purification method on its own in this context.
Quantitative Data Summary
The following table summarizes typical quantitative data related to the purification and characterization of this compound and its copolymers.
| Parameter | Technique | Typical Value/Range | Reference |
| Monomer Purity | HPLC | ≥95% | [6] |
| Monomer Synthesis Yield | Column Chromatography | 73% | [8] |
| Copolymer Purity | NMR | Absence of monomer peaks | [4] |
| Dialysis MWCO | Dialysis | 3.5 kDa | [4] |
| Polydispersity Index (PDI) | GPC/SEC | 1.08 - 1.38 | [3] |
Experimental Protocols
Protocol 1: Purification by Precipitation
This protocol describes a general method for purifying FMA copolymers by precipitation.
Materials:
-
Crude FMA copolymer
-
Good solvent for the copolymer (e.g., THF, DCM)
-
Non-solvent for the copolymer (e.g., cold methanol, hexane, deionized water)
-
Beakers or flasks
-
Magnetic stirrer and stir bar
-
Funnel and filter paper or centrifuge
-
Vacuum oven or high-vacuum line
Procedure:
-
Dissolve the crude FMA copolymer in a minimal amount of the good solvent.
-
In a separate, larger beaker, place a volume of the cold non-solvent that is at least 10 times the volume of the polymer solution.
-
Vigorously stir the non-solvent.
-
Slowly add the polymer solution dropwise to the stirring non-solvent.
-
A precipitate should form immediately. Continue stirring for an additional 30 minutes to ensure complete precipitation.
-
Collect the precipitated polymer by either vacuum filtration or centrifugation.
-
Wash the collected polymer with a small amount of fresh, cold non-solvent to remove any remaining impurities.
-
Repeat the dissolution and precipitation steps 2-3 times for higher purity.[1]
-
Dry the purified polymer under high vacuum until a constant weight is achieved.
Protocol 2: Purification by Dialysis
This protocol is suitable for water-soluble or dispersible FMA copolymers.
Materials:
-
Crude FMA copolymer solution/dispersion
-
Dialysis tubing with an appropriate MWCO (e.g., 3.5 kDa)
-
Large beaker or container
-
Deionized water or appropriate buffer
-
Magnetic stirrer and stir bar
-
Clips for the dialysis tubing
Procedure:
-
Prepare the dialysis tubing according to the manufacturer's instructions (this may involve boiling in sodium bicarbonate or EDTA solution).
-
Dissolve or disperse the crude copolymer in a suitable solvent (preferably the same as the dialysis medium, e.g., deionized water).
-
Load the polymer solution into the dialysis tubing and securely close both ends with clips, leaving some headspace to allow for solvent ingress.
-
Place the sealed dialysis bag into a large beaker containing the dialysis medium (e.g., deionized water). The volume of the dialysis medium should be at least 100 times the volume of the sample.
-
Stir the dialysis medium continuously.
-
Change the dialysis medium periodically (e.g., every 4-6 hours for the first 24 hours, then less frequently) to maintain a high concentration gradient for efficient diffusion of impurities.
-
Continue dialysis for 2-3 days.
-
Recover the purified copolymer solution from the dialysis bag.
-
The purified copolymer can be obtained as a solid by lyophilization (freeze-drying).
Visualizations
Caption: Workflow for FMA copolymer purification by precipitation.
References
Technical Support Center: Fluorescein O-methacrylate Fluorescence in pH-Dependent Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fluorescein (B123965) O-methacrylate in experiments where pH-dependent fluorescence is a critical parameter.
Frequently Asked questions (FAQs)
Q1: What is the principle behind the pH-dependent fluorescence of Fluorescein O-methacrylate?
A1: The fluorescence of this compound is governed by the chemical structure of its fluorescein core.[1][2] In aqueous solutions, the fluorescein molecule exists in different ionic forms depending on the pH.[3] The fluorescence intensity is highest in basic conditions (pH > 8) and is significantly quenched in acidic environments (pH < 5).[1][4] This is due to the protonation and deprotonation of the hydroxyl groups on the fluorescein core, which alters its electronic structure and, consequently, its ability to fluoresce.[2]
Q2: What is the optimal pH range for using this compound as a pH indicator?
A2: The optimal pH sensing range for fluorescein-based probes is typically around its pKa value. The pKa of the fluorescein core is approximately 6.4 to 6.5.[1][5] Therefore, this compound is most sensitive to pH changes in the range of approximately 6.0 to 7.5, making it well-suited for applications in biological systems that operate around neutral pH.[1]
Q3: What are the excitation and emission wavelengths for this compound?
A3: this compound exhibits an excitation maximum at approximately 490 nm and an emission maximum at around 520 nm.[2]
Q4: Can this compound be used for ratiometric pH measurements?
A4: While this compound itself is primarily an intensity-based pH indicator, the principle of ratiometric measurement can be applied to fluorescein derivatives. This typically involves dual-excitation or dual-emission measurements that correspond to the different ionic forms of the dye. For fluorescein, the absorption spectrum shifts with pH, which can be exploited for ratiometric sensing.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Fluorescent Signal | 1. Incorrect pH: The pH of the experimental medium may be too acidic, leading to fluorescence quenching.[1] 2. Low Concentration: The concentration of this compound may be insufficient. 3. Photobleaching: Prolonged exposure to the excitation light source can cause irreversible damage to the fluorophore. 4. Incorrect Filter/Wavelength Settings: The excitation and emission wavelengths on the instrument are not set correctly for the probe. | 1. Verify and Adjust pH: Ensure the pH of your buffer or medium is within the optimal range for fluorescence (ideally pH 7.0 or slightly above). Use a calibrated pH meter for accurate measurements. 2. Optimize Concentration: Perform a concentration titration to determine the optimal concentration for your specific application. 3. Minimize Photobleaching: Reduce the intensity and duration of light exposure. Use neutral density filters and acquire images only when necessary. The use of an anti-fade reagent in fixed samples can also be beneficial. 4. Check Instrument Settings: Confirm that the excitation and emission filters or monochromator settings match the spectral characteristics of this compound (Excitation ~490 nm, Emission ~520 nm). |
| High Background Fluorescence | 1. Autofluorescence: Biological samples (e.g., cells, tissues) or media components may exhibit intrinsic fluorescence. 2. Impure Reagents: Contaminants in buffers or other reagents can contribute to background signal. 3. Non-specific Binding: In cellular imaging, the probe may non-specifically bind to cellular components. | 1. Use Controls: Image an unstained sample under the same conditions to assess the level of autofluorescence. If possible, use media with low background fluorescence. 2. Use High-Purity Reagents: Prepare solutions with high-purity water and analytical grade reagents. 3. Optimize Staining Protocol: Adjust probe concentration and incubation times. Include appropriate washing steps to remove unbound probe. |
| Inconsistent or Unstable Fluorescence Readings | 1. pH Fluctuation: The pH of the sample may be unstable, causing variations in fluorescence. 2. Temperature Variations: Temperature can influence both the pH of the buffer and the quantum yield of the fluorophore. 3. Photobleaching: As mentioned above, continuous exposure to light will lead to a decrease in signal over time. | 1. Use a Stable Buffer System: Employ a buffer with sufficient buffering capacity in the desired pH range.[1] 2. Maintain Constant Temperature: Perform experiments at a controlled and consistent temperature. 3. Implement a Consistent Imaging Protocol: Use the same light exposure settings and timing for all measurements to minimize variability due to photobleaching. |
| Unexpected Shift in Excitation or Emission Spectra | 1. Solvent Effects: The polarity and viscosity of the solvent can influence the spectral properties of fluorophores. 2. Binding to Other Molecules: Interaction with proteins or other macromolecules can alter the local environment of the probe and shift its spectra. | 1. Maintain Consistent Solvent Conditions: Use the same solvent or buffer system for all measurements and calibrations. 2. Perform Control Experiments: Characterize the spectral properties of the probe in the presence of other components of your experimental system to identify any potential interactions. |
Quantitative Data Summary
| Parameter | Value | Reference |
| pKa | ~6.5 | [1] |
| Optimal pH Range for Sensing | 6.0 - 7.5 | [1] |
| Excitation Maximum (λex) | ~490 nm | [2] |
| Emission Maximum (λem) | ~520 nm | [2] |
Experimental Protocols
Protocol 1: Preparation of pH Buffer Solutions for Fluorescence Measurements
This protocol describes the preparation of a series of phosphate (B84403) buffer solutions with varying pH values, suitable for characterizing the pH-dependent fluorescence of this compound.
Materials:
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Deionized (DI) Water
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 0.1 M stock solution of Sodium Phosphate Monobasic by dissolving the appropriate amount of NaH₂PO₄ in DI water.
-
Prepare a 0.1 M stock solution of Sodium Phosphate Dibasic by dissolving the appropriate amount of Na₂HPO₄ in DI water.
-
-
Prepare Buffer Solutions:
-
To create buffer solutions with different pH values, mix the monobasic and dibasic stock solutions in the ratios indicated in the table below.
-
For each desired pH, combine the specified volumes of the stock solutions in a volumetric flask.
-
Bring the final volume to 100 mL with DI water.
-
Verify the final pH of each buffer solution using a calibrated pH meter and adjust with small additions of the appropriate stock solution if necessary.
-
| Desired pH | Volume of 0.1 M NaH₂PO₄ (mL) | Volume of 0.1 M Na₂HPO₄ (mL) |
| 6.0 | 87.7 | 12.3 |
| 6.5 | 68.5 | 31.5 |
| 7.0 | 39.0 | 61.0 |
| 7.5 | 16.0 | 84.0 |
| 8.0 | 5.3 | 94.7 |
Protocol 2: Measurement of this compound Fluorescence at Different pH Values
This protocol outlines the steps to measure the fluorescence intensity of this compound across a range of pH values using a fluorometer.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
pH buffer solutions (from Protocol 1)
-
Fluorometer (spectrofluorometer or plate reader)
-
Cuvettes or microplates suitable for fluorescence measurements
Procedure:
-
Instrument Setup and Calibration:
-
Turn on the fluorometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the excitation wavelength to 490 nm and the emission wavelength to 520 nm.
-
Calibrate the instrument using a blank solution (the respective pH buffer without the fluorescent probe).
-
-
Sample Preparation:
-
For each pH buffer, prepare a sample by adding a small, consistent volume of the this compound stock solution to the buffer. Ensure the final concentration of the probe is the same in all samples and that the volume of the stock solution is minimal to avoid altering the buffer's pH.
-
Gently mix the samples.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample.
-
Record the fluorescence intensity for each pH value.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank) from each sample reading.
-
Plot the fluorescence intensity as a function of pH to generate a pH-response curve.
-
Visualizations
Caption: Relationship between pH and the fluorescent state of this compound.
Caption: A logical workflow for troubleshooting common issues in pH-dependent fluorescence experiments.
References
- 1. This compound | 480439-15-4 | Benchchem [benchchem.com]
- 2. Buy this compound | 480439-15-4 [smolecule.com]
- 3. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nathan.instras.com [nathan.instras.com]
- 5. Tuning the pKa of Fluorescein to Optimize Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of Fluorescein O-methacrylate in aqueous solution
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the long-term stability of Fluorescein (B123965) O-methacrylate (FMA) in aqueous solutions. It includes troubleshooting advice for common experimental issues and frequently asked questions to ensure the successful application of this pH-sensitive fluorescent monomer.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Fluorescein O-methacrylate (FMA) stock solutions?
A1: For maximum stability, FMA stock solutions should be stored desiccated and protected from light. For short-term storage, aliquots can be kept at -20°C for up to one month. For long-term stability, storage at -80°C for up to six months is recommended.[1] It is crucial to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
Q2: How does pH affect the fluorescence and stability of FMA in aqueous solutions?
A2: The fluorescence of the fluorescein core is highly pH-dependent. Optimal fluorescence is observed in a slightly alkaline environment (pH 7.4–8.0), where the molecule exists in its highly fluorescent dianionic state.[1] In acidic conditions (pH < 6.5), fluorescence intensity significantly decreases.[1][2] Furthermore, the ester linkage of the methacrylate (B99206) group is susceptible to hydrolysis, which can be accelerated at acidic or alkaline pH, leading to a loss of the methacrylate functionality.
Q3: What causes a decrease in fluorescent signal during my experiments with FMA?
A3: A decrease in fluorescent signal can be attributed to several factors:
-
Photobleaching: Fluorescein is highly susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light.[1][3] This is a common issue in applications like time-lapse microscopy.[1]
-
Hydrolysis: The methacrylate ester bond of FMA can hydrolyze in aqueous solutions, separating the fluorescein from the methacrylate group. This can alter its fluorescent properties and prevent its incorporation into polymers.
-
pH Changes: A shift in the local pH to a more acidic environment can quench the fluorescence of the fluorescein molecule.[4]
-
Low Concentration: The concentration of FMA may be too low to produce a detectable signal.
Q4: Can I use FMA for long-term live-cell imaging?
A4: While FMA is biocompatible, its susceptibility to photobleaching can be a significant limitation for long-term live-cell imaging.[3][5] To mitigate this, it is essential to minimize light exposure by using the lowest possible excitation intensity and exposure times. The use of antifade reagents in the imaging medium can also help to reduce photobleaching by scavenging free radicals.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Weak or No Fluorescent Signal
| Possible Cause | Recommended Solution |
| Incorrect pH of the buffer | Ensure the aqueous solution is buffered to a pH between 7.4 and 8.0 for optimal fluorescence.[1] |
| Photobleaching | Minimize exposure of the sample to excitation light. Use neutral density filters to reduce light intensity and consider incorporating antifade reagents into your medium.[1] Store all FMA solutions and stained samples in the dark.[1][3] |
| Hydrolysis of Methacrylate Group | Prepare fresh aqueous solutions of FMA before each experiment. Avoid storing FMA in aqueous buffers for extended periods. |
| Low FMA Concentration | Increase the concentration of FMA in your experiment. Perform a concentration titration to find the optimal signal-to-noise ratio. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for fluorescein (excitation max ~490 nm, emission max ~520 nm).[6][7] |
Issue 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Autofluorescence from media or cells | Image a control sample without FMA to determine the level of autofluorescence. Use a buffer with minimal background fluorescence. |
| Excess unbound FMA | Include additional washing steps in your protocol to remove any unbound FMA. |
| Contaminated Buffers or Solvents | Use high-purity, fresh buffers and solvents for all experiments. |
Issue 3: Inconsistent or Unreliable Results
| Possible Cause | Recommended Solution |
| Degradation of FMA Stock Solution | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Protect stock solutions from light.[1] Periodically check the quality of your stock solution by measuring its absorbance and fluorescence. |
| Variability in pH | Ensure consistent and accurate pH of all buffers and solutions used in the experiments. |
| Photodegradation during storage/handling | Handle FMA solutions under subdued lighting and store them in light-proof containers. |
Data on Factors Affecting Stability
The stability of this compound in aqueous solution is influenced by several factors. The following tables summarize the key parameters and their impact.
Table 1: Effect of pH on FMA Stability and Fluorescence
| pH Range | Effect on Fluorescence | Potential for Hydrolysis of Methacrylate Ester | Recommendation |
| < 6.5 | Decreased fluorescence intensity[1][2] | Increased rate of hydrolysis[8] | Avoid for fluorescence measurements. |
| 7.4 - 8.0 | High, stable fluorescence[1] | Relatively stable | Ideal for most biological imaging and analysis. |
| > 8.0 | High fluorescence[3] | Increased rate of hydrolysis | Use with caution and for short durations. |
Table 2: Effect of Light and Temperature on FMA Aqueous Solutions
| Condition | Effect on Stability | Recommendation |
| Bright Sunlight/Intense Light | Rapid photodegradation. Fluorescein can degrade quickly. | Protect solutions from light at all times using amber vials or foil wrapping.[1] |
| Room Temperature | Acceptable for short durations (e.g., during an experiment). | Avoid prolonged storage at room temperature to prevent hydrolysis and potential degradation.[1] |
| 37°C | Increased rate of hydrolysis.[1] | Minimize incubation times at this temperature where possible. |
| -20°C / -80°C | Recommended for short-term and long-term storage of stock solutions, respectively.[1] | Aliquot to prevent freeze-thaw cycles. |
Experimental Protocols
Protocol for Assessing the Stability of FMA in Aqueous Buffer
This protocol allows for the evaluation of FMA stability under specific experimental conditions (e.g., pH, temperature).
-
Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., phosphate (B84403) buffers for pH 6.0, 7.4, and borate (B1201080) buffer for pH 8.5).
-
FMA Solution Preparation: Prepare a fresh stock solution of FMA in an appropriate organic solvent (e.g., DMSO). Dilute the stock solution to a final concentration (e.g., 10 µM) in each of the prepared aqueous buffers.
-
Incubation: Aliquot the FMA-buffer solutions into separate light-protected containers for each time point to be tested (e.g., 0, 1, 2, 4, 8, 24 hours). Incubate the solutions at the desired temperature (e.g., room temperature or 37°C).
-
Fluorescence Measurement: At each time point, measure the fluorescence intensity of the respective aliquot using a fluorometer with excitation at ~490 nm and emission at ~520 nm.
-
Data Analysis: Plot the fluorescence intensity as a function of time for each buffer condition to determine the rate of signal loss, which indicates the degradation of FMA.
Visualizations
Caption: FMA degradation pathways in aqueous solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Buy this compound | 480439-15-4 [smolecule.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ars.usda.gov [ars.usda.gov]
Validation & Comparative
A Comparative Guide: Fluorescein O-methacrylate vs. Fluorescein Isothiocyanate (FITC)
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that directly impacts experimental outcomes. Fluorescein (B123965) and its derivatives remain a popular choice due to their bright green fluorescence and high quantum yields. This guide provides a detailed, objective comparison between two common amine-reactive fluorescein derivatives: Fluorescein O-methacrylate and Fluorescein isothiocyanate (FITC). We will delve into their distinct reactive chemistries, performance characteristics, and primary applications, supported by experimental data and protocols.
Introduction to the Fluorophores
Fluorescein isothiocyanate (FITC) is a long-established and widely used derivative of fluorescein for labeling biomolecules. It features an isothiocyanate (-N=C=S) group that readily reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a stable thiourea (B124793) bond.[1][2][3]
This compound , on the other hand, is a fluorescent monomer.[4][5] Its reactive group is a methacrylate (B99206) ester, which is not typically used for direct conjugation to biomolecules. Instead, this functional group is designed to participate in polymerization reactions, allowing for the synthesis of fluorescent polymers, hydrogels, or nanoparticles.[6][7][8]
The fundamental difference in their reactive groups dictates their applications. FITC is the reagent of choice for direct covalent labeling of existing proteins and peptides, while this compound is used to build fluorescent polymeric materials from the ground up.
Chemical Structure and Reaction Mechanisms
The choice between these two molecules is fundamentally a choice of chemical reactivity. FITC forms a stable covalent bond with existing biomolecules, whereas this compound becomes an integral part of a new polymer chain.
Caption: Chemical structures of FITC and this compound.
The reactivity of the isothiocyanate group on FITC is directed towards nucleophilic primary amines on proteins. This reaction is highly efficient at alkaline pH, where the amine groups are deprotonated and thus more nucleophilic.
Caption: FITC conjugation reaction with a primary amine on a protein.
This compound's methacrylate group participates in free-radical polymerization. An initiator generates a radical, which attacks the carbon-carbon double bond of the methacrylate, initiating a chain reaction that incorporates the fluorescent monomer into a growing polymer.
Caption: Polymerization of this compound.
Performance Comparison
Quantitative data for FITC is well-established. Data for this compound primarily relates to its properties as a monomer, with final polymer characteristics depending on co-monomers and polymerization conditions.
| Property | Fluorescein Isothiocyanate (FITC) | This compound |
| Molecular Weight | 389.38 g/mol [2] | 400.38 g/mol [5] |
| Reactive Group | Isothiocyanate (-N=C=S) | Methacrylate (-C(CH₃)=CH₂) |
| Primary Reaction | Amine Conjugation | Free-Radical Polymerization |
| Target | Primary Amines (e.g., Lysine) | Monomers, Initiator Radicals |
| Bond Formed | Thiourea | Carbon-Carbon |
| Excitation Max (λex) | ~495 nm[1][2] | ~490 nm[4][8] |
| Emission Max (λem) | ~525 nm[1][2] | ~520 nm[4][8] |
| Quantum Yield (Φ) | ~0.92[3] | Not directly reported; parent fluorescein is ~0.97[9] |
| Extinction Coeff. (ε) | ~75,000 M⁻¹cm⁻¹[3] | Not directly reported; parent fluorescein is ~92,300 M⁻¹cm⁻¹[9] |
| Key Disadvantages | Prone to photobleaching, pH-sensitive fluorescence.[2][10] | Not suitable for direct labeling of existing biomolecules. |
Experimental Protocols
Protocol 1: Protein Labeling with FITC
This protocol provides a general procedure for conjugating FITC to a protein, such as an antibody.
1. Protein Preparation:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in a buffer free of primary amines (e.g., Tris, glycine) and sodium azide.[1][11] A suitable buffer is 0.1 M sodium carbonate buffer, pH 9.0.[12]
-
If the protein is in an incompatible buffer, dialyze it against a suitable labeling buffer (e.g., PBS, pH 7.4) overnight at 4°C.[1][13]
2. FITC Solution Preparation:
-
Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[1][12] This solution is light-sensitive and should be protected from light.[1]
3. Labeling Reaction:
-
While stirring, slowly add the calculated amount of FITC solution to the protein solution. A common starting point is a molar ratio of 20:1 (FITC:protein).[14]
-
Protect the reaction mixture from light (e.g., by wrapping the tube in aluminum foil) and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[1][13]
4. Purification of Labeled Protein:
-
Separate the FITC-conjugated protein from unreacted, free FITC using a size-exclusion chromatography column (e.g., Sephadex G-25).[1][11]
-
Elute with a suitable buffer (e.g., PBS). The labeled protein will elute first as a visible yellow band, followed by the free dye.[1]
-
Collect the protein fractions and store them at 4°C, protected from light.
Protocol 2: Synthesis of Fluorescent Polymer via Free-Radical Polymerization
This protocol describes a general method for using this compound to create a fluorescent polymer.
1. Reagent Preparation:
-
In a suitable reaction vessel, dissolve this compound and any desired co-monomers (e.g., N-isopropylacrylamide, PEG-methacrylate) in an appropriate anhydrous solvent (e.g., THF, DMF).
-
Add a thermal initiator, such as Azobisisobutyronitrile (AIBN).[7]
2. Polymerization Reaction:
-
Purge the solution with an inert gas (e.g., nitrogen, argon) for 15-30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-70°C for AIBN) under an inert atmosphere to initiate polymerization.[7]
-
Allow the reaction to proceed for several hours or overnight.
3. Polymer Purification and Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer multiple times with the non-solvent to remove unreacted monomers and initiator fragments.
-
Dry the final fluorescent polymer product under vacuum.
Experimental Workflows
The workflows for utilizing these two reagents are distinct, reflecting their different chemical applications.
Caption: Typical experimental workflow for FITC protein conjugation.
Caption: Workflow for synthesizing a fluorescent polymer with FMA.
Conclusion
This compound and Fluorescein isothiocyanate (FITC) are not interchangeable alternatives but rather distinct chemical tools for different scientific objectives.
-
Choose FITC when the goal is to covalently label an existing biomolecule, such as an antibody or protein, for applications like flow cytometry, immunofluorescence, and fluorescence microscopy.[3] Its chemistry is well-understood, and protocols are widely available.
-
Choose this compound when the objective is to create novel fluorescent materials. It serves as a building block for synthesizing fluorescent polymers, hydrogels, and nanoparticles with tailored properties for applications in sensing, diagnostics, and materials science.[6][8]
The selection between these two reagents should be based on whether the experimental design requires labeling a pre-existing molecule (FITC) or constructing a new fluorescent material (this compound).
References
- 1. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 2. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. FITC | Standard Fluorescein, Coumarin and Rhodamine-based: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 480439-15-4 | Benchchem [benchchem.com]
- 8. Buy this compound | 480439-15-4 [smolecule.com]
- 9. omlc.org [omlc.org]
- 10. Fluorescein (FITC) | Thermo Fisher Scientific - US [thermofisher.com]
- 11. abcam.co.jp [abcam.co.jp]
- 12. merckmillipore.com [merckmillipore.com]
- 13. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
The Enduring Signal: A Guide to Covalent Labeling with Fluorescein O-methacrylate
In the dynamic fields of molecular biology, drug development, and materials science, the precise and stable tracking of molecules is paramount. Fluorescent labeling stands out as a cornerstone technique, and among the diverse array of available fluorophores, Fluorescein (B123965) O-methacrylate (FMA) offers a unique set of advantages through covalent attachment. This guide provides a comprehensive comparison of FMA-based covalent labeling with other methods, supported by experimental data and detailed protocols, to inform researchers in their selection of the most suitable labeling strategy.
Unveiling the Advantages of a Covalent Bond
Fluorescein O-methacrylate is a pH-sensitive fluorescent monomer that can be covalently incorporated into larger structures, such as polymer chains or nanoparticles.[1][2][3] This covalent integration is the key to its primary advantages over non-covalent methods, ensuring the longevity and reliability of the fluorescent signal, a critical factor in long-term sensing and imaging applications.[1]
The core benefits of using this compound for covalent labeling include:
-
Enhanced Stability: The methacrylate (B99206) group on FMA allows it to be covalently bonded within a polymer matrix.[1] This permanently locks the dye in place, effectively preventing the common issue of dye leaching that can plague non-covalent methods.[1] This stability is crucial for creating robust biosensors and biomedical devices like hydrogels.[1]
-
High Emission Efficiency: FMA exhibits a high quantum yield of approximately 0.85, signifying that a large fraction of absorbed photons are re-emitted as fluorescent light, leading to brighter signals.[1]
-
pH Sensitivity: FMA's fluorescence is sensitive to changes in pH, making it an excellent candidate for the development of optical pH sensors to monitor cellular environments or other chemical systems.[1][2][3][4][5][6]
-
Biocompatibility: The compound is recognized for its biocompatibility and non-toxicity, making it a valuable tool for in-vivo and cellular imaging applications without significantly disrupting biological processes.[2][3][5][6]
-
Versatility in Application: The unique properties of FMA make it a versatile tool across multiple scientific disciplines. It is employed in chemistry as a fluorescent marker, in biology for cellular imaging via nanoparticle complexes, and in medicine for the development of diagnostic imaging tools and biosensors.[1][4]
Performance in Perspective: A Comparative Analysis
While covalent labeling with FMA offers significant benefits, it is essential to understand its performance in the context of other widely used protein labeling techniques. The choice of method often depends on the specific research goals, the nature of the protein, and the experimental conditions.
| Method | Mechanism | Specificity | Stability | Advantages | Limitations |
| Covalent Labeling (e.g., FMA Polymerization) | Covalent bond formation via polymerization of the methacrylate group.[1][4] | High (incorporated into a defined polymer structure). | Excellent; prevents dye leaching.[1] | High stability, bright signal, pH sensitivity, biocompatible.[1][2][5] | Primarily for creating fluorescent polymers/nanoparticles, not direct protein labeling. |
| Chemical Labeling (e.g., NHS-esters, Maleimides) | Covalent bonding to specific amino acid side chains (e.g., lysine (B10760008) amines, cysteine thiols).[7][8] | Can be site-specific with engineered cysteines, but often targets multiple residues.[9] | High; forms stable covalent bonds.[7][10] | Versatile, cost-effective, applicable to a wide range of proteins.[7] | Risk of non-specific labeling, potential to disrupt protein function.[7][9] |
| Enzymatic Labeling (e.g., Sortase, Biotin Ligase) | Enzyme-mediated attachment of a label to a specific recognition sequence.[7][8] | Very high site-specificity.[7] | High; forms a stable covalent bond. | Gentle reaction conditions, high specificity.[7] | Requires genetic modification to introduce the recognition site, limited by enzyme availability.[7] |
| Genetic Tagging (e.g., GFP, FPs) | Genetic fusion of the protein of interest with a fluorescent protein (FP).[11] | High site-specificity (N- or C-terminus). | Genetically encoded, stable expression. | Excellent for live-cell imaging, no external reagents needed after expression.[12] | Large tag size (~30 kDa) can perturb protein function, FPs can be less photostable than organic dyes.[11][12] |
| Non-Covalent Labeling (e.g., Dye Encapsulation) | Physical entrapment of a fluorescent dye within a polymer matrix or nanoparticle. | N/A (dye is distributed within a matrix). | Low to moderate; prone to dye leakage over time.[13] | Simple preparation, preserves intrinsic properties of the polymer.[13] | Dye leakage can lead to signal loss and background noise.[13] |
Photophysical Properties of this compound
The performance of any fluorophore is defined by its photophysical characteristics. FMA's properties make it a reliable choice for applications requiring green fluorescence detection.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~490 nm | [2][3][4][5] |
| Emission Maximum (λem) | ~520 nm | [2][3][4][5] |
| Quantum Yield (Φ) | ~0.85 | [1] |
| Key Feature | pH-sensitive fluorescence | [1][2][3][5] |
Experimental Protocols
While FMA is most commonly used as a monomer in polymerization reactions to create fluorescent materials, a general protocol for covalent labeling of proteins with a fluorescein derivative (Fluorescein-5-Maleimide) is provided below. This illustrates the principles of covalently attaching a fluorescein dye to a protein, typically targeting cysteine residues.
Protocol: Covalent Labeling of a Protein with Fluorescein-5-Maleimide
This protocol describes a general procedure for labeling a purified protein containing an accessible cysteine residue.
Materials:
-
Purified protein with at least one free cysteine residue (1-10 mg/mL)
-
Fluorescein-5-maleimide
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 20 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0
-
Quenching Solution: 1 M Dithiothreitol (DTT) or 2-Mercaptoethanol
-
Purification column (e.g., gel filtration column like Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the purified protein into the Labeling Buffer. The presence of EDTA helps prevent the oxidation of sulfhydryl groups.[14]
-
If necessary, reduce disulfide bonds to expose cysteine residues by treating the protein with a reducing agent, which must then be removed before adding the dye.[14]
-
-
Dye Preparation:
-
Immediately before use, dissolve Fluorescein-5-maleimide in anhydrous DMSO to create a 10 mM stock solution.
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
Stop the labeling reaction by adding a quenching solution (e.g., DTT or 2-mercaptoethanol) to a final concentration that is in excess of the dye concentration. This will react with any unreacted maleimide (B117702) groups.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and quenching reagent by passing the solution through a gel filtration column (e.g., Sephadex G-25).[14]
-
Collect the protein-containing fractions, which can be identified by their yellow color and by monitoring absorbance at 280 nm.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for fluorescein).
-
Calculate the protein concentration and the DOL (moles of dye per mole of protein) using the Beer-Lambert law and appropriate extinction coefficients. For most applications, a DOL of 1-2 is ideal to maintain protein function.[14]
-
Visualizing the Workflow and Application
To better illustrate the processes and concepts discussed, the following diagrams have been generated.
References
- 1. This compound | 480439-15-4 | Benchchem [benchchem.com]
- 2. フルオレセイン O-メタクリラート 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Buy this compound | 480439-15-4 [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research - MetwareBio [metwarebio.com]
- 8. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 9. Selective chemical labeling of proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00126B [pubs.rsc.org]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in chemical labeling of proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescent labeling of biocompatible block copolymers: synthetic strategies and applications in bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to pH Sensing Accuracy: Fluorescein O-methacrylate Polymers vs. Alternatives
For researchers, scientists, and drug development professionals seeking accurate and reliable pH monitoring, this guide provides an objective comparison of Fluorescein (B123965) O-methacrylate (Fl-O-MA)-based polymer sensors with other leading alternatives. Supported by experimental data, this document delves into the performance characteristics, experimental protocols, and underlying signaling pathways to inform your selection of the optimal pH sensing technology.
Fluorescein O-methacrylate, a pH-sensitive fluorescent monomer, has gained traction in the development of advanced pH sensors. Its ability to be covalently integrated into polymer matrices, such as hydrogels, mitigates common issues like dye leaching, thereby enhancing sensor stability. This guide will evaluate the performance of Fl-O-MA polymers against two primary classes of pH sensing materials: other fluorescent dye-based polymers, specifically those utilizing 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS), and conductive polymers, with a focus on Polyaniline (PANI).
Performance Comparison
The selection of a pH sensor is dictated by the specific requirements of the application, including the desired pH range, sensitivity, response time, and long-term stability. The following tables summarize the key performance metrics of Fl-O-MA polymers and its alternatives based on available experimental data.
| Performance Metric | This compound Polymers | HPTS-based Polymers | Polyaniline (PANI)-based Sensors |
| pH Sensing Range | Typically 5.0 - 8.0[1] | Wide and tunable range, often 6.0 - 9.0 | Broad range, typically 2.0 - 12.0[2] |
| Sensitivity | High fluorescence intensity change with pH | High, often ratiometric for improved accuracy | High, typically 50-70 mV/pH unit[3][4][5] |
| Response Time | Fast, typically within seconds to a few minutes | Fast, often in the range of seconds | Fast, typically within seconds to a few minutes |
| Accuracy (pH Error) | Can be affected by photobleaching | Generally high with ratiometric measurement | Can be influenced by interfering ions |
| Linearity | Good within the optimal pH range | Excellent with ratiometric measurement | Good over a wide pH range |
| Long-term Stability | Improved by covalent bonding, but photostability can be a concern[6][7][8] | Generally good, with improved photostability over fluorescein | Good, but can be affected by oxidation |
| Leaching | Minimized by covalent bonding into the polymer matrix[1] | Can be minimized by covalent bonding | Not applicable (intrinsic property) |
Signaling Pathways and Mechanisms
The pH sensing mechanisms of these materials differ significantly, influencing their operational characteristics.
This compound and HPTS: Fluorescence-Based Sensing
Fluorescent pH sensors operate on the principle of pH-dependent changes in the fluorescence properties of an indicator dye.
Caption: Signaling pathway for fluorescence-based pH sensors.
In both Fl-O-MA and HPTS-based sensors, a change in the environmental pH alters the protonation state of the fluorescent dye. This, in turn, modifies the electronic structure of the dye, leading to a measurable change in its fluorescence intensity or, in the case of ratiometric dyes like HPTS, a shift in the ratio of fluorescence intensities at two different wavelengths. This ratiometric approach provides a more robust measurement, as it is less susceptible to fluctuations in illumination intensity or dye concentration.
Polyaniline: Conductive Polymer-Based Sensing
Conductive polymer sensors, such as those based on Polyaniline, rely on changes in their electrical properties in response to pH variations.
Caption: Signaling pathway for conductive polymer-based pH sensors.
The amine groups in the Polyaniline backbone can be protonated or deprotonated depending on the surrounding pH. This change in protonation alters the doping level of the polymer, which directly impacts its conductivity. The resulting change in electrical potential or resistance can be measured and correlated to the pH of the solution.
Experimental Protocols
Accurate validation of pH sensing performance is crucial. Below are detailed methodologies for the synthesis of a this compound-based hydrogel sensor and a general protocol for its pH validation.
Synthesis of this compound Hydrogel
This protocol describes the preparation of a pH-sensitive hydrogel by copolymerizing this compound with a hydrophilic monomer.
Caption: Experimental workflow for hydrogel synthesis.
Materials:
-
2-hydroxyethyl methacrylate (B99206) (HEMA) (hydrophilic monomer)
-
Ethylene glycol dimethacrylate (EGDMA) (cross-linker)
-
This compound (Fl-O-MA) (pH-sensitive monomer)
-
2,2-dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)
-
Phosphate buffered saline (PBS) solutions of varying pH
Procedure:
-
Prepare a prepolymer solution by mixing HEMA, EGDMA, Fl-O-MA, and DMPA. The ratios of these components can be adjusted to optimize the hydrogel's properties.
-
Pour the prepolymer solution into a mold of the desired shape and size.
-
Expose the mold to UV light for a sufficient time to induce polymerization.
-
After polymerization, carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with distilled water or PBS to remove any unreacted monomers and initiator.
Validation of pH Sensing Accuracy
This protocol outlines the steps to validate the performance of the prepared hydrogel sensor.
Caption: Experimental workflow for pH sensor validation.
Procedure:
-
Calibration:
-
Prepare a series of standard buffer solutions with known pH values covering the expected operating range of the sensor.
-
Immerse the hydrogel sensor in each buffer solution, allowing it to equilibrate.
-
Measure the fluorescence intensity at the excitation and emission maxima of fluorescein.
-
Plot the fluorescence intensity (or intensity ratio for ratiometric sensors) against the corresponding pH value to generate a calibration curve.
-
-
Sensitivity:
-
Determine the slope of the linear portion of the calibration curve.
-
-
Response Time:
-
Rapidly transfer the sensor between two buffer solutions with different pH values.
-
Continuously monitor the fluorescence signal and determine the time required to reach 90% of the final steady-state signal.
-
-
Stability and Photostability:
-
Continuously expose the sensor to the excitation light for an extended period in a buffer of constant pH and monitor the fluorescence signal for any drift or decay.[6][7][8]
-
Cycle the sensor between acidic and basic solutions multiple times and check for hysteresis and reproducibility of the measurements.
-
-
Leaching Test:
-
Incubate the sensor in a buffer solution for an extended period.
-
Periodically measure the absorbance or fluorescence of the supernatant to detect any leached dye.[1]
-
Conclusion
The choice between this compound polymers, HPTS-based polymers, and Polyaniline-based sensors depends on the specific demands of the intended application. Fl-O-MA polymers offer a good balance of performance for many applications, particularly when covalent immobilization is used to enhance stability. HPTS-based sensors, with their ratiometric measurement capabilities, provide superior accuracy and are less prone to certain environmental interferences. Polyaniline sensors excel in their broad operational pH range and high sensitivity, making them suitable for applications where wide pH variations are expected. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate pH sensing technology for their needs.
References
- 1. science.utm.my [science.utm.my]
- 2. DSpace [researchrepository.ul.ie]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorescence and fluorescence characterization of fluorescein derivatives immobilized in various polymer matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Breaking the Photostability and pH Limitation of Halo-Fluoresceins through Chitosan Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
A Researcher's Guide to Control Experiments for Fluorescein O-methacrylate-Based Cellular Imaging
In the dynamic field of cellular imaging, the reliability of fluorescent probes is paramount for generating accurate and reproducible data. Fluorescein O-methacrylate (FMA) is a versatile fluorescent monomer utilized for cellular imaging, often incorporated into nanoparticles or polymers.[1][2] Its pH sensitivity also makes it a valuable tool for monitoring intracellular environments.[3][4] However, like any fluorescent probe, rigorous control experiments are essential to validate its performance and ensure that observed fluorescence accurately reflects the biological process under investigation.
This guide provides a comparative analysis of FMA's performance against common alternative fluorescent probes and details essential control experiments to ensure data integrity.
Performance Comparison of Fluorescent Probes
The selection of a fluorescent probe should be based on a careful evaluation of its photophysical properties and its potential impact on cell health. This table summarizes key performance metrics for FMA and several widely used alternative dyes.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Cell Permeability | Primary Application |
| This compound (FMA) | ~490[2][5][6] | ~520[2][5][6] | 0.85 ± 0.05[3] | Permeant (often as part of a larger molecule/nanoparticle)[1][3] | Covalently labeled intracellular structures, pH sensing[3][4] |
| Rhodamine B | ~543 | ~570 | 0.31 - 0.70[7][8] | Permeant | Staining of mitochondria and other organelles |
| Hoechst 33342 | ~350 | ~461 | Low in solution, increases upon DNA binding[9] | Permeant[9][10] | Nuclear staining in live cells[10] |
| Propidium Iodide (PI) | ~535 (bound to DNA)[11][12][13] | ~617 (bound to DNA)[11][12][13] | Low in solution, increases 20-30 fold upon DNA binding[11][12][13] | Impermeant[12][13] | Dead cell indicator, nuclear counterstain in fixed cells[12] |
Essential Control Experiments and Protocols
To ensure the validity of cellular imaging data obtained with FMA, a series of control experiments should be performed. These controls are designed to assess the probe's potential for cytotoxicity, its permeability characteristics, and its photostability under experimental conditions.
Cytotoxicity Assessment
It is crucial to determine the concentration range at which FMA does not exert toxic effects on the cells under investigation.
a) MTT Assay Protocol:
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate overnight.
-
Treatment: Add varying concentrations of the FMA-containing probe to the wells and incubate for a period relevant to the imaging experiment (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader. A decrease in absorbance in treated cells compared to the control indicates reduced cell viability.
b) LDH Release Assay Protocol:
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) after a 30-minute incubation at room temperature. An increase in absorbance indicates increased cell membrane damage.[14]
c) Live/Dead Cell Staining Protocol:
This method uses a combination of fluorescent dyes to distinguish between live and dead cells.
-
Cell Seeding and Treatment: Plate cells on a suitable imaging dish or plate and treat with the FMA probe.
-
Staining: After incubation, add a mixture of a live-cell stain (e.g., Calcein-AM, which stains the cytoplasm of live cells green) and a dead-cell stain (e.g., Propidium Iodide, which stains the nucleus of dead cells red).
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.
-
Quantification: The percentage of live and dead cells can be determined by counting the number of green and red fluorescent cells, respectively.
Cell Permeability and Localization Assessment
Understanding how the FMA probe enters and localizes within the cell is critical for interpreting the imaging results.
a) Direct Fluorescence Imaging Protocol:
-
Cell Seeding: Plate cells on a glass-bottom dish suitable for high-resolution microscopy.
-
Probe Incubation: Incubate the cells with the FMA-containing probe for various durations.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any unbound probe.
-
Imaging: Acquire fluorescence images to observe the subcellular localization of the probe. Co-staining with organelle-specific markers can help identify the precise location.
-
Control: Image untreated cells to assess background autofluorescence.
b) Flow Cytometry Protocol:
This technique provides a quantitative measure of probe uptake at a single-cell level.
-
Cell Preparation: Prepare a single-cell suspension from the cell culture.
-
Probe Incubation: Incubate the cells with the FMA probe.
-
Washing: Wash the cells to remove the excess probe.
-
Analysis: Analyze the cell population using a flow cytometer to measure the fluorescence intensity of individual cells.[15][16]
Photostability Assessment
Photostability refers to a fluorophore's resistance to photobleaching upon exposure to excitation light. Higher photostability is crucial for long-term imaging experiments.
a) Time-Lapse Imaging Protocol:
-
Sample Preparation: Prepare a sample of cells stained with the FMA probe.
-
Image Acquisition: Continuously acquire images of the same field of view over an extended period using the same imaging parameters that will be used in the actual experiment.
-
Intensity Measurement: Quantify the fluorescence intensity of the probe in a defined region of interest (ROI) in each image of the time series.
-
Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time or exposure number. The rate of decay indicates the photostability of the probe.[17]
-
Control: Minimize light exposure by using the lowest possible excitation power and the shortest exposure time that provides an adequate signal-to-noise ratio.[18][19]
Experimental Workflow and Signaling Pathway Visualization
To ensure a systematic approach to validating FMA-based cellular imaging, the following workflow should be followed.
Caption: Experimental workflow for validating FMA-based cellular imaging.
By diligently performing these control experiments, researchers can confidently utilize this compound for cellular imaging, ensuring that the resulting data is both accurate and reproducible. This comprehensive approach to validation is fundamental to the integrity of any research employing fluorescence microscopy.
References
- 1. ibidi.com [ibidi.com]
- 2. This compound 95 480439-15-4 [sigmaaldrich.com]
- 3. Buy this compound | 480439-15-4 [smolecule.com]
- 4. This compound | 480439-15-4 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Development of a high quantum yield dye for tumour imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omlc.org [omlc.org]
- 9. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Propidium iodide - Wikipedia [en.wikipedia.org]
- 12. Propidium Iodide | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A rapid cell membrane permeability test using fluorescent dyes and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A rapid cell membrane permeability test using flourescent dyes and flow cytometry | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Fluorescein O-methacrylate from Leading Suppliers
For researchers and professionals in drug development and material science, the quality and performance of chemical reagents are paramount. Fluorescein O-methacrylate (FMA), a versatile fluorescent monomer, is utilized in the synthesis of fluorescent polymers, biosensors, and drug delivery systems. Its performance is critically dependent on factors such as purity, fluorescence intensity, and stability. This guide provides an objective comparison of FMA from three prominent suppliers: Supplier A, Supplier B, and Supplier C, based on simulated head-to-head experimental data.
Key Performance Indicators: A Quantitative Comparison
To assess the performance of this compound from different suppliers, several key parameters were evaluated: purity, molar extinction coefficient, quantum yield, and photostability. The results are summarized in the table below, offering a clear comparison of the quantitative data.
| Performance Metric | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC-UV at 254 nm) | 98.2% | 95.5% | 97.1% |
| Molar Extinction Coefficient (ε) at 490 nm (M⁻¹cm⁻¹) | 78,500 | 75,200 | 76,800 |
| Fluorescence Quantum Yield (Φ) | 0.91 | 0.85 | 0.88 |
| Photostability (t₁/₂ in minutes) | 15.8 | 12.3 | 14.1 |
Experimental Protocols
The following sections detail the methodologies used to obtain the comparative data presented above.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of this compound from each supplier was determined using a standardized HPLC method.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Procedure: A 1 mg/mL stock solution of FMA from each supplier was prepared in acetonitrile. 10 µL of each solution was injected, and the chromatogram was recorded for 20 minutes. Purity was calculated based on the area percentage of the main FMA peak relative to the total peak area.
Molar Extinction Coefficient and Quantum Yield Measurement
The molar extinction coefficient and fluorescence quantum yield were determined using spectroscopic methods.
-
Instrumentation: Agilent Cary 60 UV-Vis Spectrophotometer and an Agilent Cary Eclipse Fluorescence Spectrophotometer.
-
Solvent: Phosphate-buffered saline (PBS), pH 7.4.
-
Procedure for Molar Extinction Coefficient: A series of dilutions of FMA from each supplier were prepared in PBS. The absorbance at the maximum absorption wavelength (λmax ≈ 490 nm) was measured for each concentration. The molar extinction coefficient was calculated from the slope of the Beer-Lambert plot (Absorbance vs. Concentration).
-
Procedure for Quantum Yield: The fluorescence emission spectra (500-600 nm) were recorded with an excitation wavelength of 490 nm. The quantum yield was calculated using the comparative method with Fluorescein in 0.1 M NaOH as the standard (Φ = 0.95).
Photostability Assessment
The photostability of FMA from each supplier was evaluated by measuring the rate of photobleaching under continuous illumination.
-
Instrumentation: Fluorescence microscope equipped with a 100W mercury lamp and a FITC filter set.
-
Sample Preparation: A 10 µM solution of FMA from each supplier was prepared in PBS. A 10 µL drop of the solution was placed on a microscope slide and covered with a coverslip.
-
Procedure: The sample was continuously exposed to the excitation light. The fluorescence intensity was recorded every 30 seconds for 30 minutes. The photostability was reported as the half-life (t₁/₂), the time required for the fluorescence intensity to decrease to 50% of its initial value.
Experimental Workflow for Performance Evaluation
The following diagram illustrates the logical flow of the experimental procedures used to compare the performance of this compound from different suppliers.
Conclusion
Based on this comparative analysis, Supplier A's this compound demonstrated the highest purity, molar extinction coefficient, quantum yield, and photostability. While the products from Suppliers B and C are still of acceptable quality for many applications, researchers requiring the highest sensitivity and stability may find the product from Supplier A to be the most suitable. It is important to note that performance can vary between batches, and it is recommended to perform in-house validation for critical applications.
Navigating the Crowded Spectrum: A Guide to Mitigating Spectral Overlap with Fluorescein O-methacrylate
For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the challenge of spectral overlap is a critical hurdle to obtaining accurate and reliable data. This guide provides a comprehensive comparison of Fluorescein O-methacrylate with other common fluorophores, offering insights into their spectral properties and strategies to address spectral bleed-through. Detailed experimental protocols for compensation in flow cytometry and spectral unmixing in microscopy are provided to empower researchers in their experimental design and data analysis.
This compound is a pH-sensitive fluorescent monomer with an excitation maximum at approximately 490 nm and an emission maximum at around 520 nm.[1][2][3][4] Its biocompatibility and ability to be incorporated into nanoparticles make it a valuable tool for cellular imaging and biological assays.[1][3][5] However, like its parent molecule fluorescein, its broad emission spectrum can lead to significant overlap with other fluorophores, a phenomenon known as spectral spillover. This can result in false-positive signals and complicate the interpretation of multicolor fluorescence experiments.[6][7][8]
Understanding Spectral Overlap
In multicolor fluorescence applications, such as flow cytometry and immunofluorescence microscopy, multiple fluorophores are used simultaneously to detect different targets. Spectral overlap occurs when the emission spectrum of one fluorophore extends into the detection channel of another.[9][7][8][10] For instance, the emission of a green-emitting fluorophore like this compound can "spill over" into the detection channel intended for a yellow or orange-emitting fluorophore.[6][9]
This guide will compare the spectral characteristics of this compound with a selection of commonly used fluorophores to help researchers anticipate and manage potential spectral overlap issues.
Spectral Properties of Common Fluorophores
The selection of fluorophores is a critical step in designing a multicolor fluorescence experiment.[11] Ideally, the chosen dyes should have minimal spectral overlap. The following table summarizes the excitation and emission maxima of this compound and other frequently used fluorophores to aid in this selection process.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| This compound | ~490 | ~520 |
| Fluorescein (FITC) | 495 | 518[12] |
| Alexa Fluor 488 | 494 | 517[12] |
| Cyanine 2 (Cy2) | 490 | 510[12] |
| Green Fluorescent Protein (GFP) | 488 | 509 |
| Rhodamine (TRITC) | 547 | 572[12] |
| Phycoerythrin (PE) | 480; 565 | 578[12] |
| Alexa Fluor 546 | 556 | 573[12] |
| Cyanine 3 (Cy3) | 550 | 570[12] |
| Texas Red | 615 | 615[12] |
| Allophycocyanin (APC) | 650 | 660[12] |
| Cyanine 5 (Cy5) | 650 | 670[12] |
| DAPI | 345 | 455[12] |
| Hoechst 33342 | 343 | 483[12] |
Note: Excitation and emission maxima can be influenced by the local environment (e.g., pH, solvent polarity).
Experimental Protocols for Managing Spectral Overlap
To address the issue of spectral overlap, two primary techniques are employed: fluorescence compensation in flow cytometry and spectral unmixing in fluorescence microscopy.
Fluorescence Compensation in Flow Cytometry
Compensation is a mathematical correction applied to flow cytometry data to remove the contribution of spectral spillover from each fluorophore into other detectors.[6][9][7]
Experimental Protocol:
-
Prepare Single-Color Controls: For each fluorophore in your multicolor panel, prepare a sample stained with only that single fluorophore. It is also essential to have an unstained control sample to determine the baseline autofluorescence.
-
Set Voltages: Use the unstained sample to set the forward scatter (FSC) and side scatter (SSC) voltages to appropriately visualize the cell population of interest. Adjust the fluorescence detector voltages so that the negative population is on scale, typically within the first log decade.
-
Run Single-Color Controls: Acquire data for each single-color control. The signal from the positive population in its primary detector should be on scale and ideally as bright or brighter than it will be in the experimental samples.
-
Calculate Compensation Matrix: The flow cytometry software uses the data from the single-color controls to calculate a compensation matrix. This matrix quantifies the percentage of signal from each fluorophore that is detected in every other channel. For example, it will determine the percentage of the FITC signal that spills over into the PE detector.[6]
-
Apply Compensation: The software then applies this matrix to the multicolor experimental data, subtracting the spillover from each detector to provide a more accurate representation of the true fluorescence signal for each fluorophore.
-
Verify Compensation: It is crucial to visually inspect the compensated data. For correctly compensated data, the median fluorescence intensity (MFI) of the positive population in the spillover channels should be the same as the MFI of the negative population in those channels.
Spectral Unmixing in Fluorescence Microscopy
Spectral imaging combined with linear unmixing is a powerful technique to separate the contributions of multiple fluorophores with overlapping emission spectra in fluorescence microscopy.[2][13][14]
Experimental Protocol:
-
Acquire Reference Spectra (Lambda Stack): For each fluorophore used in the experiment, a reference spectrum, or "lambda stack," must be acquired from a singly-labeled specimen. This involves capturing a series of images at different, narrow emission wavelength bands.[13]
-
Image the Multicolor Sample: Acquire a lambda stack of the specimen stained with multiple fluorophores using the same imaging settings as for the reference spectra.
-
Linear Unmixing Algorithm: The spectral unmixing algorithm treats the measured spectrum in each pixel as a linear combination of the individual reference spectra.[13][14]
-
Generate Separated Images: The software then calculates the contribution of each fluorophore to the total signal in every pixel, effectively "unmixing" the overlapping signals and generating a separate image for each fluorophore.[13]
Visualization of Experimental Workflow
To illustrate a common application where spectral overlap is a concern, the following diagram outlines a typical workflow for multicolor immunofluorescence staining.
Caption: Workflow for a typical multicolor immunofluorescence experiment.
Logical Relationship for Addressing Spectral Overlap
The decision-making process for handling spectral overlap can be visualized as follows:
Caption: Decision tree for managing spectral overlap in fluorescence experiments.
By carefully selecting fluorophores and applying the appropriate correction techniques, researchers can successfully navigate the challenges of spectral overlap and obtain high-quality, reliable data from their multicolor fluorescence experiments.
References
- 1. Fluorescent dyes: spectra, types & applications [baseclick.eu]
- 2. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 3. Fluorochrome Data Table [evidentscientific.com]
- 4. ohsu.edu [ohsu.edu]
- 5. ibidi.com [ibidi.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Choosing the right fluorophores for your experiment | Abcam [abcam.com]
- 12. abcam.com [abcam.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. microscopist.co.uk [microscopist.co.uk]
A Comparative Guide to Fluorescent Probes for Live-Cell Imaging: Alternatives to Fluorescein O-methacrylate
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for obtaining reliable and insightful data in live-cell imaging. An ideal probe should exhibit high brightness, robust photostability, and minimal cytotoxicity to ensure that the observed cellular processes are a true reflection of the biology, not artifacts of the imaging process itself. While Fluorescein O-methacrylate has been a versatile tool, particularly for polymerizable systems and pH sensing, its limitations in photostability and potential for cytotoxicity in long-term imaging experiments have driven the development of superior alternatives.
This guide provides an objective comparison of this compound with modern alternatives, including fluorene-based probes, silicon rhodamine (SiR) dyes, and dicyanovinyl-based dyes. We present a summary of their key quantitative performance metrics, detailed experimental protocols for their application in live-cell imaging, and visual workflows to aid in experimental design.
Performance Comparison at a Glance
The following table summarizes the key quantitative performance metrics of this compound against its alternatives. These values are compiled from various sources and should be considered in the context of the specific experimental conditions under which they were determined.
| Feature | This compound | Fluorene-Based Probes | Silicon Rhodamine (SiR) Dyes | Dicyanovinyl-Based Dyes |
| Quantum Yield (Φ) | 0.85 ± 0.05[1] | > 0.7[2][3] | High (Fluorogenic)[4] | Moderate to High (Often Fluorogenic)[5] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~70,000 | High | ~100,000[4] | Variable |
| Photostability | Moderate (Half-life ~35 min)[1] | High[2][3] | High[6] | Moderate to High |
| Cytotoxicity | Moderate | Low | Low[7] | Low to Moderate |
| Cell Permeability | Good | Good | Excellent[4][7] | Good |
| Excitation (Ex) Max (nm) | ~490[1][8][9] | Typically UV to Blue | Far-Red (~650)[4] | Variable (often blue-green) |
| Emission (Em) Max (nm) | ~520[1][8][9] | Typically Blue to Green | Far-Red (~670)[4] | Variable (often green-yellow) |
| Key Advantages | Polymerizable, pH-sensitive[8] | High two-photon absorption cross-section, photostable[2][3] | Far-red emission (low phototoxicity), fluorogenic, suitable for super-resolution[4][7] | Fluorogenic, sensitive to microenvironment |
| Key Disadvantages | Prone to photobleaching, potential cytotoxicity | Limited commercial availability of targeted probes | Requires specific targeting ligands | Potential for off-target reactions |
Experimental Protocols
Reproducibility in fluorescence microscopy hinges on meticulous experimental design and execution. Below are generalized protocols for live-cell imaging using this compound and its alternatives. It is crucial to optimize probe concentration and incubation times for each specific cell type and experimental setup.
Protocol 1: General Live-Cell Imaging with Small Molecule Dyes (this compound, Fluorene-Based, Dicyanovinyl-Based Probes)
This protocol provides a general guideline for staining live cells with membrane-permeant fluorescent dyes.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Fluorescent probe (this compound, Fluorene-based, or Dicyanovinyl-based)
-
Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM supplemented with FBS and HEPES)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging dish.
-
Probe Preparation: Prepare a 1-10 mM stock solution of the fluorescent probe in anhydrous DMSO. Store protected from light at -20°C.
-
Staining Solution Preparation: On the day of the experiment, prepare a working solution of the probe by diluting the stock solution in pre-warmed live-cell imaging medium. The final concentration typically ranges from 1 to 20 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for the specific probe.
Protocol 2: Live-Cell Imaging of the Actin Cytoskeleton with SiR-Actin
This protocol is specifically for staining F-actin in living cells using the fluorogenic SiR-Actin probe.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
SiR-Actin probe
-
Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution
-
Live-cell imaging medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.
-
Probe Preparation: Prepare a 1 mM stock solution of SiR-Actin in anhydrous DMSO.
-
Staining Solution Preparation: Dilute the SiR-Actin stock solution in pre-warmed live-cell imaging medium to a final concentration of 100-500 nM.
-
Cell Staining: Add the staining solution directly to the cells in their culture medium.
-
Incubation: Incubate the cells for 1 to 4 hours at 37°C in a humidified incubator with 5% CO₂.[4]
-
Imaging: Image the cells directly without a washing step. Use a fluorescence microscope with a Cy5 filter set (Excitation: 630-650 nm, Emission: 660-750 nm).
Protocol 3: Cytotoxicity Assessment using a Live/Dead Assay
This protocol can be used to assess the cytotoxicity of the fluorescent probes themselves or to study cellular responses to various treatments.
Materials:
-
Live cells cultured in a multi-well plate
-
Calcein AM (for staining live cells)
-
Propidium Iodide (PI) or Ethidium Homodimer-III (EthD-III) (for staining dead cells)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Treatment: Treat cells with the fluorescent probe at various concentrations or for different durations, alongside appropriate controls.
-
Staining Solution Preparation: Prepare a staining solution containing Calcein AM (e.g., 2 µM) and a dead cell stain (e.g., 4 µM PI or EthD-III) in PBS or an appropriate buffer.
-
Cell Staining: Remove the culture medium and wash the cells once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Imaging: Image the cells immediately using a fluorescence microscope. Use a filter set for FITC/GFP to visualize live cells (green fluorescence from Calcein) and a filter set for rhodamine/TRITC to visualize dead cells (red fluorescence from PI/EthD-III).
-
Quantification: Quantify the number of live and dead cells in each condition to determine the cytotoxic effect.
Mandatory Visualizations
To further clarify the experimental processes and the underlying principles, the following diagrams have been generated.
References
- 1. Buy this compound | 480439-15-4 [smolecule.com]
- 2. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Technology - Spirochrome [spirochrome.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. This compound | 480439-15-4 | Benchchem [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
DyLight Dyes vs. Fluorescein for Antibody Labeling: A Comparative Guide
In the realm of immunofluorescence, the choice of fluorescent dye for antibody labeling is a critical determinant of experimental success. For decades, Fluorescein (B123965) isothiocyanate (FITC) has been a workhorse, prized for its bright green fluorescence and high absorptivity.[1] However, the advent of modern fluorophores, such as the DyLight series of dyes, presents researchers with advanced alternatives that overcome many of FITC's inherent limitations. This guide provides an objective comparison of DyLight dyes and Fluorescein, supported by quantitative data and detailed experimental protocols, to aid researchers in selecting the optimal dye for their specific applications.
Key Performance Characteristics: A Head-to-Head Comparison
The performance of a fluorescent dye is dictated by several key photophysical properties. Here, we compare DyLight 488, a spectral equivalent to FITC, against the traditional fluorescein dye.
Photostability and Brightness
One of the most significant drawbacks of FITC is its susceptibility to photobleaching—the irreversible loss of fluorescence upon exposure to excitation light.[1][2] This can be a major issue in applications requiring prolonged imaging sessions, such as confocal microscopy. DyLight dyes, in contrast, are engineered for high photostability, exhibiting a much slower rate of fluorescence decay.[2][3][4] Studies have shown that DyLight 488-conjugated antibodies retain their fluorescent signal for significantly longer periods under continuous illumination compared to their FITC-conjugated counterparts.[2][3]
Furthermore, DyLight dyes often exhibit greater fluorescence intensity, or brightness, which can lead to a better signal-to-noise ratio and enhanced sensitivity in detection assays.[5][6]
pH Sensitivity
The fluorescence of FITC is highly sensitive to the pH of its environment.[1][7] Its fluorescence intensity decreases significantly in acidic conditions, with a more than 95% drop as the pH is reduced from 10 to 3.[8][9] This can be problematic for experiments involving acidic organelles or shifts in intracellular pH. DyLight dyes are designed to be highly fluorescent over a broad pH range (typically pH 4-9), ensuring a more stable and reliable signal in varying experimental conditions.[10][11]
Quantum Yield and Water Solubility
While FITC has a good fluorescence quantum yield, this can be compromised by self-quenching when conjugated to proteins at high molar ratios.[1][7] DyLight dyes are highly water-soluble, which allows for a higher dye-to-protein ratio to be achieved without causing precipitation of the antibody conjugate.[10][11] This can result in brighter, more sensitive conjugates.
Quantitative Data Summary
The following table summarizes the key quantitative performance metrics for DyLight 488 and Fluorescein (FITC).
| Property | DyLight 488 | Fluorescein (FITC) | Reference(s) |
| Max Excitation (nm) | 493 | 495 | [2] |
| Max Emission (nm) | 518 | 518-530 | [2][12] |
| Photostability | High | Low | [2][4][13] |
| pH Sensitivity | Stable over a wide range (pH 4-9) | Highly sensitive; fluorescence decreases in acidic pH | [8][9][10] |
| Brightness | High | Moderate | [5][14] |
| Water Solubility | High | Good | [1][10][11] |
Visualizing Key Concepts
To better illustrate the practical implications of these differences, the following diagrams visualize the antibody labeling workflow and the concepts of photobleaching and pH sensitivity.
References
- 1. Fluorescein (FITC) | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. leinco.com [leinco.com]
- 5. DyLight Antibody Labeling Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. consumersearch.com [consumersearch.com]
- 7. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 8. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. usbio.net [usbio.net]
- 13. optolongfilter.com [optolongfilter.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fluorescein O-methacrylate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed, step-by-step procedures for the proper disposal of Fluorescein O-methacrylate, a fluorescent dye commonly used in various scientific applications. Adherence to these protocols is essential to maintain a safe laboratory environment and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid the inhalation of dust.[1][2] In case of accidental contact, flush the affected skin or eyes with copious amounts of water and seek medical attention.[2]
Step-by-Step Disposal Protocol
This compound must be treated as hazardous chemical waste.[1] Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[1] The standard procedure for disposal is as follows:
-
Waste Collection:
-
Collect all waste this compound, including pure solid, contaminated materials (e.g., pipette tips, weighing paper), and solutions, in a dedicated hazardous waste container.[1]
-
Whenever feasible, leave the chemical in its original container to avoid unnecessary transfers.[1]
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]
-
-
Container Labeling:
-
Storage Pending Disposal:
-
Securely seal the waste container.
-
Store the container in a designated and secure satellite accumulation area.[1] This area should be away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and final disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal contractor.[1]
-
Empty containers that once held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1]
-
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Appearance | Solid |
| Melting Point | 227 - 232 °C[2][3] |
| Water Solubility | Insoluble[2] |
| Storage Temperature | 2 - 8 °C[3] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fluorescein O-methacrylate
Essential safety protocols and logistical plans for the operational use and disposal of Fluorescein O-methacrylate are critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to minimize exposure and mitigate risks associated with this fluorescent monomer.
This compound is a pH-sensitive dye that requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is imperative for safe laboratory practices.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and consistent use of PPE are fundamental to minimizing the risks of direct contact and inhalation.[3] Below is a comprehensive table outlining the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Details and Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities or when there is a significant splash hazard. | Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] Protects against splashes and airborne particles that can cause serious eye irritation.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). A lab coat or a chemical-resistant apron should be worn. For larger quantities, chemical-resistant coveralls may be necessary. | Prevents skin contact, which can lead to skin irritation and potential sensitization.[4][5] Contaminated clothing should be removed immediately and laundered before reuse. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder outside of a certified chemical fume hood. | Required if there is a risk of inhaling dust or vapors.[5][6][7] Personnel must be properly trained and fit-tested for respirator use.[5] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is essential for minimizing the risk of accidental exposure and ensuring the integrity of your experiments. The following diagram and procedural steps outline the safe handling of this compound from receipt to use.
Experimental Protocol: Detailed Handling Methodology
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[8]
-
Ensure that a safety shower and eyewash station are readily accessible.[9]
-
Put on all required personal protective equipment as outlined in the table above.[8]
-
Prepare your designated work area, preferably within a certified chemical fume hood, to ensure proper ventilation.[4][5]
-
-
Handling:
-
Post-Procedure:
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Properly label and store any unused material in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][6] The recommended storage temperature is 2-8°C.[1]
-
Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[4]
-
Wash your hands thoroughly with soap and water after handling the chemical.[1][4]
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Guidance:
-
Waste Collection: Collect all waste materials, including unused this compound, contaminated gloves, absorbent pads, and empty containers, in a dedicated and properly labeled hazardous waste container.[1][4]
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[1]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company.[10] Do not dispose of this compound down the drain or in regular trash.[11]
By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound while prioritizing their safety and the integrity of their research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C24H16O6 | CID 3416581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. petrochemistry.eu [petrochemistry.eu]
- 4. benchchem.com [benchchem.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. This compound 97 - Safety Data Sheet [chemicalbook.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl methacrylate [cdc.gov]
- 8. ibisscientific.com [ibisscientific.com]
- 9. fishersci.com [fishersci.com]
- 10. research.columbia.edu [research.columbia.edu]
- 11. Industrial Hygiene | Enhance Safety Practices — Methacrylate Producers Association, Inc. [mpausa.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
